Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride
Description
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Properties
IUPAC Name |
methyl 4,5-diaminothiophene-2-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.2ClH/c1-10-6(9)4-2-3(7)5(8)11-4;;/h2H,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLQRAQFZCQSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride, a key heterocyclic building block in medicinal chemistry and drug development. Thiophene scaffolds are renowned for their diverse pharmacological activities, serving as bioisosteres for phenyl rings to enhance metabolic stability and target binding affinity.[1] The vicinal diamine functionality of the target molecule makes it a versatile precursor for constructing fused polyheterocyclic systems such as thienopyrimidines, which are privileged structures in numerous therapeutic areas, including oncology and anti-inflammatory research.[1] This document delineates a robust two-step synthetic pathway commencing with the regioselective dinitration of commercially available Methyl thiophene-2-carboxylate, followed by a chemoselective reduction of the resulting dinitro intermediate. The guide culminates with the preparation and isolation of the stable dihydrochloride salt, enhancing the compound's handling and formulation properties. Each step is presented with detailed experimental protocols, mechanistic insights, and characterization data, ensuring scientific integrity and reproducibility for researchers in the pharmaceutical and chemical sciences.
Introduction: The Strategic Importance of Substituted Thiophenes
Thiophene, a five-membered, sulfur-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its derivatives are integral to a wide array of approved drugs and clinical candidates, demonstrating efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[1] The thiophene ring's structural properties allow for diverse substitution patterns, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.
Methyl 4,5-diaminothiophene-2-carboxylate is a particularly valuable synthetic intermediate. The strategic placement of two adjacent amino groups (a vicinal diamine) on the thiophene core provides a reactive handle for the construction of complex, fused heterocyclic systems. This guide presents a reliable and scalable synthetic route, moving from a simple thiophene starting material to the highly functionalized diamine, isolated as its stable dihydrochloride salt. The rationale for isolating the compound as a dihydrochloride salt is twofold: it significantly enhances the stability of the air-sensitive free diamine and improves its aqueous solubility, which is often beneficial for subsequent synthetic transformations or biological screening.[2]
Overall Synthetic Strategy
The synthesis is designed as a two-step sequence, prioritizing commercially available starting materials, high-yielding reactions, and straightforward purification procedures. The chosen pathway is the dinitration of a thiophene precursor followed by the reduction of the nitro groups.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of Methyl 4,5-dinitrothiophene-2-carboxylate
This initial step involves the electrophilic aromatic substitution of Methyl thiophene-2-carboxylate. The thiophene ring is activated towards electrophilic attack, but the ester group at the C2 position is deactivating. Nitration is expected to occur at the C4 and C5 positions. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Protocol:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 50 mL).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add Methyl thiophene-2-carboxylate (10.0 g, 70.3 mmol) dropwise to the stirred sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (65%, 12.0 mL, ~175 mmol) to concentrated sulfuric acid (20 mL) in a separate flask, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the thiophene solution over 1 hour, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a vacuum oven at 40-50 °C. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Causality & Trustworthiness: The use of a strong acid mixture (H₂SO₄/HNO₃) is standard for generating the nitronium ion required for this electrophilic substitution. Maintaining a low temperature (0-5 °C) is critical to control the exothermic reaction and prevent unwanted side reactions or degradation of the thiophene ring. The workup procedure of pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic dinitro product, which has low solubility in the aqueous acidic medium. Washing with water is essential to remove residual acids.
Step 2: Synthesis of Methyl 4,5-diaminothiophene-2-carboxylate
The reduction of the dinitro intermediate to the corresponding diamine is achieved using stannous chloride (tin(II) chloride) dihydrate in an ethanol solvent. This method is highly effective for reducing aromatic nitro compounds and is known for its chemoselectivity, typically not affecting ester functionalities.[3][4] Tin(II) is oxidized to Tin(IV) while the nitro groups are reduced to amino groups.[5][6]
Protocol:
-
In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the crude Methyl 4,5-dinitrothiophene-2-carboxylate (10.0 g, 43.1 mmol) in ethanol (300 mL).
-
To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (48.6 g, 215.5 mmol, 5 equivalents) in portions. The addition may be exothermic.
-
After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully and with stirring until the solution is basic (pH > 8). This will precipitate tin salts.
-
Extract the product into ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude free diamine as an oil or solid.
Causality & Trustworthiness: Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro groups.[3][4] The reaction is performed under reflux in ethanol to ensure a sufficient reaction rate. The basic workup with sodium bicarbonate is crucial to neutralize the acidic reaction mixture and precipitate tin hydroxides, allowing the free amine product to be extracted into an organic solvent. The free diamine is often unstable and sensitive to air and light, so it should be used in the next step promptly.
Step 3: Preparation of this compound
The final step involves converting the free diamine into its more stable dihydrochloride salt. This is achieved by treating a solution of the amine with a stoichiometric amount of hydrochloric acid. Using a solution of HCl in an organic solvent like dioxane or diethyl ether allows for the precipitation of the salt in a pure, crystalline form.[7]
Protocol:
-
Dissolve the crude Methyl 4,5-diaminothiophene-2-carboxylate from the previous step in anhydrous 1,4-dioxane (100 mL). A minimal amount of methanol can be added to aid dissolution if necessary.
-
Cool the solution in an ice bath.
-
To the stirred, cold solution, slowly add a 4 M solution of HCl in 1,4-dioxane (25 mL, 100 mmol, >2 equivalents) dropwise.
-
A precipitate should form immediately upon addition.
-
After the addition is complete, allow the slurry to stir in the ice bath for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold 1,4-dioxane (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to facilitate drying.
-
Dry the final product, this compound, under vacuum to a constant weight.
Causality & Trustworthiness: The formation of a dihydrochloride salt is a standard procedure for stabilizing basic compounds, particularly diamines.[2] The use of an anhydrous HCl solution in an organic solvent is a common method to obtain a crystalline, non-hygroscopic salt, avoiding the high solubility of the salt in water which would complicate isolation.[8] The pKa of aromatic amines is typically high enough to ensure complete proton transfer from the strong acid HCl, forming a stable ionic salt.[2]
Data Presentation & Characterization
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Starting Mass (g) | Expected Yield (%) | Expected Appearance |
| 1 | Methyl 4,5-dinitrothiophene-2-carboxylate | 232.18 | 10.0 | 75-85% | Yellow solid |
| 2 | Methyl 4,5-diaminothiophene-2-carboxylate | 172.21 | ~14.0 | 80-90% | Off-white to brown solid/oil |
| 3 | ...dihydrochloride | 245.13 | ~12.4 | 90-95% | White to off-white crystalline solid |
Characterization Data (Expected)
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Methyl 4,5-dinitrothiophene-2-carboxylate (Intermediate):
-
¹H NMR (400 MHz, DMSO-d₆): δ ~8.5 (s, 1H, thiophene H-3), 3.9 (s, 3H, OCH₃).
-
IR (KBr, cm⁻¹): ~1720 (C=O stretch, ester), ~1540 and ~1350 (asymmetric and symmetric NO₂ stretch).
-
-
This compound (Final Product):
-
¹H NMR (400 MHz, D₂O): δ ~7.0-7.2 (s, 1H, thiophene H-3), 3.8 (s, 3H, OCH₃). The broad NH₂ signals would be shifted downfield or exchange with D₂O.
-
IR (KBr, cm⁻¹): ~3400-3200 (N-H stretch, broad due to salt), ~1700 (C=O stretch, ester).
-
Mass Spectrometry (ESI+): m/z = 173.04 [M+H]⁺ (corresponding to the free base).
-
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following a logical dinitration-reduction sequence, this valuable building block can be prepared efficiently from readily available starting materials. The explanations of the causality behind the experimental choices and the inclusion of detailed, step-by-step instructions are intended to empower researchers to reproduce this synthesis with confidence. The final dihydrochloride salt is a stable and convenient form of the diamine, poised for use in the discovery and development of novel therapeutic agents.
References
- 1. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE [vedantu.com]
- 7. rsc.org [rsc.org]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
An In-Depth Technical Guide to Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride (CAS 1452518-88-5): Properties and Applications in Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among these, thiophene-based scaffolds have garnered considerable attention due to their versatile chemical reactivity and their ability to act as bioisosteres of phenyl rings, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This guide provides a comprehensive technical overview of Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride (CAS 1452518-88-5), a key building block in the synthesis of a range of biologically active molecules. Its unique structural feature, a vicinal diamine on the thiophene ring, renders it a highly valuable precursor for the construction of fused polyheterocyclic systems, most notably thienopyrimidines and thienopyridines.[1] These resulting scaffolds are prevalent in a multitude of compounds targeting various disease areas, underscoring the significance of this starting material for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1452518-88-5 | [2] |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂S | [2] |
| Molecular Weight | 245.13 g/mol | [2] |
| Synonyms | Methyl 4,5-diamino-2-thiophenecarboxylate dihydrochloride | [2] |
| Purity | ≥98% | [2] |
| Appearance | Information not available | |
| Solubility | Information not available | |
| Storage Conditions | Sealed in dry, 2-8°C | |
| SMILES | COC(=O)C1=CC(=C(N)S1)N.Cl.Cl | [2] |
The chemical structure of this compound is depicted below. The presence of the two amino groups in adjacent positions, along with the methyl ester, provides multiple reactive sites for further chemical transformations.
References
"structure elucidation of Methyl 4,5-diaminothiophene-2-carboxylate"
An In-depth Technical Guide to the Structure Elucidation of Methyl 4,5-diaminothiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive walkthrough for the complete structure elucidation of Methyl 4,5-diaminothiophene-2-carboxylate, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development. It details a logical, multi-technique approach, beginning with a plausible synthetic route via the Gewald reaction, followed by in-depth spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide culminates with the definitive structural confirmation by single-crystal X-ray crystallography. Each section explains the causality behind experimental choices and provides self-validating protocols, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Methyl 4,5-diaminothiophene-2-carboxylate
Substituted 2-aminothiophenes are a privileged class of heterocyclic compounds, widely recognized as versatile intermediates in the synthesis of dyes, agrochemicals, and pharmacologically active molecules.[1] The title compound, Methyl 4,5-diaminothiophene-2-carboxylate, is of particular interest due to its unique substitution pattern. The presence of two vicinal amino groups and a carboxylate ester on the thiophene ring provides multiple reactive sites for further chemical transformations, making it a valuable precursor for the synthesis of fused heterocyclic systems such as thienopyrimidines and thienopyridines. These larger scaffolds are often found in molecules with diverse biological activities. The thiophene core itself can act as a bioisostere for a phenyl ring, which can improve the metabolic stability and binding affinity of drug candidates.
Given its potential, unambiguous confirmation of the structure of Methyl 4,5-diaminothiophene-2-carboxylate is paramount for its application in any synthetic or developmental program. This guide outlines a systematic and robust workflow for its complete structural characterization.
Synthesis and Purification
A highly efficient and convergent method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][3] This reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of Methyl 4,5-diaminothiophene-2-carboxylate, a variation of the Gewald reaction is proposed.
Proposed Synthetic Pathway: Modified Gewald Reaction
The synthesis commences with the Knoevenagel condensation of methyl cyanoacetate and an appropriate α-amino carbonyl compound, followed by the addition of elemental sulfur and cyclization.
Experimental Protocol: Synthesis of Methyl 4,5-diaminothiophene-2-carboxylate
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl cyanoacetate (1.0 eq.), 2-amino-3-oxobutyronitrile hydrochloride (1.0 eq.), and ethanol (100 mL).
-
Base Addition: Slowly add triethylamine (2.2 eq.) to the stirred suspension at room temperature. The mixture is expected to become a clear solution.
-
Sulfur Addition: Add elemental sulfur (1.1 eq.) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 4,5-diaminothiophene-2-carboxylate as a solid. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Spectroscopic Elucidation
The purified product is subjected to a suite of spectroscopic techniques to elucidate its molecular structure. The following sections detail the expected data and their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 4,5-diaminothiophene-2-carboxylate, both ¹H and ¹³C NMR spectra are essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar compounds and its ability to allow for the observation of exchangeable protons (NH₂).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at 100 MHz. A proton-decoupled sequence (e.g., zgpg30) is used. A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
2D NMR (Optional but Recommended): To further confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic proton, the two amino groups, and the methyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.10 | Singlet (s) | 1H | H-3 | The single proton on the thiophene ring is expected to appear as a singlet. Its chemical shift is influenced by the electron-donating amino groups and the electron-withdrawing carboxylate group. |
| ~6.50 | Broad Singlet (br s) | 2H | C4-NH₂ | The amino group at position 4 is expected to be deshielded compared to the one at C5 due to the influence of the adjacent ester group. |
| ~5.50 | Broad Singlet (br s) | 2H | C5-NH₂ | The amino group at position 5 is expected to be more shielded. The broadness of the amino proton signals is due to quadrupole broadening and chemical exchange. |
| 3.75 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester group are in a shielded environment and will appear as a sharp singlet. |
The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six carbon atoms in the molecule, which are all in unique chemical environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163.0 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears at the downfield end of the spectrum. |
| ~150.0 | C-5 | This carbon is attached to an amino group and is part of the aromatic ring, leading to a downfield shift. |
| ~145.0 | C-4 | Similar to C-5, this carbon is attached to an amino group and is part of the thiophene ring. |
| ~120.0 | C-3 | The protonated carbon of the thiophene ring. |
| ~110.0 | C-2 | The carbon bearing the ester group is deshielded due to the electron-withdrawing nature of the substituent. |
| ~51.0 | -OCH₃ | The methyl carbon of the ester group is shielded and appears in the upfield region of the spectrum. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using either a KBr (potassium bromide) pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Primary amines (-NH₂) |
| 3100 - 3000 | C-H stretching (aromatic) | Thiophene ring |
| 2990 - 2850 | C-H stretching (aliphatic) | Methyl group (-OCH₃) |
| ~1710 | C=O stretching | Ester carbonyl |
| 1620 - 1580 | N-H bending (scissoring) | Primary amines (-NH₂) |
| 1550 - 1450 | C=C stretching (aromatic) | Thiophene ring |
| 1300 - 1000 | C-O stretching | Ester |
| ~850 | C-S stretching | Thiophene ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.
-
Analysis: Acquire the mass spectrum in positive ion mode. The high-resolution mass spectrum (HRMS) should be obtained to confirm the elemental composition.
-
Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Molecular Formula: C₆H₈N₂O₂S
-
Monoisotopic Mass: 172.0306 g/mol
-
Expected [M+H]⁺ (ESI-MS): m/z 173.0384
Caption: A plausible fragmentation pathway for Methyl 4,5-diaminothiophene-2-carboxylate in ESI-MS/MS.
Definitive Structure Confirmation: Single-Crystal X-ray Crystallography
While the combination of NMR, IR, and MS provides strong evidence for the proposed structure, single-crystal X-ray crystallography offers unambiguous proof of the molecular structure, including the precise arrangement of atoms in three-dimensional space.[4][5]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction.[6][7][8] This is often the most challenging step. Common techniques include:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate) to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal vibrations and improving data quality. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters until the calculated and observed diffraction patterns match closely.
-
Structure Validation: The final structure is validated using crystallographic software to ensure that bond lengths, bond angles, and other geometric parameters are chemically reasonable.
Expected Crystallographic Data Summary
While the actual crystallographic parameters can only be determined experimentally, a plausible set of data for a small organic molecule like this is presented below.
| Parameter | Expected Value/Type |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules if resolved) or Pbca |
| a (Å) | 5 - 15 |
| b (Å) | 5 - 20 |
| c (Å) | 10 - 25 |
| β (°) | 90 - 110 (for monoclinic) |
| Volume (ų) | 800 - 1500 |
| Z (molecules/unit cell) | 4 or 8 |
| R-factor (R1) | < 0.05 (for a good quality structure) |
Overall Structure Elucidation Workflow
Caption: The comprehensive workflow for the structure elucidation of the target molecule.
Conclusion
The structural elucidation of Methyl 4,5-diaminothiophene-2-carboxylate is a systematic process that relies on the synergistic application of modern analytical techniques. The proposed synthesis via a modified Gewald reaction provides a reliable route to the target compound. Subsequent analysis by NMR, IR, and mass spectrometry allows for the formulation of a confident structural hypothesis. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the molecular structure. The detailed protocols and expected data presented in this guide offer a robust framework for researchers to confidently identify and characterize this valuable synthetic building block, paving the way for its application in the development of novel chemical entities.
References
- 1. d-nb.info [d-nb.info]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. eas.org [eas.org]
- 5. excillum.com [excillum.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. journals.iucr.org [journals.iucr.org]
Navigating the Solubility of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride
Abstract
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride, a pivotal intermediate in the synthesis of thieno[3,4-d]pyrimidines and other complex heterocyclic systems, presents unique handling and processing challenges due to its physicochemical properties. This technical guide provides an in-depth analysis of the solubility of this compound in common laboratory solvents. While direct, quantitative solubility data is not extensively available in public literature, this guide synthesizes information from related compounds, reaction conditions found in synthetic protocols, and fundamental chemical principles to provide researchers, scientists, and drug development professionals with a robust framework for its use. We will explore the theoretical underpinnings of its solubility, present qualitative solubility observations, and provide a detailed experimental protocol for accurate solubility determination.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 1452518-88-5) is a highly functionalized thiophene derivative.[1][2] Its structure, featuring two adjacent amino groups and a methyl ester, makes it a valuable precursor for the construction of fused heterocyclic scaffolds.[3] These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The dihydrochloride salt form enhances the compound's stability and modulates its solubility, characteristics that are critical for its application in synthetic chemistry.
A thorough understanding of the solubility of this key building block is paramount for its effective use in drug discovery and development. Solubility dictates the choice of reaction solvents, purification methods, and formulation strategies. This guide aims to bridge the current knowledge gap by providing a comprehensive overview of its solubility profile.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its molecular structure and the nature of the solvent. For this compound, several key features are at play:
-
Polarity: The presence of two primary amine hydrochlorides and a methyl ester group imparts a high degree of polarity to the molecule. The dihydrochloride salt form significantly increases its ionic character.
-
Hydrogen Bonding: The amino groups are excellent hydrogen bond donors, while the carbonyl oxygen of the ester and the chloride ions are hydrogen bond acceptors. This capacity for extensive hydrogen bonding is a primary determinant of its solubility in protic solvents.
-
Molecular Weight: The molecular weight of the dihydrochloride salt is 245.13 g/mol .[1][2]
The interplay of these factors suggests a strong preference for polar solvents, particularly those capable of hydrogen bonding and solvating ionic species.
Inferred Solubility Profile in Common Solvents
While explicit quantitative solubility data is scarce, we can infer a qualitative solubility profile from the solvents used in synthetic procedures involving this compound and its close analogs. The synthesis of thienopyrimidines, for example, often utilizes polar aprotic solvents.
Table 1: Inferred Qualitative Solubility of this compound
| Solvent Class | Solvent | Inferred Solubility | Rationale & Supporting Observations |
| Polar Protic | Water | High | The dihydrochloride salt structure strongly suggests high aqueous solubility due to ion-dipole interactions and hydrogen bonding. |
| Methanol | High | Methanol's polarity and hydrogen bonding capabilities should effectively solvate the compound. Recrystallization of similar compounds is sometimes performed from ethanol/water mixtures.[3] | |
| Ethanol | Moderate to High | Similar to methanol, ethanol is a good solvent for polar and ionic compounds. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic and inorganic compounds, including many salts.[4][5] |
| Dimethylformamide (DMF) | Moderate to High | DMF is frequently used as a solvent in reactions involving aminothiophenes for the synthesis of heterocyclic systems.[6] | |
| Acetonitrile | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor and may be less effective at solvating the dihydrochloride salt compared to DMSO or DMF. | |
| Nonpolar | Toluene | Very Low | The high polarity and ionic nature of the compound make it unlikely to be soluble in nonpolar aromatic solvents. |
| Hexanes | Very Low | Insoluble in aliphatic hydrocarbons. | |
| Dichloromethane | Low | While slightly polar, dichloromethane is not a suitable solvent for highly polar or ionic compounds. | |
| Tetrahydrofuran (THF) | Low | THF's ether oxygen can act as a hydrogen bond acceptor, but its overall lower polarity compared to other polar aprotics suggests limited solubility. |
Experimental Protocol for Determining Solubility
To establish precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (purity ≥98%)[1]
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC with a suitable detector (e.g., UV-Vis)
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Selection of solvents (as listed in Table 1)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a known volume of each solvent in a series of vials.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at high speed to pellet the excess undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.
-
Self-Validating System and Causality
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 48 hours). The solubility value should remain constant once equilibrium is achieved.
-
Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.
-
Purity of Compound: The use of a high-purity compound is essential for accurate solubility determination.[1]
Visualization of the Solubility Determination Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Framework for Solvent Selection in Synthesis
The choice of solvent is critical for the success of reactions involving this compound. The following decision tree provides a logical approach to solvent selection.
Caption: Decision tree for selecting an appropriate solvent for reactions.
Conclusion and Future Outlook
This compound is a vital building block in pharmaceutical research. While direct quantitative solubility data remains to be extensively published, a strong inference of its solubility profile can be made based on its chemical structure and the solvents employed in its synthetic applications. It is predicted to be highly soluble in polar protic solvents and polar aprotic solvents like DMSO and DMF. For researchers requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust method for its determination. The generation of a comprehensive and publicly available dataset on the solubility of this and other key intermediates would be of immense value to the scientific community, accelerating the pace of drug discovery and development.
References
Navigating the Synthesis of Diaminothiophene Esters: A Technical Guide to Core and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminothiophene esters are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their prevalence in a variety of biologically active molecules. Their structural motif serves as a versatile scaffold in the design of kinase inhibitors, anticancer agents, and other therapeutics. This technical guide provides an in-depth exploration of the primary and alternative synthetic routes to these valuable intermediates. Beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings, strategic considerations, and practical nuances of each methodology, empowering researchers to make informed decisions in their synthetic endeavors. We will traverse the well-established Gewald reaction, offering a comparative analysis of its variations, and venture into classical yet underexplored alternative pathways such as the Fiesselmann and Paal-Knorr syntheses, providing a comprehensive roadmap for the preparation of diaminothiophene esters.
The Enduring Importance of Diaminothiophene Esters in Drug Discovery
The thiophene ring is a privileged pharmacophore in medicinal chemistry, and the introduction of amino and ester functionalities unlocks a vast chemical space for the development of novel therapeutics.[1] Diaminothiophene esters, in particular, have emerged as key building blocks in the synthesis of compounds targeting a range of diseases. Notably, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent anticancer and antimicrobial activities.[2] The structural rigidity of the thiophene core, combined with the hydrogen bonding capabilities of the amino groups and the synthetic handle provided by the ester, makes this scaffold ideal for interaction with biological targets. For instance, aminothiophene derivatives have been investigated as selective cytostatic agents, showing promise in the treatment of various cancers, including prostate and cervical adenocarcinoma.[3][4] Furthermore, the diaminothiophene core has been incorporated into kinase inhibitors, a critical class of anticancer drugs.[5]
The Gewald Reaction: The Workhorse of Aminothiophene Synthesis
The Gewald reaction, first reported in the 1960s, remains the most prevalent and versatile method for the synthesis of 2-aminothiophenes.[6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[6]
Mechanistic Insights
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the β-carbon, and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.
Caption: Generalized workflow of the Gewald aminothiophene synthesis.
Synthesis of Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate: A Key Intermediate
A crucial starting material for many medicinal chemistry programs is diethyl 2,5-diaminothiophene-3,4-dicarboxylate. A common route to this compound utilizes a variation of the Gewald reaction.
Experimental Protocol: Synthesis of Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate
-
Step 1: Preparation of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt. Diethyl thioglycolate and diethyl oxalate are charged into a round-bottomed flask containing methanol and cooled to 0°C. A solution of sodium methoxide is then added slowly while maintaining the temperature below 5°C. The temperature is gradually raised to 25-30°C and stirred for 1 hour, followed by reflux. After cooling, the precipitated product is filtered, washed with methanol, and dried to yield the disodium salt of diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate.[7]
-
Step 2: Conversion to Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate. While a direct, detailed, and publicly available protocol for the amination of the dihydroxythiophene intermediate is not readily found in the provided search results, the synthesis of the target diaminothiophene is frequently cited as being performed according to published literature. This suggests that a subsequent amination step, likely involving treatment with an ammonia source or a related nitrogen nucleophile under appropriate conditions, is required to convert the dihydroxy intermediate to the desired diaminothiophene. Further investigation of the cited literature in the search results would be necessary to delineate the specifics of this transformation.
Variations and Modern Approaches to the Gewald Reaction
The classical Gewald reaction has been the subject of numerous modifications aimed at improving yields, reducing reaction times, and employing more environmentally benign conditions.
| Variation | Catalyst/Conditions | Key Advantages |
| Microwave-Assisted | Microwave irradiation | Rapid reaction times, often higher yields.[8] |
| Green Chemistry | Water as solvent, L-proline as organocatalyst | Environmentally friendly, avoids toxic organic solvents.[9] |
| Ionic Liquids | Basic ionic liquids (e.g., [bmIm]OH) | Recyclable reaction medium, often improved yields.[9] |
Alternative Synthetic Routes: Beyond the Gewald Reaction
While the Gewald reaction is a powerful tool, certain substitution patterns on the thiophene ring may be difficult to achieve. In such cases, alternative synthetic strategies are invaluable.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis offers a distinct approach to thiophene formation, typically yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[6][9]
Mechanistic Overview of the Fiesselmann Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 9. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis of Methyl 4,5-diaminothiophene-2-carboxylate: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 4,5-diaminothiophene-2-carboxylate
Methyl 4,5-diaminothiophene-2-carboxylate is a highly valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its vicinal diamine functionality on the thiophene core serves as a versatile precursor for the construction of fused heterocyclic systems, such as thienopyrimidines and thienopyrazines. These scaffolds are prevalent in a wide array of biologically active molecules, demonstrating the importance of efficient and reliable synthetic access to this key intermediate. This guide provides a comprehensive overview of the primary synthetic routes, focusing on the selection of starting materials and the rationale behind the core experimental methodologies.
Primary Synthetic Strategy: Functionalization of a Pre-formed Thiophene Ring
The most direct and commonly employed strategy for the synthesis of Methyl 4,5-diaminothiophene-2-carboxylate involves the sequential functionalization of a pre-existing thiophene-2-carboxylate scaffold. This approach typically proceeds through two key transformations: regioselective dinitration followed by the reduction of the nitro groups to the corresponding amines.
Pathway 1: Nitration and Subsequent Reduction of Methyl thiophene-2-carboxylate
This pathway commences with the readily available starting material, methyl thiophene-2-carboxylate.
Diagram of Pathway 1:
Caption: Synthetic route via nitration and reduction.
1. Regioselective Dinitration:
The critical step in this pathway is the introduction of two nitro groups at the C4 and C5 positions of the thiophene ring. Thiophene is an electron-rich heterocycle and is highly susceptible to electrophilic substitution. However, controlling the regioselectivity of nitration can be challenging.
-
Rationale for Reagent Selection: A mixture of fuming nitric acid and concentrated sulfuric acid is a common nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction conditions, including temperature and reaction time, must be carefully controlled to favor the desired 4,5-dinitro product and minimize the formation of other isomers and over-nitrated byproducts.
2. Reduction of the Dinitro Intermediate:
Once the Methyl 4,5-dinitrothiophene-2-carboxylate intermediate is obtained, the two nitro groups are reduced to amino groups.
-
Rationale for Reagent Selection: Several reducing agents can be employed for this transformation.
-
Metal/Acid Systems: A combination of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl) is a classical and effective method for nitro group reduction.[1] This method is robust and generally provides high yields.
-
Catalytic Hydrogenation: Alternatively, catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), can be utilized. This method is often cleaner and avoids the use of stoichiometric amounts of metal reductants, aligning with green chemistry principles. The choice of solvent and catalyst loading are key parameters to optimize.
-
Experimental Protocol: Reduction of a Dinitrothiophene Derivative
The following protocol is adapted from a procedure for the reduction of a related dinitrothiophene compound and can be optimized for Methyl 4,5-dinitrothiophene-2-carboxylate.[1]
Materials:
-
Methyl 4,5-dinitrothiophene-2-carboxylate
-
Tin (Sn) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Deionized water
Procedure:
-
To a solution of Methyl 4,5-dinitrothiophene-2-carboxylate in a suitable solvent, add concentrated hydrochloric acid at a controlled rate.
-
Maintain the reaction mixture at 0°C using an ice bath.
-
Slowly add tin powder in portions, ensuring the temperature remains controlled.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at 0°C.
-
Collect the resulting solid by filtration.
-
Wash the solid with diethyl ether to remove any unreacted starting material and byproducts.
-
The solid product, Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride, can be further purified by recrystallization.
-
To obtain the free diamine, the dihydrochloride salt can be neutralized with a base, such as aqueous ammonia.
Data Summary Table:
| Step | Starting Material | Reagents | Product | Key Considerations |
| 1 | Methyl thiophene-2-carboxylate | HNO₃/H₂SO₄ | Methyl 4,5-dinitrothiophene-2-carboxylate | Strict temperature control to ensure regioselectivity. |
| 2 | Methyl 4,5-dinitrothiophene-2-carboxylate | Sn/HCl or H₂/Pd-C | Methyl 4,5-diaminothiophene-2-carboxylate | Choice of reducing agent depends on scale and desired purity profile. |
Alternative Approach: The Gewald Aminothiophene Synthesis
While not a direct route to the 4,5-diamino product, the Gewald reaction is a cornerstone of thiophene synthesis and provides access to a wide range of highly substituted 2-aminothiophenes.[2][3][4][5][6] These can potentially be further functionalized to introduce the second amino group.
The Gewald reaction is a one-pot, multi-component reaction that typically involves:
-
An α-methylene ketone or aldehyde
-
An activated nitrile (e.g., ethyl cyanoacetate, malononitrile)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, triethylamine)
Diagram of the Gewald Reaction:
References
- 1. 3,4-DIAMINOTHIOPHENE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Chemical Stability and Storage of Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride
Introduction
Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride (CAS No. 1452518-88-5) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a thiophene core with vicinal diamine and methyl ester functionalities, makes it a valuable precursor for synthesizing complex fused heterocyclic systems like thienopyrimidines.[3] These scaffolds are recognized as privileged structures in drug discovery, often serving as bioisosteres for phenyl rings to enhance metabolic stability and target binding affinity.[3]
The integrity of this reagent is paramount to the success of subsequent synthetic steps and the purity of the final compounds. As a dihydrochloride salt, the compound exhibits enhanced stability compared to its freebase form; however, its functional groups present inherent vulnerabilities. This guide provides an in-depth analysis of the chemical stability of this compound, outlines its potential degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment.
Physicochemical Properties
A clear understanding of the compound's fundamental properties is the first step in ensuring its proper management.
| Property | Value | Reference |
| CAS Number | 1452518-88-5 | [1][2] |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂S | [1][2] |
| Molecular Weight | 245.13 g/mol | [1] |
| Common Synonyms | Methyl 4,5-diamino-2-thiophenecarboxylate dihydrochloride | [1] |
| Typical Appearance | Powder or liquid | [2] |
| Commercial Purity | ≥98% | [1] |
| Recommended Storage | 2-8°C, dry, dark, under inert atmosphere | [1][2] |
Core Stability Profile & Potential Degradation Pathways
The molecule's stability is dictated by its three primary functional regions: the vicinal diamines, the thiophene ring, and the methyl ester group. Degradation is typically initiated by oxidation, hydrolysis, or photodegradation.
Susceptibility to Oxidation
Oxidation is the most significant and likely degradation pathway. The electron-rich nature of both the aromatic amine groups and the thiophene sulfur atom makes them susceptible to atmospheric and trace peroxide contaminants.
-
Amine Oxidation: Vicinal diamines can be readily oxidized to form highly colored quinone-diimine or other polymeric species. This process is often autocatalytic and accelerated by light and trace metals.
-
Thiophene Sulfur Oxidation: The sulfur heteroatom can be oxidized to a sulfoxide and subsequently to a sulfone. This alters the electronic properties and conformation of the ring, rendering the compound an impurity in subsequent reactions. Studies on other thiophene-containing compounds have confirmed this degradation route.[4]
Hydrolytic Instability
As a dihydrochloride salt, the compound is hygroscopic.[5] Absorbed moisture can initiate two primary hydrolytic degradation pathways:
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, yielding the corresponding carboxylic acid. This reaction is catalyzed by both acidic and basic conditions, although it is generally slower in the acidic environment provided by the dihydrochloride salt. The rapid deesterification of similar compounds has been observed in biological systems.[6]
-
Impact of Moisture: Beyond direct hydrolysis, the presence of water can act as a medium to facilitate oxidative degradation.
Photostability
Aromatic and heterocyclic compounds, particularly those with amine functionalities, are often sensitive to UV and visible light. Photodegradation can lead to the formation of radical species, accelerating the oxidation of the diamine groups and leading to complex decomposition products. Therefore, protection from light is a critical storage parameter.
Thermal Stability
While the compound is relatively stable at ambient temperatures for short-term shipping, its long-term integrity relies on refrigeration.[1] Elevated temperatures increase the kinetic rate of all degradation reactions, primarily oxidation and hydrolysis. The recommended storage temperature of 2-8°C is designed to suppress these degradation pathways effectively.[1]
Caption: Potential degradation pathways for the title compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to preserve the compound's purity and ensure experimental reproducibility.
Optimal Long-Term Storage
For maximal shelf-life, the compound must be protected from the primary degradation catalysts: oxygen, moisture, light, and heat.
-
Temperature: Store containers at 2-8°C .[1] This reduces the rate of all potential chemical degradation.
-
Atmosphere: The container should be sealed under an inert atmosphere (e.g., argon or nitrogen).[5] This is the most critical step to prevent oxidation of the sensitive diamine groups. After each use, the container should be flushed with inert gas before resealing.
-
Moisture: Store in a desiccated environment. The use of a desiccator is recommended. As a hygroscopic salt, containers must be kept tightly closed to prevent moisture ingress.[5]
-
Light: Store in an amber vial or other light-blocking container and keep it in a dark location (e.g., within a secondary box in the refrigerator).
Safe Handling Procedures
Proper handling minimizes contamination and exposure while preserving the compound's integrity.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Environment: All manipulations, including weighing and aliquoting, should be performed in a well-ventilated fume hood or a glove box with an inert atmosphere.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.[8][9]
-
Dispensing: Use clean, dry spatulas and tools. Avoid introducing any contamination into the primary container.
-
Spill Management: Clean any spills promptly. For solid spills, sweep up carefully to avoid dust formation and place into a suitable container for hazardous waste disposal.[5]
Framework for a Stability-Indicating Study
For GxP applications or long-term research projects, performing an in-house stability study is crucial to establish a reliable retest date. This involves subjecting the compound to controlled environmental conditions and analyzing its purity over time.[10]
Experimental Design
A typical stability study design includes long-term and accelerated conditions, as guided by ICH principles.[11][12]
| Study Type | Storage Condition | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | To establish the real-time shelf life under ambient conditions.[12] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | To predict the long-term stability and assess the impact of short-term excursions outside labeled storage conditions.[13] |
| Recommended | 5°C ± 3°C | To confirm the stability under recommended storage conditions. |
At least three batches of the material should be included to assess batch-to-batch variability.[14] Samples should be analyzed at predetermined time points (e.g., 0, 3, 6, and 12 months for long-term studies).[10]
Caption: Workflow for a comprehensive stability testing program.
Protocol: Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is one that can separate the intact compound from its potential degradation products, allowing for accurate quantification of purity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase is suitable for retaining the moderately polar compound and potential nonpolar degradants.[3]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier ensures the amine groups are protonated, leading to better peak shape.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution: A gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes) is recommended to ensure elution of any late-forming, more hydrophobic degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the thiophene chromophore has significant absorbance (e.g., 254 nm).[6]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a known concentration (e.g., 0.5 mg/mL).
-
Analysis and Evaluation:
-
Inject the T=0 sample to establish the initial retention time and peak area.
-
At each subsequent time point, inject the samples and compare the results.
-
Monitor for:
-
A decrease in the main peak area (assay value). A "significant change" is often defined as a 5% drop in assay from the initial value.[13]
-
The appearance and growth of new peaks, which indicate degradation products.
-
-
Calculate the mass balance to account for all components.
-
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Minimizes rates of all degradation reactions. |
| Atmosphere | Sealed under inert gas (Ar, N₂) | Prevents oxidation of diamine and thiophene moieties. |
| Moisture | Keep tightly sealed; store in desiccator | Prevents hydrolysis and minimizes medium for oxidation. |
| Light | Store in amber or opaque containers | Prevents photodegradation. |
| Handling | Equilibrate before opening; use in fume hood | Prevents moisture condensation and ensures safety. |
| Solution Stability | Prepare fresh for each use | Ensures accurate concentration and avoids degradation in solution. |
| Purity Verification | Use a stability-indicating HPLC method | Accurately quantifies purity and detects degradation products. |
References
- 1. chemscene.com [chemscene.com]
- 2. This compound CAS NO.1452518-88-5, CasNo.1452518-88-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. japsonline.com [japsonline.com]
- 11. humiditycontrol.com [humiditycontrol.com]
- 12. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. gmpsop.com [gmpsop.com]
Topic: Unlocking the Synthetic Potential of Methyl 4,5-diaminothiophene-2-carboxylate: A Guide to the Regioselective Reactivity of its Amino Groups
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methyl 4,5-diaminothiophene-2-carboxylate (MDT-C) is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science.[1] Its utility stems from the vicinal diamine functionality on the thiophene core, which serves as a powerful precursor for the construction of fused polyheterocyclic systems like thienopyrimidines and thienopyrazines—scaffolds frequently found in biologically active molecules.[1] The true synthetic elegance of MDT-C, however, lies in the electronically distinct nature of its C4 and C5 amino groups. This guide provides an in-depth analysis of the factors governing this differential reactivity, offering a predictive framework for its synthetic transformations and empowering chemists to harness its full potential in a regioselective manner.
Foundational Principles: The Electronic Asymmetry of MDT-C
The key to understanding the reactivity of MDT-C is to recognize that the two amino groups, despite being adjacent, exist in distinct electronic environments. This asymmetry is primarily dictated by the influence of the C2-methoxycarbonyl (-COOCH₃) group, a moderately strong electron-withdrawing group (EWG).
The Influence of the C2-Ester Group
The ester at the C2 position exerts its influence through two primary mechanisms:
-
Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the thiophene ring through the sigma bonds. This effect is distance-dependent and deactivates the entire ring to some extent.
-
Resonance Effect (-M or -R): The carbonyl group can participate in the π-system of the thiophene ring, withdrawing electron density via resonance. This effect is position-dependent and is most strongly felt at positions that are in conjugation with the ester group.
Differential Nucleophilicity: C4-NH₂ vs. C5-NH₂
The C5-amino group is positioned para relative to the C2-ester. This allows for direct delocalization of the nitrogen lone pair across the thiophene ring and into the carbonyl of the ester, as depicted in the resonance structures below. This delocalization significantly reduces the availability of the lone pair on the C5-nitrogen, thereby decreasing its basicity and nucleophilicity.
Conversely, the C4-amino group is in a meta-like position relative to the ester. While it is affected by the inductive withdrawal, its lone pair cannot be delocalized into the ester group through a direct conjugated system. Consequently, the lone pair on the C4-nitrogen is more localized and more available for donation.
Caption: Electronic effects governing amino group reactivity in MDT-C.
Exploiting Regioselectivity in Synthesis
This predictable difference in nucleophilicity allows for a range of selective transformations, primarily involving electrophilic reagents that will preferentially target the C4-amino group.
Selective Mono-Acylation
The reaction of MDT-C with one equivalent of an acylating agent (e.g., acetyl chloride, acetic anhydride) under controlled conditions leads to the formation of the C4-acylated product with high selectivity. The less nucleophilic C5-amino group remains largely unreacted.
Table 1: Representative Conditions for Selective Mono-Acylation of MDT-C
| Electrophile | Reagent | Solvent | Temperature | Primary Product |
| Acetylation | Acetic Anhydride (1.1 eq) | Pyridine | 0 °C to RT | Methyl 4-acetamido-5-aminothiophene-2-carboxylate |
| Benzoylation | Benzoyl Chloride (1.1 eq) | CH₂Cl₂, Et₃N | 0 °C to RT | Methyl 5-amino-4-(benzamido)thiophene-2-carboxylate |
| Sulfonylation | Tosyl Chloride (1.1 eq) | Pyridine | 0 °C to RT | Methyl 5-amino-4-(4-methylphenylsulfonamido)thiophene-2-carboxylate |
Protocol 1: Selective Acetylation of MDT-C
-
Preparation: Dissolve Methyl 4,5-diaminothiophene-2-carboxylate (1.0 eq) in anhydrous pyridine (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reaction: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system.[1]
-
Work-up: Upon completion, pour the reaction mixture into ice-water (50 mL). A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield the pure Methyl 4-acetamido-5-aminothiophene-2-carboxylate.[1]
-
Validation: Confirm the structure and regioselectivity via ¹H-NMR. Expect to see the disappearance of one NH₂ signal and the appearance of a new amide N-H signal, along with a singlet for the acetyl methyl group.[1]
Cyclocondensation Reactions: A Gateway to Fused Heterocycles
The vicinal diamine structure is ideal for building fused ring systems. The reaction typically proceeds in a stepwise manner, with the more nucleophilic C4-NH₂ initiating the attack, followed by intramolecular cyclization involving the C5-NH₂.
-
With α-Dicarbonyls (e.g., glyoxal, 2,3-butanedione): Forms thieno[3,4-b]pyrazines.
-
With Formic Acid or Orthoesters: Leads to the formation of thieno[3,4-d]pyrimidines.
-
With Isothiocyanates: The C4-NH₂ attacks the electrophilic carbon of the isothiocyanate, leading to a thiourea intermediate which can then cyclize to form thieno[3,4-d]pyrimidin-2-thiones.
Caption: Stepwise synthesis leveraging differential reactivity.
Applications in Drug Discovery and Materials Science
The ability to selectively functionalize one amino group while leaving the other free is a powerful tool for building molecular complexity.
-
Medicinal Chemistry: MDT-C is a precursor for a wide range of biologically active compounds. The thienopyrimidine core, readily synthesized from MDT-C, is a "privileged scaffold" known to interact with various biological targets, including kinases and receptors.[1] The differential reactivity allows for the controlled introduction of various substituents to fine-tune pharmacological properties like binding affinity and metabolic stability.[1]
-
Materials Science: The electron-rich thiophene ring and the functionalizable amino groups make MDT-C an interesting monomer for the development of conductive polymers and other advanced materials.[1] Selective functionalization can be used to control polymer properties such as solubility, bandgap, and morphology.
Summary and Outlook
The reactivity of Methyl 4,5-diaminothiophene-2-carboxylate is not a matter of chance but a predictable consequence of its electronic structure. The C2-ester group effectively "tunes" the nucleophilicity of the two adjacent amino groups, rendering the C4-NH₂ significantly more reactive towards electrophiles. This inherent regioselectivity provides a robust and reliable platform for synthetic chemists. By understanding and applying these core principles, researchers can design efficient, high-yield syntheses of complex heterocyclic molecules, accelerating the discovery of new pharmaceuticals and advanced materials.
References
Methodological & Application
"use of Methyl 4,5-diaminothiophene-2-carboxylate in thienopyrimidine synthesis"
An Application Guide for the Synthesis of Thienopyrimidines using Methyl 4,5-diaminothiophene-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, primarily due to its structural analogy to native purines, which allows for interaction with a multitude of biological targets.[1][2] These compounds exhibit a vast range of pharmacological activities, including potent anticancer, kinase inhibitory, and antimicrobial properties.[3][4][5][6] A critical and highly versatile starting material for the construction of this privileged heterocyclic system is Methyl 4,5-diaminothiophene-2-carboxylate. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this precursor. We will explore the core synthetic methodologies, explain the mechanistic rationale behind experimental choices, and provide detailed, field-proven protocols for the synthesis of key thienopyrimidine intermediates.
The Strategic Advantage of Methyl 4,5-diaminothiophene-2-carboxylate
The efficacy of Methyl 4,5-diaminothiophene-2-carboxylate as a synthon lies in its inherent structural features. The vicinal diamino groups (at the C4 and C5 positions) provide two nucleophilic centers perfectly poised for cyclization reactions to form the fused pyrimidine ring. The electron-withdrawing methyl carboxylate group at the C2 position modulates the reactivity of the thiophene ring and offers a valuable handle for subsequent functionalization. This arrangement facilitates a direct and efficient annulation of the pyrimidine ring onto the thiophene core, which is the most common and versatile approach to this scaffold.[2][7][8]
Core Synthetic Methodologies: Building the Pyrimidine Ring
The synthesis of the thieno[2,3-d]pyrimidine core from Methyl 4,5-diaminothiophene-2-carboxylate involves the reaction of the ortho-diamino functionality with reagents that can provide one or two carbon atoms to complete the six-membered pyrimidine ring. The most prevalent and reliable strategies are outlined below.
Method A: Cyclization with One-Carbon (C1) Synthons
This is one of the most direct methods to form the thieno[2,3-d]pyrimidin-4(3H)-one backbone. Common C1 sources include formamide, formic acid, and triethyl orthoformate.
-
Causality: Refluxing the diaminothiophene with formamide serves a dual purpose; it acts as both the C1 source and the solvent. The reaction proceeds via an initial formylation of one amino group, followed by an intramolecular cyclization and dehydration to yield the corresponding 4-aminothieno[2,3-d]pyrimidine.[1][6] Using formic acid or triethyl orthoformate typically leads to the formation of a 4-oxo-thienopyrimidine intermediate, which can be further functionalized.[1][7]
Caption: Workflow for C1 Cyclization.
Method B: Cyclization with Isothiocyanates
This route is highly effective for synthesizing 2-thioxo-thieno[2,3-d]pyrimidine derivatives, which are valuable intermediates and biologically active molecules themselves.
-
Causality: The reaction is initiated by the nucleophilic attack of one of the amino groups on the electrophilic carbon of an alkyl or aryl isothiocyanate .[6][9] This forms a thienylthiourea intermediate. In the presence of a base (e.g., alcoholic KOH) or upon heating in a high-boiling solvent like pyridine, the second amino group displaces the sulfur atom's proton and attacks the thiocarbonyl carbon, leading to cyclization and the formation of the 2-thioxo-thienopyrimidine ring system.[6][10]
Caption: Synthesis via Isothiocyanate Cyclization.
Method C: Cyclization with Urea or Cyanates
To access thieno[2,3-d]pyrimidine-2,4-diones, reagents like urea, potassium cyanate, or 1,1'-carbonyldiimidazole (CDI) can be employed.
-
Causality: The reaction with potassium cyanate in an acidic medium (e.g., acetic acid) generates an in situ isocyanic acid (HNCO), which reacts with an amino group to form a urea derivative.[1][7] This intermediate then undergoes intramolecular cyclization to yield the dione product. Using CDI first forms an imidazole-carboxamide intermediate, which can then react with a second nucleophile before cyclizing.[7]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on the desired substitution pattern on the final thienopyrimidine core.
| Synthetic Method | Key Reagents | Typical Conditions | Product Class | Advantages & Considerations |
| C1 Cyclization | Formamide, Formic Acid, Triethyl Orthoformate | Reflux (150-190°C) | 4-Amino or 4-Oxo-thienopyrimidines | Direct, often high-yielding. Formamide route directly installs the key 4-amino group. |
| Isothiocyanate Route | Alkyl/Aryl Isothiocyanates | Reflux in Pyridine or Ethanol with Base | 2-Thioxo-thienopyrimidines | Excellent for introducing diversity at the N3 position and creating the 2-thioxo functionality. |
| Urea/Cyanate Route | Urea, KOCN, CDI | Acidic or basic conditions, reflux | Thieno[2,3-d]pyrimidine-2,4-diones | Provides access to the 2,4-dioxo scaffold, a common core in many bioactive molecules. |
| Nitrile/Acyl Chloride Route | Acyl Chlorides, Nitriles (e.g., malononitrile) | Acidic conditions (HCl), heating | 2-Substituted-thienopyrimidines | Allows for the introduction of various substituents at the C2 position of the pyrimidine ring.[7][11] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps for synthesis, purification, and characterization.
Protocol 1: Synthesis of Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate
-
Principle: This protocol utilizes the direct cyclization of Methyl 4,5-diaminothiophene-2-carboxylate with formamide to construct the 4-aminothienopyrimidine core, a foundational structure for numerous kinase inhibitors.[1][6]
-
Reagents & Equipment:
-
Methyl 4,5-diaminothiophene-2-carboxylate (1.0 eq)
-
Formamide (20 mL per gram of starting material)
-
Ethanol (for washing)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
-
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add Methyl 4,5-diaminothiophene-2-carboxylate (e.g., 5.0 g, 1 eq).
-
Add formamide (100 mL) to the flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a stirrer plate.
-
Heat the mixture to reflux (approx. 180-190°C) with continuous stirring. The solid will dissolve as the reaction proceeds.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane).
-
After completion, allow the reaction mixture to cool to room temperature overnight. A precipitate will typically form.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the solid cake thoroughly with cold ethanol (2 x 20 mL) to remove residual formamide.
-
Dry the product under vacuum to yield the title compound as a solid.
-
-
Validation & Characterization:
-
Expected Yield: 80-90%.
-
¹H NMR (DMSO-d₆): Expect characteristic peaks for the aromatic proton on the pyrimidine ring (singlet, ~8.0-8.2 ppm), the NH₂ protons (broad singlet, ~7.0-7.5 ppm), and the methyl ester protons (singlet, ~3.8-3.9 ppm).
-
IR (KBr, cm⁻¹): Look for N-H stretching bands (3100-3400 cm⁻¹), C=O stretch of the ester (~1700 cm⁻¹), and C=N stretching (~1625 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular weight of the product.
-
Protocol 2: Synthesis of Methyl 2-thioxo-3-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylate
-
Principle: This two-step, one-pot protocol demonstrates the formation of a thienylthiourea intermediate followed by base-catalyzed cyclization to yield a 2-thioxo derivative.[6][10]
-
Reagents & Equipment:
-
Methyl 4,5-diaminothiophene-2-carboxylate (1.0 eq)
-
Phenyl isothiocyanate (1.05 eq)
-
Pyridine (as solvent)
-
Potassium Hydroxide (KOH)
-
Ethanol (for workup)
-
Dilute Hydrochloric Acid (HCl)
-
Standard reaction and workup glassware
-
-
Step-by-Step Methodology:
-
Dissolve Methyl 4,5-diaminothiophene-2-carboxylate (e.g., 3.72 g, 1.0 eq) in pyridine (40 mL) in a round-bottom flask.
-
Add phenyl isothiocyanate (1.05 eq) dropwise to the solution at room temperature with stirring.
-
Heat the mixture to reflux for 6-8 hours to form the thiourea intermediate. Monitor by TLC.
-
Cool the reaction mixture to room temperature.
-
Cyclization Step: In a separate flask, prepare a solution of KOH (2 eq) in ethanol (30 mL). Add this basic solution to the reaction mixture.
-
Heat the resulting mixture to reflux for an additional 4 hours to effect cyclization.
-
After cooling, pour the reaction mixture into ice-cold water (200 mL).
-
Acidify the aqueous solution to pH ~5-6 with dilute HCl. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
-
-
Validation & Characterization:
-
Expected Yield: 65-75%.
-
¹H NMR (DMSO-d₆): Expect signals for the phenyl protons, a broad singlet for the NH proton, and the methyl ester singlet.
-
¹³C NMR: A characteristic peak for the thiocarbonyl (C=S) should be observed around 175-180 ppm.
-
IR (KBr, cm⁻¹): Look for C=S stretching band (~1200-1250 cm⁻¹) in addition to C=O and N-H bands.
-
Post-Synthesis Functionalization: Creating Versatile Intermediates
The thienopyrimidine scaffolds synthesized are not endpoints but rather platforms for further diversification. A key transformation is the conversion of a 4-oxo group into a 4-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr).
-
Causality: Refluxing a thieno[2,3-d]pyrimidin-4(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) replaces the hydroxyl tautomer of the amide with a chlorine atom.[12][13] This 4-chlorothienopyrimidine is now highly susceptible to reaction with various nucleophiles, such as primary and secondary amines, to install diverse side chains, a critical step in building libraries of potential drug candidates.[12][14]
Caption: Key Functionalization Workflow.
Conclusion
Methyl 4,5-diaminothiophene-2-carboxylate is an exceptionally valuable and efficient precursor for the synthesis of the medicinally significant thieno[2,3-d]pyrimidine scaffold. By understanding the fundamental reactivity of its ortho-diamino system, researchers can strategically select from a variety of cyclization partners—including formamides, isothiocyanates, and cyanates—to construct diverse core structures. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists engaged in the discovery and development of novel therapeutics, enabling the logical and efficient synthesis of targeted compound libraries for biological evaluation.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 6. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. scielo.br [scielo.br]
- 12. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Note: Synthesis of Thieno[3,4-b]pyrazine Scaffolds via Condensation of Methyl 4,5-diaminothiophene-2-carboxylate with α-Dicarbonyls
Abstract: The thieno[3,4-b]pyrazine heterocyclic system is a privileged scaffold of significant interest in both medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for phenyl rings have led to its incorporation into a range of functional molecules, from novel pharmaceuticals to low-bandgap organic polymers.[1][2][3] This application note provides a comprehensive guide to the synthesis of this valuable core structure through the robust and efficient condensation reaction between Methyl 4,5-diaminothiophene-2-carboxylate and various α-dicarbonyl compounds. We offer detailed scientific principles, step-by-step experimental protocols, and expert insights to enable researchers to reliably synthesize and utilize these important molecular building blocks.
Underlying Scientific Principles
The formation of the thieno[3,4-b]pyrazine ring system is a classic example of heterocyclic chemistry, relying on the predictable reactivity of vicinal diamines with 1,2-dicarbonyl compounds. This reaction is analogous to the well-established synthesis of quinoxalines from o-phenylenediamines.[4][5]
The Key Reagents
-
Methyl 4,5-diaminothiophene-2-carboxylate: This starting material is the cornerstone of the synthesis. Its critical feature is the pair of amino groups at the C4 and C5 positions (a vicinal diamine) on the electron-rich thiophene ring.[1] These nucleophilic centers are perfectly positioned to react with two electrophilic carbonyl carbons. The thiophene core itself often improves drug-like properties such as metabolic stability.[1] It is frequently supplied as a more stable dihydrochloride salt, which may require in situ neutralization or a pre-reaction workup step.[6]
-
α-Dicarbonyl Compounds (1,2-Diketones): These molecules provide the second half of the new pyrazine ring. The nature of the 'R' groups on the dicarbonyl (R-CO-CO-R') directly dictates the substitution pattern at the 2- and 3-positions of the final thieno[3,4-b]pyrazine product. This allows for straightforward diversification of the scaffold. A wide array of α-dicarbonyls, such as biacetyl (R, R' = CH₃), benzil (R, R' = Ph), and their derivatives, are commercially available or readily synthesized.[7][8][9]
Reaction Mechanism: A Stepwise Condensation
The reaction proceeds via a sequential double condensation, resulting in the formation of two new carbon-nitrogen double bonds and the closure of the six-membered pyrazine ring.
-
Initial Nucleophilic Attack: One of the amino groups of the diaminothiophene attacks an electrophilic carbonyl carbon of the α-dicarbonyl, forming a tetrahedral intermediate (a hemiaminal).
-
First Dehydration: This intermediate readily loses a molecule of water to form an imine (or Schiff base).
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Final Dehydration: A second molecule of water is eliminated to yield the final, stable, and aromatic thieno[3,4-b]pyrazine ring system.
The entire process is typically driven to completion by the formation of the highly stable, conjugated aromatic product.
Caption: Figure 1: The reaction proceeds via a two-fold condensation mechanism.
Experimental Protocols & Workflow
General Considerations:
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.
-
Inert Atmosphere: Methyl 4,5-diaminothiophene-2-carboxylate can be sensitive to air oxidation, which may lead to colored impurities and lower yields. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[10]
-
Reaction Monitoring: Progress can be conveniently monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Hexanes mixtures). The product is typically more conjugated and will often exhibit fluorescence under UV light.
Caption: Figure 2: A typical laboratory workflow for the synthesis.
Protocol 1: Synthesis of Methyl 2,3-dimethylthieno[3,4-b]pyrazine-5-carboxylate
This protocol details the reaction with biacetyl, a simple and effective α-dicarbonyl.
Materials & Equipment:
-
Methyl 4,5-diaminothiophene-2-carboxylate (or its dihydrochloride salt)
-
Biacetyl (2,3-butanedione)
-
Absolute Ethanol (EtOH), degassed
-
Triethylamine (TEA), if using the dihydrochloride salt
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Inert gas line (N₂ or Ar)
-
Standard glassware for workup and filtration
Step-by-Step Procedure:
-
Flask Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4,5-diaminothiophene-2-carboxylate (1.72 g, 10.0 mmol).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add 40 mL of degassed absolute ethanol. Stir to dissolve or suspend the starting material.
-
Expert Insight: If using the dihydrochloride salt (2.45 g, 10.0 mmol), add triethylamine (2.8 mL, 20.0 mmol, 2.0 eq.) at this stage to neutralize the HCl and liberate the free diamine. Stir for 15 minutes before proceeding.
-
-
Reagent Addition: Add biacetyl (0.90 mL, 10.5 mmol, 1.05 eq.) to the mixture via syringe.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., 30% EtOAc in Hexanes), observing the consumption of the starting diamine.
-
Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will often precipitate as a crystalline solid.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Drying: Dry the product under vacuum to yield the title compound as a solid.
Protocol 2: Synthesis of Methyl 2,3-diphenylthieno[3,4-b]pyrazine-5-carboxylate
This protocol demonstrates the use of a solid α-dicarbonyl, benzil, to generate a diphenyl-substituted product.
Materials & Equipment:
-
Methyl 4,5-diaminothiophene-2-carboxylate
-
Benzil
-
Glacial Acetic Acid (AcOH) or Ethanol (EtOH)
-
Equipment as listed in Protocol 1
Step-by-Step Procedure:
-
Flask Preparation: To a 100 mL round-bottom flask, add Methyl 4,5-diaminothiophene-2-carboxylate (1.72 g, 10.0 mmol) and benzil (2.10 g, 10.0 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol or glacial acetic acid. Acetic acid can serve as both the solvent and a mild acid catalyst.
-
Reaction: Heat the mixture to reflux for 3-5 hours under a nitrogen atmosphere. The solution will typically turn a dark green or brown color.[10]
-
Isolation: Cool the reaction mixture to room temperature. The product usually precipitates directly from the reaction medium. If precipitation is slow, adding a small amount of water can induce it.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol followed by water to remove residual acid and unreacted starting materials.
-
Drying: Dry the purified product under vacuum.
Data and Results
The reaction is generally high-yielding, especially when pure starting materials are used under an inert atmosphere.
Table 1: Representative Reaction Scope and Typical Yields
| α-Dicarbonyl Substrate | R Groups | Solvent | Time (h) | Typical Yield |
| Glyoxal (40% in H₂O) | H, H | EtOH | 2-4 | 75-85% |
| Biacetyl | CH₃, CH₃ | EtOH | 4-6 | 85-95% |
| Benzil | Ph, Ph | AcOH / EtOH | 3-5 | 90-98% |
| 1-Phenyl-1,2-propanedione | Ph, CH₃ | EtOH | 4-6 | 80-90% |
| Acenaphthenequinone | Fused Aromatic | AcOH | 2-4 | >95% |
Characterization Insights:
-
¹H NMR: Expect the disappearance of the broad NH₂ signals from the starting material. New signals corresponding to the R groups from the dicarbonyl will appear (e.g., singlets for methyl groups, multiplets for phenyl groups). The thiophene proton signal will also be present.
-
¹³C NMR: The spectrum will show new quaternary carbon signals for the pyrazine ring carbons where the R groups are attached, in addition to signals from the thiophene ring and the ester group.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.
Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Oxidation of the diaminothiophene. 2. Incomplete reaction. 3. Starting material is the HCl salt and was not neutralized. | 1. Ensure the reaction is run under a strict inert atmosphere and use degassed solvents. 2. Increase reaction time or add a catalytic amount of acetic acid. 3. Add 2.0-2.2 equivalents of a non-nucleophilic base like triethylamine. |
| Dark, Tar-like Product | Significant oxidation or side reactions. | Use higher purity starting materials. Ensure the inert atmosphere is maintained throughout heating. Lower the reaction temperature and increase the time if necessary. |
| Product Does Not Precipitate | Product is too soluble in the reaction solvent. | Reduce the solvent volume by rotary evaporation. Add a non-solvent like water or hexanes dropwise to induce precipitation. |
| Purification Issues | Product is contaminated with starting material or side products. | If recrystallization is insufficient, perform column chromatography on silica gel with an appropriate solvent system (e.g., gradients of ethyl acetate in hexanes). |
References
- 1. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. Thieno[3,4-b]pyrazines and their applications to low band gap organic materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. Thieno[3,4-b]pyrazines: synthesis, structure, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: Leveraging Methyl 4,5-diaminothiophene-2-carboxylate for the Synthesis and Evaluation of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them high-value targets for therapeutic intervention.[1][2] A key strategy in kinase inhibitor development is the use of "privileged scaffolds"—core molecular structures that are known to bind to the ATP-binding site of multiple kinases. The thieno[3,2-d]pyrimidine scaffold, a bioisostere of the natural purine ring of ATP, is one such privileged structure.[1][3] This application note provides a comprehensive guide for researchers on utilizing methyl 4,5-diaminothiophene-2-carboxylate, a versatile and commercially available precursor, for the synthesis of thieno[3,2-d]pyrimidine-based kinase inhibitors.[4] We present a detailed, field-proven protocol for the synthesis of a model inhibitor, a robust in vitro kinase assay for determining inhibitory potency (IC50), and a discussion on interpreting structure-activity relationships (SAR) to guide further drug discovery efforts.
Introduction: The Thienopyrimidine Scaffold
The unique structural characteristics of the thienopyrimidine ring system offer an adaptable platform for designing potent and selective kinase inhibitors.[1] Its similarity to adenine allows it to function as an ATP-competitive inhibitor, while the fused thiophene ring provides unique electronic properties and vectors for chemical modification that can enhance binding affinity and selectivity.[3][4] Several thienopyrimidine-based drugs have been marketed or are in clinical trials, targeting kinases such as PI3K, VEGFR, and FLT3, highlighting the scaffold's therapeutic potential.[1][5][6]
Methyl 4,5-diaminothiophene-2-carboxylate is an ideal starting material for building this scaffold. Its vicinal diamine groups are perfectly positioned to undergo cyclization reactions to form the fused pyrimidine ring, while the methyl ester provides a handle for further diversification.[4]
Synthesis of a Thieno[3,2-d]pyrimidine Kinase Inhibitor Library
This section outlines the synthesis of a representative thieno[3,2-d]pyrimidin-4-one core, which serves as a common intermediate for a library of potential kinase inhibitors. The fundamental reaction is a condensation and cyclization of the diamine precursor with an appropriate carbon source, in this case, formamidine acetate, to construct the pyrimidine ring.
Synthetic Workflow Overview
The overall process involves a two-step sequence: first, the formation of the thieno[3,2-d]pyrimidin-4-one core, followed by chlorination to activate the 4-position for subsequent nucleophilic aromatic substitution (SNAr) with various amines. This SNAr reaction is the key diversification step, allowing for the introduction of a wide range of side chains to probe the kinase active site.
Caption: Synthetic workflow for kinase inhibitor library generation.
Detailed Protocol: Synthesis of a Model Inhibitor
This protocol describes the synthesis of a hypothetical inhibitor, "Compound X," derived from the 4-chloro intermediate and a generic aniline.
Materials:
-
Methyl 4,5-diaminothiophene-2-carboxylate
-
Formamidine acetate
-
Anhydrous Ethanol
-
Phosphorus oxychloride (POCl₃)
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), magnetic stirrer, heating mantle, rotary evaporator, and thin-layer chromatography (TLC) supplies.
Step 1: Synthesis of Methyl 4-hydroxythieno[3,2-d]pyrimidine-6-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add methyl 4,5-diaminothiophene-2-carboxylate (1.0 eq) and formamidine acetate (1.5 eq).
-
Add anhydrous ethanol to create a suspension (approx. 0.2 M concentration).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC. Causality: Refluxing in ethanol provides the necessary thermal energy for the condensation and cyclization reaction, while the inert atmosphere prevents oxidation of the electron-rich diamine.
-
Upon completion, cool the mixture to room temperature. The product often precipitates.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the thieno[3,2-d]pyrimidin-4-one intermediate.
Step 2: Synthesis of Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
-
Carefully add the dried intermediate from Step 1 to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Causality: POCl₃ acts as both the solvent and the chlorinating agent, converting the hydroxyl group at the 4-position into a good leaving group (chloride) for the subsequent SNAr reaction.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro intermediate. Purify by column chromatography if necessary.
Step 3: Synthesis of Final Inhibitor (Compound X)
-
In a sealed tube or microwave vial, combine the 4-chloro intermediate (1.0 eq), the desired substituted aniline (1.2 eq), and DIPEA (2.0 eq) in n-butanol.
-
Heat the reaction to 120 °C (conventional heating) or 150 °C (microwave) for 2-16 hours. Monitor by TLC. Causality: High temperature is required to overcome the activation energy for the SNAr reaction. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.
-
Cool the reaction, remove the solvent in vacuo, and purify the crude product by column chromatography on silica gel to yield the final inhibitor.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
In Vitro Evaluation of Kinase Inhibitory Activity
To assess the efficacy of the synthesized compounds, a robust and quantitative in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step process. First, the kinase reaction is performed with the enzyme, substrate, ATP, and the inhibitor compound. After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is proportional to the initial kinase activity. Lower light signal in the presence of a compound indicates inhibition.
Assay Workflow
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Detailed Protocol: IC50 Determination
Materials:
-
Recombinant Kinase of interest (e.g., VEGFR2, PI3Kα)
-
Kinase-specific substrate peptide
-
ATP solution
-
Synthesized inhibitor compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Protocol Steps:
-
Compound Plating: Prepare serial dilutions of the inhibitor compounds in a separate plate. A typical 10-point, 3-fold dilution series starting from 10 µM is common. Transfer a small volume (e.g., 1 µL) of each dilution to the final assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[2][7]
-
Add the kinase reaction mix to the wells of the assay plate containing the compounds.
-
Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add the ADP-Glo™ Reagent to all wells to stop the reaction and deplete unused ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and initiates the luminescence reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[8]
-
Representative Data
The following table shows hypothetical IC50 data for a small library of inhibitors synthesized from the thienopyrimidine core, targeting VEGFR-2.
| Compound ID | R-Group (Substituted Aniline) | VEGFR-2 IC50 (nM) |
| X-01 | 3-chloro-4-fluoroaniline | 15.2 |
| X-02 | 4-methoxyaniline | 250.6 |
| X-03 | Aniline | 89.4 |
| X-04 | 3-ethynylaniline | 8.1 |
Interpreting Results: Structure-Activity Relationships (SAR)
The data generated from the kinase assay is crucial for establishing an SAR, which guides the design of more potent and selective inhibitors.[9][10] By comparing the structures of the synthesized compounds with their corresponding IC50 values, researchers can deduce which chemical modifications lead to improved activity.
-
Halogenation: The presence of chloro and fluoro groups (X-01) appears beneficial compared to an unsubstituted aniline (X-03).
-
Hydrogen Bonding: The electron-donating methoxy group (X-02) significantly reduces potency, perhaps due to steric hindrance or unfavorable electronic interactions in the binding pocket.
-
Hydrophobic Pockets: The small, rigid ethynyl group (X-04) results in the most potent compound, suggesting it may be occupying a small hydrophobic pocket within the ATP-binding site.
This iterative process of design, synthesis, and testing is the cornerstone of medicinal chemistry and drug discovery.
Caption: Logical diagram of Structure-Activity Relationship (SAR) analysis.
Conclusion
Methyl 4,5-diaminothiophene-2-carboxylate is a highly effective and versatile precursor for the synthesis of thieno[3,2-d]pyrimidine-based kinase inhibitors. The synthetic routes are robust and amenable to library synthesis, allowing for extensive exploration of the chemical space around the scaffold. When coupled with a reliable in vitro screening assay like the ADP-Glo™ system, this approach enables the rapid identification of potent lead compounds and the development of clear structure-activity relationships. This integrated strategy provides a powerful platform for drug development professionals aiming to discover the next generation of targeted kinase inhibitor therapies.
References
- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Bioactive Heterocycles from Diaminothiophene Derivatives
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis of biologically active heterocyclic compounds derived from diaminothiophene scaffolds. Diaminothiophenes, particularly 2-aminothiophenes, are privileged structures in medicinal chemistry, serving as versatile synthons for a multitude of fused heterocyclic systems.[1][2] This document details the foundational Gewald reaction for preparing the 2-aminothiophene core and elaborates on subsequent cyclization strategies to construct potent molecular architectures, with a particular focus on the therapeutically significant thieno[2,3-d]pyrimidine class. We delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data on the biological activities of representative compounds.
The 2-Aminothiophene Scaffold: A Cornerstone in Medicinal Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom that is considered a bioisostere of the benzene ring.[3][4] Its incorporation into molecular scaffolds can significantly enhance drug-receptor interactions and modulate physicochemical properties.[3] The 2-aminothiophene motif, in particular, is a versatile building block due to the strategic placement of an amino group, which can be readily functionalized to construct more complex, fused ring systems.[1][5] These resulting fused heterocycles, such as thieno[2,3-d]pyrimidines, are structurally analogous to purine nucleobases, allowing them to interact with a wide range of biological targets, including kinases, which are pivotal in cancer and inflammatory diseases.[6][7]
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[8][9] This one-pot synthesis offers operational simplicity and access to a diverse library of thiophene precursors from readily available starting materials.[5][10]
Foundational Synthesis: The Gewald Reaction
The Gewald reaction is a multi-component condensation between a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur, catalyzed by a base.[9][11]
Mechanism and Rationale
The reaction proceeds through a sequence of well-established steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The base (e.g., morpholine, triethylamine) deprotonates the active methylene compound, which then attacks the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated nitrile intermediate.[8][10]
-
Michael Addition of Sulfur: The base also facilitates the formation of a sulfur nucleophile from elemental sulfur. This species then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel product.[10]
-
Ring Closure and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, where a carbanion attacks the nitrile group. Subsequent tautomerization yields the stable aromatic 2-aminothiophene product.
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol provides a representative example for synthesizing a common 2-aminothiophene building block.[5]
Principle: A one-pot condensation of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of morpholine as a basic catalyst.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| Cyclohexanone | 98.14 | 100 | 9.81 g (10.4 mL) |
| Ethyl cyanoacetate | 113.12 | 100 | 11.31 g (10.6 mL) |
| Sulfur (powder) | 32.07 | 100 | 3.21 g |
| Morpholine | 87.12 | 100 | 8.71 g (8.7 mL) |
| Ethanol | 46.07 | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL), cyclohexanone (100 mmol), ethyl cyanoacetate (100 mmol), and elemental sulfur (100 mmol).
-
Stir the mixture to create a suspension.
-
Carefully add morpholine (100 mmol) dropwise to the stirring suspension over 5 minutes. An exothermic reaction is expected.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. The mixture will turn dark and a precipitate may form.
-
After the reflux period, cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Purify the crude product by recrystallization from hot ethanol to yield the title compound as a crystalline solid.
Self-Validation:
-
Expected Yield: 70-85%.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The IR spectrum should show characteristic peaks for the amine (N-H stretching) and ester (C=O stretching) functional groups.
Synthesis of Fused Heterocycles: Thieno[2,3-d]pyrimidines
2-Aminothiophene-3-carbonitriles or 3-carboxylates are ideal precursors for constructing fused pyrimidine rings, leading to the thieno[2,3-d]pyrimidine scaffold. This is typically achieved by reacting the aminothiophene with a reagent that can provide the necessary carbon atom(s) to close the pyrimidine ring.[12]
Caption: Synthetic pathways to thieno[2,3-d]pyrimidines from a 2-aminothiophene precursor.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[9][11]thieno[2,3-d]pyrimidin-4(3H)-one
This protocol details the cyclization of a 2-aminothiophene with formic acid to yield a thienopyrimidinone, a common core in many kinase inhibitors.[6]
Principle: The amino group of the thiophene attacks the carbonyl carbon of formic acid, followed by intramolecular cyclization and dehydration to form the fused pyrimidinone ring.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 225.31 | 10 | 2.25 g |
| Formamide | 45.04 | - | 20 mL |
Procedure:
-
Place the 2-aminothiophene starting material (10 mmol) in a 50 mL round-bottom flask.
-
Add formamide (20 mL).
-
Heat the mixture to 180-190°C using an oil bath and maintain this temperature for 4-5 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the title compound. Further purification can be achieved by recrystallization if necessary.
Self-Validation:
-
Expected Yield: 65-80%.
-
Appearance: White or off-white solid.
-
Characterization: The disappearance of the ester and primary amine signals and the appearance of a new amide proton signal in the ¹H NMR spectrum confirms cyclization. Mass spectrometry should confirm the expected molecular weight.
Biological Activity of Derived Heterocycles
The true value of diaminothiophene derivatives lies in the potent biological activities of the heterocycles synthesized from them. Thieno[2,3-d]pyrimidines, in particular, have been extensively investigated as anticancer agents, often functioning as kinase inhibitors.[6][12][13]
Logical Framework of Bioactivity
The synthetic pathway from a simple thiophene precursor to a complex, bioactive molecule follows a clear logical progression. The diaminothiophene acts as a scaffold, which is then elaborated into a fused heterocycle designed to interact with specific biological targets.
Caption: Logical relationship from chemical scaffold to biological activity.
Quantitative Bioactivity Data
The following table summarizes the reported anticancer activity of several thieno[2,3-d]pyrimidine derivatives, demonstrating the potency of this scaffold.
| Compound ID / Reference | Target Cell Line | IC₅₀ (µM) | Mechanism of Action (if reported) |
| Compound l [12][14] | MDA-MB-231 (Breast Cancer) | 27.6 | Cytotoxic Activity |
| Compound 14 [13] | MCF-7 (Breast Cancer) | 22.12 | Cytotoxic Activity |
| Compound 13 [13] | MCF-7 (Breast Cancer) | 22.52 | Cytotoxic Activity |
| Compound IX [12] | Breast & Lung Cancer | - (43-87% inhibition) | Cytotoxic Activity |
| Diethyl 2,5-diaminothiophene derivative 12 [3] | MCF-7 (Breast Cancer) | 1.3 | Cytotoxic Activity |
Causality: The potent anticancer activity observed is often attributed to the thieno[2,3-d]pyrimidine core acting as a "hinge-binding" motif in the ATP-binding pocket of various protein kinases.[6] Substitutions on the core scaffold allow for fine-tuning of selectivity and potency against specific kinase targets like VEGFR-2, EGFR, and FGFR.[6][12]
Conclusion
Diaminothiophene derivatives, accessible through robust methods like the Gewald reaction, are exceptionally valuable starting materials in medicinal chemistry. They provide a direct route to fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which have consistently demonstrated significant potential as therapeutic agents, particularly in oncology. The protocols and data presented herein offer a foundational guide for researchers to explore this rich chemical space and develop novel bioactive compounds.
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. scielo.br [scielo.br]
- 13. alliedacademies.org [alliedacademies.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 4,5-diaminothiophene-2-carboxylate in Advanced Materials Science
Foreword: The Thiophene Core as a Versatile Scaffold
Methyl 4,5-diaminothiophene-2-carboxylate (MDT-2C) is a highly functionalized thiophene derivative that has emerged as a critical building block in the synthesis of advanced functional materials.[1] Its unique structure, featuring a thiophene ring with two adjacent amino groups (a vicinal diamine) and a carboxylate ester, offers a rich platform for chemical modification.[1] This strategic arrangement of functional groups imparts distinct chemical and physical properties that are highly sought after in materials science, particularly for applications in organic electronics.[1] The thiophene core itself is a well-established bioisostere for phenyl rings, often improving properties like metabolic stability and target binding affinity in medicinal chemistry, and this stability translates well to materials science applications.[1] This document serves as a technical guide for researchers, outlining the primary applications of MDT-2C and providing detailed protocols for its use in synthesizing next-generation materials.
Core Application: Synthesis of Low-Bandgap Conductive Polymers
One of the most significant applications of MDT-2C is as a precursor for the synthesis of thieno[3,4-b]pyrazine-based conjugated polymers.[2] These polymers are renowned for their exceptionally low bandgaps, a critical property for applications in organic photovoltaics (OPVs), organic thin-film transistors (OTFTs), and other electronic devices.[2][3]
Scientific Principle: The Donor-Acceptor Architecture
The efficacy of MDT-2C in this context stems from its ability to form a fused heterocyclic system with an intramolecular donor-acceptor (D-A) character. The reaction of the vicinal diamine on the MDT-2C scaffold with an α-dione (like glyoxal or its derivatives) results in the formation of a thieno[3,4-b]pyrazine monomer.[4] In this fused system, the thiophene ring acts as an electron-rich (donor) unit, while the newly formed pyrazine ring is electron-deficient (acceptor).[3] When these monomers are polymerized, the resulting polymer backbone possesses a strongly interacting D-A structure, which significantly lowers the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap.[3] This reduced bandgap allows the material to absorb lower energy photons, extending its absorption into the near-infrared (NIR) region, and facilitates charge transport.[2]
Protocol: Synthesis of a 2,3-Disubstituted Thieno[3,4-b]pyrazine Monomer
This protocol details the synthesis of a functionalized thieno[3,4-b]pyrazine monomer, a crucial step preceding polymerization. The reaction is a condensation between MDT-2C and a generic α-dione (R-CO-CO-R).
Materials:
-
Methyl 4,5-diaminothiophene-2-carboxylate (MDT-2C)
-
An appropriate α-dione (e.g., 2,3-butanedione, benzil)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for filtration and purification
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve MDT-2C (1.0 eq) in glacial acetic acid (approx. 20 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of α-Dione: To the stirred solution, add the α-dione (1.05 eq) either directly if liquid or dissolved in a minimal amount of acetic acid if solid.
-
Condensation Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Precipitation and Isolation: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL) to precipitate the crude product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid liberally with deionized water to remove residual acetic acid, followed by a small amount of cold ethanol to aid in drying.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the pure 2,3-disubstituted thieno[3,4-b]pyrazine-5-carboxylate monomer.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Choices:
-
Glacial Acetic Acid: Serves as both a solvent that can dissolve the polar starting materials and as an acid catalyst to promote the imine formation and subsequent cyclization in the condensation reaction.
-
Slight Excess of α-Dione: Ensures the complete consumption of the more valuable MDT-2C starting material.
-
Precipitation in Water: The organic product is typically insoluble in water, making this an effective method for initial isolation from the acidic solvent and any water-soluble byproducts.
Visualization: Monomer Synthesis and Polymerization Workflow
The following diagram illustrates the synthetic pathway from MDT-2C to a poly(thieno[3,4-b]pyrazine).
Caption: Workflow for synthesis of thieno[3,4-b]pyrazine monomer and subsequent polymerization.
Application in Organic Electronics & Optoelectronics
The diaminothiophene scaffold is a valuable core for creating conjugated materials beyond polymers, including small molecules and oligomers for various electronic applications.
Synthesis of Conjugated Azomethines (Schiff Bases)
The vicinal diamines of MDT-2C can react with various aldehydes to form conjugated azomethines, also known as Schiff bases.[1] These materials are investigated for their semiconducting and light-emitting properties. The imine bond (–C=N–) extends the π-conjugation of the system, and by choosing different aldehyde partners, the electronic properties (e.g., HOMO/LUMO levels, absorption/emission wavelengths) of the final molecule can be precisely tuned.
Precursors for Dye-Sensitized Solar Cells (DSSCs)
Thiophene-based compounds are integral to the design of organic sensitizers (dyes) for DSSCs.[5] These dyes typically follow a D-π-A architecture, where 'D' is an electron donor, 'A' is an electron acceptor/anchoring group, and 'π' is a conjugated bridge. Thiophene units are excellent choices for the π-bridge because they facilitate efficient intramolecular charge transfer from the donor to the acceptor upon photoexcitation.[6] While MDT-2C itself is not a final dye, it serves as a precursor to more complex fused-thiophene systems that are incorporated into high-performance dyes.[5][7] The structural rigidity and planarity of fused thiophene systems can enhance electronic coupling and improve overall device efficiency.[8]
Table 1: Performance of DSSCs with Thiophene-Based Sensitizers
| Dye Structure Feature | Jsc (mA·cm⁻²) | Voc (V) | PCE (η%) | Reference |
|---|---|---|---|---|
| Ethyl thieno[3,4-b]thiophene-2-carboxylate moiety | 15.23 | - | 6.2% | [5] |
| Methyl-triphenylamine donor, cyanoacetic acid acceptor | 15.4 | 0.693 | 6.57% | [5] |
| Dithieno[3,2-b:2′,3′-d]thiophene core | 1.2 | 0.7 | 0.3% |[8] |
Workflow: Fabrication of a Dye-Sensitized Solar Cell (DSSC)
This diagram outlines the general steps for constructing a DSSC using a custom-synthesized thiophene-based dye.
Caption: General experimental workflow for fabricating a dye-sensitized solar cell.
Summary and Future Outlook
Methyl 4,5-diaminothiophene-2-carboxylate is a cornerstone molecule for the rational design of functional organic materials. Its primary utility lies in its role as a precursor to thieno[3,4-b]pyrazine-based systems, which are at the forefront of research into low-bandgap conductive polymers. The protocols and principles outlined herein demonstrate the straightforward yet powerful transformations that MDT-2C can undergo. Future research will likely focus on creating novel derivatives of MDT-2C to further tune the electronic properties of the resulting materials, leading to more efficient and stable organic electronic devices. The versatility of the diaminothiophene core ensures its continued relevance in the ongoing development of materials for solar energy conversion, flexible electronics, and advanced sensing applications.
References
- 1. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. arabjchem.org [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety - PMC [pmc.ncbi.nlm.nih.gov]
"protocol for synthesizing substituted thienopyrimidines from Methyl 4,5-diaminothiophene-2-carboxylate"
Topic: Protocol for Synthesizing Substituted Thienopyrimidines from Methyl 4,5-diaminothiophene-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of the Thienopyrimidine Scaffold
Thienopyrimidines, heterocyclic compounds resulting from the fusion of a thiophene and a pyrimidine ring, represent a cornerstone in modern medicinal chemistry.[1][2] Their structural similarity to endogenous purine bases like adenine and guanine allows them to interact with a wide array of biological targets, including enzymes and receptors, making them a "privileged scaffold" in drug discovery.[1][2][3] This versatility has led to the development of numerous therapeutic agents with a broad spectrum of activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5] Several thienopyrimidine-based drugs, such as Apitolisib for cancer treatment, are currently in clinical trials, underscoring their significant therapeutic potential.[6]
This application note provides a detailed, field-proven protocol for the synthesis of substituted thienopyrimidines, beginning with the versatile precursor, Methyl 4,5-diaminothiophene-2-carboxylate. We will delve into the chemical rationale behind the procedural steps, offer methods for characterization, and discuss alternative synthetic strategies.
The Starting Material: Methyl 4,5-diaminothiophene-2-carboxylate
The starting material, Methyl 4,5-diaminothiophene-2-carboxylate, is an excellent precursor for building the thieno[3,4-d]pyrimidine core. The ortho-disposed amino and ester groups on the thiophene ring are perfectly positioned for cyclization to form the pyrimidine ring. The additional amino group at the 5-position offers a handle for further functionalization, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The synthesis of this and similar aminothiophene precursors is often achieved via the Gewald reaction, a robust multicomponent condensation involving a ketone or aldehyde, an activated nitrile, and elemental sulfur.[7][8]
Primary Synthetic Protocol: One-Pot Cyclization to Thieno[3,4-d]pyrimidin-4-one
This protocol details the most direct method to form the thienopyrimidinone core via cyclocondensation with a one-carbon source, such as formic acid or formamide.[9][10][11] The reaction is typically high-yielding and straightforward to perform.
Reaction Scheme
Caption: General workflow for thienopyrimidinone synthesis.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example) | Notes |
| Methyl 4,5-diaminothiophene-2-carboxylate | N/A | 186.22 | 1.86 g (10 mmol) | Starting material |
| Formic Acid (≥95%) | 64-18-6 | 46.03 | 25 mL | Reagent and solvent |
| or Formamide (≥99.5%) | 75-12-7 | 45.04 | 25 mL | Alternative cyclizing agent |
| Ethanol | 64-17-5 | 46.07 | As needed | For recrystallization |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For workup |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4,5-diaminothiophene-2-carboxylate (1.86 g, 10 mmol).
-
Reagent Addition: Add formic acid (25 mL). The thiophene starting material may not fully dissolve initially.
-
Causality Note: Formic acid serves as both the solvent and the source of the C2 carbon of the pyrimidine ring. The initial N-formylation of the 4-amino group is the key step that precedes cyclization.
-
-
Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.
-
Expert Insight: If using formamide, the reflux temperature will be significantly higher (~210 °C), and the reaction may proceed faster. However, formic acid is often preferred for its milder conditions.[9]
-
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. A solid precipitate should form.
-
Trustworthiness Check: This precipitation step is crucial for separating the organic product from the highly polar formic acid/formamide solvent.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 30 mL) to remove any residual acid.
-
Drying: Dry the product in a vacuum oven at 60-70 °C overnight to yield the crude thienopyrimidinone.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.
Expected Outcome and Characterization
The expected product is a 7-amino-3H-thieno[3,4-d]pyrimidin-4-one derivative. The yield should be in the range of 75-90%.
-
¹H NMR: Expect to see the disappearance of the methyl ester singlet and the appearance of a new singlet for the C2-H of the pyrimidine ring around 8.0 ppm. A broad singlet corresponding to the pyrimidinone N-H will also be present.
-
IR Spectroscopy: Look for the appearance of a characteristic C=O stretch of the pyrimidinone ring (around 1680-1700 cm⁻¹) and the disappearance of the ester carbonyl stretch.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the cyclized product.
Alternative Synthetic Strategies
While the formic acid/formamide method is robust, various other reagents can be used to introduce diversity at the 2-position of the pyrimidine ring.
Workflow for Diverse 2-Substituted Thienopyrimidines
Caption: Alternative pathways for synthesizing substituted thienopyrimidines.
-
Using Triethyl Orthoformate: Refluxing the starting diamine with triethyl orthoformate and a catalytic amount of acid (e.g., acetic anhydride) is another classic method to generate the 2-unsubstituted thienopyrimidinone.[12] This reaction proceeds via an intermediate iminoether which then cyclizes.
-
Reaction with Nitriles: To install a substituent at the 2-position, the diamine can be reacted with a nitrile (R-CN) in the presence of a strong acid like dry HCl gas.[13] This method, known as the Niementowski reaction variant, allows for the direct incorporation of alkyl or aryl groups.
-
Reaction with Isothiocyanates: For the synthesis of 2-thioxo-thienopyrimidinones, the diamine can be treated with an alkyl or aryl isothiocyanate (R-NCS).[10][11] This reaction typically proceeds by forming a thiourea intermediate which then undergoes base-catalyzed cyclization. The resulting 2-thioxo group is a valuable synthetic handle for further modifications, such as S-alkylation or conversion to an amino group.
Conclusion and Future Directions
The protocol described provides a reliable and efficient pathway for the synthesis of the thienopyrimidine core from Methyl 4,5-diaminothiophene-2-carboxylate. The inherent reactivity of the precursor and the versatility of pyrimidine synthesis chemistry allow for the creation of a wide range of derivatives.[9] The 5-amino group on the thiophene ring remains available for subsequent reactions, such as Sandmeyer reactions, amide couplings, or palladium-catalyzed cross-couplings, further expanding the chemical space that can be explored. This enables the generation of focused libraries for optimizing pharmacological activity, selectivity, and pharmacokinetic properties, solidifying the thienopyrimidine scaffold as a vital tool in the pursuit of novel therapeutics.[4]
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"optimizing reaction conditions for condensation with Methyl 4,5-diaminothiophene-2-carboxylate"
An Application Guide for Drug Development Professionals and Organic Chemists
Optimizing Reaction Conditions for Condensation with Methyl 4,5-diaminothiophene-2-carboxylate
Abstract
Methyl 4,5-diaminothiophene-2-carboxylate is a highly valuable heterocyclic building block, primarily due to the vicinal diamine functionality on the electron-rich thiophene core.[1] This unique structure makes it a prime precursor for synthesizing a variety of fused heterocyclic systems, most notably thieno[3,4-b]pyrazines, which are key scaffolds in medicinal chemistry and materials science.[1][2][3] Thiophene-based molecules often serve as bioisosteres for phenyl rings, potentially improving pharmacological properties like metabolic stability and target binding affinity.[1] This document provides a comprehensive guide to understanding and optimizing the critical parameters for the successful condensation of Methyl 4,5-diaminothiophene-2-carboxylate with various electrophilic partners.
Foundational Principles: The Condensation Reaction
The core reaction involves the cyclocondensation of the 1,2-diamine moiety of Methyl 4,5-diaminothiophene-2-carboxylate with a 1,2-dicarbonyl compound. This reaction is analogous to the well-established synthesis of quinoxalines from o-phenylenediamines.[4][5] The process generally proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and aromatization to yield the stable thieno[3,4-b]pyrazine ring system. Understanding the factors that influence this transformation is paramount to achieving high yields and purity.
Caption: General scheme for thieno[3,4-b]pyrazine synthesis.
Critical Parameters for Reaction Optimization
The success of the condensation reaction hinges on the careful selection and control of several key experimental variables. Each parameter can significantly influence reaction rate, yield, and the formation of side products.
The Electrophilic Partner: Choosing the 1,2-Dicarbonyl Source
The nature of the electrophilic condensation partner directly dictates the substitution pattern on the resulting pyrazine ring.
-
α-Diketones (e.g., Benzil, 2,3-Butanedione): These are the most common and straightforward partners. The reaction is typically clean and provides direct access to 2,3-disubstituted thieno[3,4-b]pyrazines.[2][6]
-
α-Hydroxy Ketones (e.g., Benzoin): These reactants require an in-situ oxidation step or specific reaction conditions to form the dicarbonyl equivalent. Acetic acid can serve as both a solvent and an oxidizing medium in some cases.[4]
-
Aldehydes and Ketones: While not 1,2-dicarbonyls, simple aldehydes and ketones can undergo condensation, though the reaction pathway is different and may require oxidative conditions to achieve the aromatic pyrazine ring.[7][8] This can be a more complex route, often employed for creating specific substitution patterns.
Solvent System Selection
The choice of solvent is critical, as it affects reactant solubility, reaction temperature, and can play a direct role in the reaction mechanism.
| Solvent | Type | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | Protic | 78 | A green and effective solvent, often used in microwave-assisted reactions.[9] It readily dissolves the reactants and the water byproduct. |
| Acetic Acid | Protic, Acidic | 118 | Acts as both a solvent and a catalyst, promoting the dehydration steps.[4] Particularly useful for less reactive substrates. |
| Toluene | Aprotic, Nonpolar | 111 | Allows for higher reaction temperatures and the removal of water via a Dean-Stark apparatus to drive the equilibrium toward the product.[10] |
| DMF / DMSO | Aprotic, Polar | 153 / 189 | High-boiling polar solvents that can significantly increase reaction rates by enhancing solubility and allowing for higher temperatures.[11] |
Expert Insight: For initial screening, ethanol or acetic acid are excellent starting points. If the reaction is sluggish, transitioning to a higher-boiling aprotic solvent like DMF or toluene with azeotropic water removal can often improve yields.[11]
Catalysis: Accelerating the Condensation
While some condensations proceed thermally, catalysis is often essential for achieving efficient conversion, especially with less reactive partners.
-
Brønsted Acids (e.g., Acetic Acid, p-TsOH): These are the most common catalysts. They protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. A weak acid like acetic acid is often sufficient.[12]
-
Lewis Acids (e.g., Zn(OTf)₂, CuSO₄): Lewis acids can coordinate to the carbonyl oxygen, activating the electrophile. They are often highly effective, sometimes allowing the reaction to proceed at room temperature.[5][9]
-
Heterogeneous Catalysts (e.g., MoVP on Alumina, Cu-Al): These solid-supported catalysts offer advantages in terms of green chemistry, as they can be easily filtered off and potentially recycled, simplifying product purification.[10][13]
-
Mechanochemical Synthesis: An emerging solvent-free technique using ball milling can facilitate the reaction in the solid state, often with an acid catalyst like p-toluenesulfonic acid (pTSA). This method drastically reduces solvent waste and reaction time.[14]
Temperature and Reaction Time
Temperature directly impacts the reaction kinetics.
-
Thermal Conditions: Conventional heating under reflux is the most common method. Temperatures typically range from 80 °C to 120 °C, depending on the solvent.[11]
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes.[4][9] The rapid, uniform heating often leads to higher yields and cleaner reaction profiles.
-
Reaction Monitoring: Regardless of the heating method, it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a model compound, Methyl 2,3-diphenylthieno[3,4-b]pyrazine-5-carboxylate.
Caption: Standard experimental workflow for condensation reactions.
Protocol 1: Classic Thermal Condensation in Acetic Acid
This protocol is a robust and widely applicable method for the synthesis of thieno[3,4-b]pyrazines.[4]
Reagents:
-
Methyl 4,5-diaminothiophene-2-carboxylate: 1.0 mmol (172.2 mg)
-
Benzil: 1.0 mmol (210.2 mg)
-
Glacial Acetic Acid: 5 mL
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4,5-diaminothiophene-2-carboxylate (1.0 mmol) and benzil (1.0 mmol).
-
Add glacial acetic acid (5 mL) to the flask.
-
Heat the mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting materials should be consumed within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure Methyl 2,3-diphenylthieno[3,4-b]pyrazine-5-carboxylate.
Protocol 2: Microwave-Assisted Synthesis in Ethanol
This protocol offers a significant reduction in reaction time and often results in higher yields, aligning with green chemistry principles.[9]
Reagents:
-
Methyl 4,5-diaminothiophene-2-carboxylate: 1.0 mmol (172.2 mg)
-
Benzil: 1.0 mmol (210.2 mg)
-
Ethanol: 4 mL
-
Catalyst (optional): A catalytic amount of p-TsOH or a few drops of acetic acid can be added if needed.
Procedure:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine Methyl 4,5-diaminothiophene-2-carboxylate (1.0 mmol) and benzil (1.0 mmol).
-
Add ethanol (4 mL) and the optional catalyst.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 10-20 minutes. (Note: Reaction parameters may need optimization depending on the specific microwave unit).
-
After the reaction is complete, cool the vial to room temperature.
-
A precipitate of the product may form upon cooling. If so, collect it by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by flash chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient temperature. 2. Reactants are not fully dissolved. 3. Lack of effective catalysis. | 1. Switch to a higher boiling solvent like toluene or DMF.[11] 2. Use a more effective solvent or increase the solvent volume. 3. Add a catalyst (e.g., acetic acid, p-TsOH, or a Lewis acid like Zn(OTf)₂).[5] |
| Incomplete Reaction | 1. Reaction time is too short. 2. Insufficient activation energy. 3. Water byproduct is inhibiting the reaction equilibrium. | 1. Continue heating and monitor by TLC until starting material is consumed. 2. Increase the temperature or switch to microwave heating.[9] 3. If using toluene, employ a Dean-Stark apparatus to remove water. |
| Multiple Products / Side Reactions | 1. Reaction temperature is too high, causing decomposition. 2. The diamine starting material is susceptible to oxidation. 3. Self-condensation of the dicarbonyl compound. | 1. Lower the reaction temperature and increase the reaction time. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Ensure an appropriate stoichiometry of reactants; add the dicarbonyl compound slowly to the diamine solution. |
References
- 1. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. US3461100A - Condensation products of aldehydes or ketones with diamines and monoamines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. ias.ac.in [ias.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
"low yield in thienopyrimidine synthesis using diaminothiophene"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for thienopyrimidine synthesis. This resource is designed to assist you in troubleshooting common issues and optimizing your reaction conditions, particularly when encountering low yields in syntheses starting from diaminothiophene derivatives. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to ensure you can navigate the complexities of this important heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis of thienopyrimidines from diaminothiophenes.
Q1: My cyclization of 2-aminothiophene-3-carbonitrile with formamide is giving a very low yield. What are the critical parameters to consider?
A1: The reaction of 2-aminothiophene-3-carbonitrile derivatives with formamide is a common method for synthesizing thieno[2,3-d]pyrimidin-4-ones. However, yield can be highly dependent on reaction conditions.
-
Temperature: High temperatures are often necessary. Refluxing in formamide is a standard procedure.[1][2] In some cases, heating without a solvent at temperatures as high as 150 °C may be required for the cyclization to occur efficiently.[3]
-
Reaction Time: Ensure the reaction is monitored and allowed to proceed to completion. This can range from a few hours to overnight.[1][2]
-
Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields.[4]
-
Alternative Reagents: If formamide proves problematic, consider using formic acid. This approach involves the initial conversion of the nitrile to the corresponding primary amide, which then cyclizes in the presence of formic acid.[3][5]
Q2: I'm attempting to synthesize a 2-substituted thienopyrimidine, but the reaction is sluggish and the yield is poor. What are my options?
A2: Introducing substituents at the 2-position can be achieved through various strategies, and the choice of reagents is crucial.
-
Nitrile Cyclocondensation: For 2-alkyl or 2-aryl substituents, cyclocondensation of the aminothiophene with the appropriate cyanoalkyl or cyanoaryl reagent in acidic conditions (e.g., in 1,4-dioxane at 90 °C) can be effective.[3]
-
From Amides: If starting from a 2-acylaminothiophene-3-carboxamide, cyclization can be induced with a base.[6]
-
Using Isothiocyanates: For the synthesis of 2-thioxo-thienopyrimidines, condensation with isothiocyanates is a common route. This can be followed by alkylation to introduce various 2-alkylthio groups.[1]
Q3: My purification process is resulting in significant product loss. What are the best practices for isolating thienopyrimidines?
A3: Thienopyrimidines can sometimes be challenging to purify due to their solubility and potential for co-eluting impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethanol/chloroform) is often the most effective method for obtaining high-purity material.[1]
-
Precipitation: In many procedures, the product precipitates from the reaction mixture upon cooling or by adding a non-solvent like water. This is a straightforward initial purification step.[4]
-
Column Chromatography: If crystallization is not feasible, column chromatography on silica gel is a standard alternative. A careful selection of the eluent system is critical to achieve good separation.
-
Solubility Issues: Some thienopyrimidine derivatives exhibit low solubility in common organic solvents, which can complicate purification. In such cases, using solvents like DMSO for NMR characterization might be necessary.[1]
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to tackling low yields and other experimental challenges.
Problem 1: Low Yield in the Gewald Synthesis of the Diaminothiophene Starting Material
The Gewald reaction is a cornerstone for preparing the 2-aminothiophene precursors. Low yields in this initial step will invariably affect the overall yield of your thienopyrimidine synthesis.
dot
References
- 1. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
"side reactions of Methyl 4,5-diaminothiophene-2-carboxylate in condensation reactions"
Technical Support Center: Methyl 4,5-diaminothiophene-2-carboxylate
Welcome to the technical support resource for researchers utilizing Methyl 4,5-diaminothiophene-2-carboxylate in condensation reactions. This guide is designed to provide practical, field-proven insights into the common challenges and side reactions encountered during its use. As a highly functionalized and reactive building block, understanding its nuances is critical for achieving high yields and purity in the synthesis of complex heterocyclic systems.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory. The format is designed to help you quickly diagnose the issue and implement a robust solution.
Q1: My reaction mixture rapidly darkens to a brown or black color, and I've isolated an insoluble, tar-like material.
Probable Cause(s): This is a classic symptom of the oxidation of the aromatic diamine. The electron-rich thiophene ring and, more significantly, the two amino groups are highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by heat, light, or the presence of trace metal catalysts, leading to the formation of polymeric, deeply colored quinone-imine type structures.
Recommended Solutions:
-
Inert Atmosphere is Non-Negotiable:
-
Protocol: Before adding reagents, thoroughly degas your solvent by bubbling an inert gas (Argon or Nitrogen) through it for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction setup, from reagent addition to work-up.
-
-
Purity of Starting Material:
-
Verification: The starting diamine should be a light-colored solid. If it is dark, it may already be partially oxidized. Purification by recrystallization (e.g., from an ethanol/water mixture) or column chromatography under an inert atmosphere may be necessary.[1]
-
Storage: Always store Methyl 4,5-diaminothiophene-2-carboxylate under an inert gas at low temperatures (e.g., -20°C) in amber vials to protect it from light and oxygen.[1]
-
-
Solvent Choice:
-
Use freshly distilled, anhydrous-grade solvents to minimize contaminants that could catalyze oxidation.
-
Experimental Protocol: Standard Inert Atmosphere Condensation
-
Assemble a flame-dried, three-neck flask equipped with a condenser, a thermometer, and a nitrogen/argon inlet.
-
Add Methyl 4,5-diaminothiophene-2-carboxylate to the flask.
-
Purge the system with inert gas for 10-15 minutes.
-
Add the degassed solvent via cannula or syringe.
-
Begin stirring and bring the mixture to the desired temperature.
-
Add the condensation partner (e.g., a dicarbonyl compound) dropwise as a solution in the same degassed solvent.
-
Maintain the inert atmosphere throughout the reaction and cooling process.
Q2: My NMR spectrum shows broad, poorly resolved signals in the aromatic region, and the mass spectrum indicates a distribution of higher molecular weight species, not my target molecule.
Probable Cause(s): This pattern strongly suggests polymerization or oligomerization. Because the molecule has two nucleophilic amino groups, it can react with itself or with the condensation partner in an uncontrolled manner, especially if the stoichiometry is not precise or if the reaction conditions are too harsh.
Recommended Solutions:
-
High-Dilution Conditions:
-
Causality: By significantly increasing the solvent volume, you decrease the probability of intermolecular reactions (polymerization) and favor the desired intramolecular cyclization or controlled intermolecular condensation.
-
-
Slow Reagent Addition:
-
Protocol: Instead of adding the condensation partner all at once, use a syringe pump to add it slowly over several hours. This keeps the concentration of the reactive species low at any given moment, suppressing side reactions.
-
-
Stoichiometric Precision:
-
Carefully measure and use an exact 1:1 molar ratio for A-B type condensations. An excess of either reactant can lead to incomplete reaction and oligomer formation.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Excessive heat can provide the activation energy for undesired polymerization pathways.
-
Logical Workflow for Troubleshooting Failed Reactions
The following diagram outlines a systematic approach to diagnosing and solving common issues in condensation reactions involving this substrate.
Caption: A troubleshooting decision tree for condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the relative nucleophilicity of the 4-amino vs. the 5-amino group? Should I be concerned about regioselectivity?
Yes, this is a critical consideration. The two amino groups have different electronic environments. The 5-amino group is para to the electron-withdrawing methyl ester group, which slightly deactivates it via resonance. The 4-amino group is meta to the ester and is influenced to a lesser degree. Therefore, the 4-amino group is generally more nucleophilic and will typically react first in kinetically controlled condensations. However, the thermodynamic product may differ, and mixtures of regioisomers are common. To favor a single isomer, consider exploring different catalysts or reaction temperatures.
Q2: My product is more polar than expected and my NMR is missing the methyl ester singlet around 3.8-3.9 ppm. What happened?
This is a clear indication of ester hydrolysis to the corresponding carboxylic acid. This side reaction is prevalent under either strong acidic or basic conditions, especially when heated in the presence of water.[1]
-
Prevention: Use anhydrous solvents, avoid unnecessarily strong acidic or basic catalysts, and run the reaction at moderate temperatures. If an acid catalyst is required, consider using a milder one like pyridinium p-toluenesulfonate (PPTS) instead of sulfuric acid.
Q3: Can the thiophene ring itself participate in side reactions?
While the diamino groups are the primary sites of reactivity in condensation reactions, the thiophene ring is electron-rich and can undergo electrophilic substitution.[1] Under very strong acidic conditions, protonation of the ring can occur, potentially leading to decomposition or undesired electrophilic attack if a strong electrophile is present. In general, for standard condensation reactions, ring reactivity is a minor concern compared to amine oxidation and polymerization.
Data Summary: Common Side Products
| Side Product Type | Formation Conditions | Analytical Signature | Prevention Strategy |
| Oxidized Dimers/Polymers | Presence of O₂, heat, light, metal traces | Dark, insoluble material; complex NMR; baseline "hump" in LC-MS | Inert atmosphere (N₂/Ar); degassed, pure solvents; low temperature |
| Polycondensation Product | High concentration; incorrect stoichiometry | Broad NMR signals; high MW smear in MS; viscous oil or insoluble solid | High dilution; slow reagent addition via syringe pump; precise stoichiometry |
| Carboxylic Acid | Strong acid/base; presence of H₂O; heat | Missing methyl singlet in ¹H NMR (~3.9 ppm); higher polarity (TLC/HPLC) | Anhydrous solvents; mild catalysts; moderate temperatures |
| Mono-Condensation Product | Insufficient reaction time; poor stoichiometry | Presence of one unreacted -NH₂ group (IR/NMR); mass corresponding to single addition | Increased reaction time; ensure 1:1 stoichiometry of reactive groups |
| Regioisomers | Use of unsymmetrical condensation partners | Two distinct product spots on TLC/HPLC with identical mass; complex NMR | Temperature control; catalyst screening; chromatographic separation |
Reaction Pathways: Desired vs. Undesired
The following diagram illustrates the competition between the desired condensation pathway and the most common side reactions.
Caption: Competing reaction pathways in condensation chemistry.
References
"purification of products from Methyl 4,5-diaminothiophene-2-carboxylate reactions"
Technical Support Center: Purification of Thiophene-Based Compounds
A Guide for Scientists Purifying Reaction Products of Methyl 4,5-diaminothiophene-2-carboxylate
Welcome to the technical support center for the purification of thiophene derivatives. This guide is specifically tailored for researchers working with reaction products derived from Methyl 4,5-diaminothiophene-2-carboxylate. This versatile building block is prized for its ability to construct fused polyheterocycles, such as thienopyrimidines, which are crucial scaffolds in drug discovery.[1] However, the unique chemical nature of these products—particularly the presence of two basic amino groups—presents distinct challenges during purification.
This document provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your purification workflows, and ensure the integrity of your final compounds.
Section 1: Initial Assessment and Choosing Your Purification Strategy
A successful purification begins with a thorough assessment of your crude reaction mixture. This initial analysis will dictate the most efficient and effective purification strategy.
Q1: How should I first assess my crude product to develop a purification plan?
Your primary tool for initial assessment is Thin-Layer Chromatography (TLC). It provides a quick snapshot of your reaction's outcome, revealing the number of components in the mixture, the relative polarity of your desired product, and the presence of any major impurities.
-
Actionable Step: Spot your crude reaction mixture on a silica gel TLC plate alongside the starting material. Develop the plate using a moderately polar solvent system, such as 30-50% ethyl acetate in hexane. Visualizing the plate under UV light and with a potassium permanganate stain will help you identify the product spot and assess the impurity profile. An ideal Rf (retention factor) for column chromatography is between 0.2 and 0.4.[2]
Q2: My reaction involves a sensitive product. What's the best overall strategy to start with?
The vicinal diamine functionality on the thiophene ring makes many derivatives susceptible to oxidation, which often results in discoloration (e.g., turning pink or brown). Therefore, the guiding principle should be to choose the mildest and quickest method possible.
The flowchart below provides a logical decision-making process for selecting your primary purification technique.
Caption: Decision tree for selecting a primary purification method.
Section 2: Troubleshooting Column Chromatography
Column chromatography is the most common technique for purifying these compounds. However, their basic nature can lead to predictable problems.
Q3: What is the best stationary phase for my column? My compound seems to be sticking to the silica.
Standard silica gel is acidic and can strongly interact with the basic amino groups on your thiophene product. This interaction is often the cause of significant streaking on TLC plates and poor recovery from a column.
-
Expert Recommendation: To mitigate this, you can "deactivate" the silica gel. The easiest way is to add a small amount of a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (Et₃N) or a solution of ammonia in methanol to your eluent will neutralize the acidic sites on the silica, dramatically improving peak shape and recovery. For extremely sensitive compounds, using a different stationary phase like neutral alumina might be a better choice.[2]
| Parameter | Standard Silica Gel | Silica Gel + 1% Et₃N | Neutral Alumina |
| Interaction | Strong acid-base interaction with amines | Neutralized surface, reduced interaction | Lewis acid sites, moderate interaction |
| Typical Use Case | Neutral or acidic compounds | Basic compounds (like diaminothiophenes) | pH-sensitive or very basic compounds |
| Peak Shape | Often shows tailing/streaking | Sharper, more symmetrical peaks | Generally good, but selectivity differs |
| Cost | Low | Low | Moderate |
Q4: My product is not very soluble in my chosen eluent. How can I load it onto the column effectively?
If your compound has low solubility in the chromatography solvent system (e.g., hexane/ethyl acetate), loading it dissolved in a strong solvent like DCM or pure ethyl acetate will cause it to crash out at the top of the column, leading to broad bands and poor separation. The solution is "dry loading."[2]
Protocol: Dry Loading a Sample
-
Dissolve: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).
-
Adsorb: To this solution, add a small amount of silica gel (typically 2-3 times the mass of your crude product).
-
Evaporate: Gently mix the slurry and then remove the solvent completely under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.
-
Load: Carefully layer this powder on top of your packed chromatography column.
-
Elute: Add the mobile phase and run the column as usual. This technique ensures that your compound is introduced to the column in a narrow, concentrated band, leading to superior separation.
Section 3: Mastering Recrystallization
Recrystallization is an excellent and scalable purification technique if your product is a solid and you can find a suitable solvent system.
Q5: My product "oils out" instead of forming crystals. What's going wrong and how can I fix it?
"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid crystal lattice. This is often due to the solution being cooled too quickly or the presence of impurities that disrupt crystal formation.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil, then add a little more solvent.
-
Cool slowly. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling is critical for the formation of well-ordered crystals.
-
Scratch the inside of the flask with a glass rod at the solvent line. The microscopic scratches provide a nucleation point for crystal growth.
-
Add a seed crystal. If you have a tiny amount of pure product, add it to the cooled solution to initiate crystallization.
-
Consider a solvent/anti-solvent system. Dissolve your product in a minimal amount of a good solvent, then slowly add a poor solvent (the "anti-solvent") in which the product is insoluble until the solution becomes cloudy. This can often induce crystallization.[3]
-
Q6: My final product is a pale pink/brown powder, but it should be colorless. How do I remove the color?
The color is almost certainly due to minor oxidation of the diamino groups.[1] While this may not significantly affect purity as measured by NMR, it can be undesirable.
-
Solution: You can often remove colored impurities by adding a small amount of activated carbon to the hot solution during recrystallization.
Protocol: Decolorization with Activated Carbon
-
Dissolve your crude product in the hot recrystallization solvent.
-
Remove the flask from the heat source. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated carbon (e.g., the tip of a spatula for a small-scale reaction).
-
Gently swirl the hot solution for a few minutes. The colored impurities will adsorb to the surface of the carbon.
-
Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the carbon.
-
Allow the clear, colorless filtrate to cool and crystallize as usual.
Section 4: FAQs for Advanced Purification Scenarios
Q7: Can I use an acid-base extraction to purify my product?
Yes, this can be a very powerful technique, especially for removing neutral or acidic impurities. The two amino groups on the thiophene ring are basic and will be protonated in an acidic aqueous solution, making the molecule water-soluble as a salt.
Caption: Workflow for purification via acid-base extraction.
Q8: My product is unstable and seems to decompose during purification. What precautions should I take?
The instability of diaminothiophene derivatives is a known issue, primarily due to oxidation.
-
Expert Recommendations:
-
Work Quickly: Minimize the time the compound spends in solution or on a chromatography column.
-
Use an Inert Atmosphere: When possible, perform manipulations under nitrogen or argon, especially when handling solutions.
-
Avoid Chlorinated Solvents: Dichloromethane can sometimes contain trace amounts of HCl, which can react with your product. If you must use it, consider passing it through a plug of basic alumina first.
-
Store Properly: Store the final, purified product in a freezer, under an inert atmosphere, and protected from light.
-
By understanding the specific chemical properties of Methyl 4,5-diaminothiophene-2-carboxylate derivatives and anticipating common pitfalls, you can design robust purification strategies that deliver high-purity materials for your research and development needs.
References
Technical Support Center: Managing Dihydrochloride Salts in Organic Synthesis
Welcome to the technical support center for managing dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges and opportunities presented by these compounds. Dihydrochloride salts are a cornerstone of pharmaceutical development, primarily used to enhance the aqueous solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs) containing two or more basic functional groups.[1][2] However, their management in a synthetic organic chemistry context requires a nuanced understanding of their physicochemical properties.
This document moves beyond simple protocols to provide in-depth, troubleshooting-focused guidance. We will explore the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory work.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts that are crucial for understanding the behavior of dihydrochloride salts.
Q1: What is a dihydrochloride salt, and why is it used in organic synthesis and drug development?
A dihydrochloride salt is formed when a molecule containing at least two basic functional groups, typically amines, reacts with two equivalents of hydrochloric acid (HCl).[1] This acid-base reaction protonates the basic centers, forming a salt.[3][4] The primary motivations for converting a free base into its dihydrochloride salt form are:
-
Enhanced Aqueous Solubility: The ionic nature of the salt allows for more favorable interactions with polar solvents like water, which can be critical for APIs with poor water solubility.[1][2]
-
Improved Stability and Shelf-Life: Salts are often crystalline solids with higher melting points and greater stability compared to their free base counterparts, which can be oils or prone to degradation and oxidation.[1][5]
-
Easier Handling and Purification: The crystalline nature of salts facilitates isolation and purification through techniques like recrystallization, allowing for the removal of non-basic, non-polar impurities.[6][7]
Q2: How does forming a dihydrochloride salt alter a compound's key physicochemical properties?
The conversion from a free base to a dihydrochloride salt induces significant changes:
| Property | Change upon Salt Formation | Rationale |
| Aqueous Solubility | Generally Increases | The ionic salt form interacts more favorably with polar water molecules than the often-less-polar neutral free base.[1][2] |
| Organic Solvent Solubility | Generally Decreases | The high polarity of the salt makes it less soluble in non-polar organic solvents like hexane or diethyl ether, but it may retain some solubility in polar organic solvents like methanol or DMSO.[8] |
| Melting Point | Generally Increases | The ionic lattice of a salt requires more energy to break apart than the intermolecular forces of the corresponding free base.[5] |
| Hygroscopicity | Often Increases | Hygroscopicity is the tendency to absorb moisture from the air. The chloride ions and the charged centers can attract and bond with water molecules.[9][10][11][12] |
| Stability | Generally Increases | By protonating reactive amine groups, salt formation can protect them from oxidation or unwanted side reactions, leading to a longer shelf life.[5] |
Q3: What is the "pKa rule" and why is it important for forming a stable salt?
The "pKa rule" is a guiding principle for creating stable salts. It states that for a stable ionic salt to form, the pKa of the protonated base (the conjugate acid) should be at least 2 to 3 units higher than the pKa of the acid used for salt formation.[1] Since HCl is a strong acid with a negative pKa (approx. -7), this condition is almost always met for amines, whose conjugate acids typically have pKa values in the 7-11 range. This large difference ensures a complete proton transfer from the acid to the base, resulting in a stable ionic salt rather than an unstable complex.[1]
Troubleshooting Guide: Common Experimental Issues
This section is formatted as a series of common problems encountered in the lab, followed by expert advice and actionable solutions.
Problem 1: Poor Solubility in Reaction Solvent
Q: My dihydrochloride salt is insoluble in the organic solvent for my next reaction. How can I proceed?
This is a frequent challenge, as the high polarity of the salt makes it incompatible with many common organic solvents.
A: You have several strategies, each with its own advantages:
-
Change the Solvent System: If possible, switch to a more polar aprotic solvent like DMSO, DMF, or NMP, where the salt may have sufficient solubility. For protic solvents, methanol or ethanol are good starting points.[13]
-
Perform an in-situ Neutralization: Add a base directly to the reaction mixture to generate the more soluble free base in situ. The key is to choose a base whose resulting salt will not interfere with your reaction.
-
Tertiary Amines: Add 2.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This will neutralize the dihydrochloride, forming triethylammonium chloride or diisopropylethylammonium chloride, which often precipitates and can sometimes be filtered off, or may remain soluble. This is a very common and effective method.[14]
-
Inorganic Bases: If your reaction tolerates them, weak inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used. However, these have very poor solubility in most organic solvents.
-
-
Free-Base the Compound Beforehand: The most robust method is to convert the salt back to the free base in a separate workup step before your reaction. This gives you a clean solution of the neutral compound. (See Protocol 2 for a detailed procedure).
Problem 2: Neutralization (Free-Basing) and Extraction
Q: I need to convert my dihydrochloride salt back to the free base. What is the standard procedure and what pitfalls should I avoid?
A: The standard method is a liquid-liquid extraction using a base to neutralize the salt.
The core principle is to dissolve the salt in water, add a base to deprotonate it back to the neutral free base, and then extract the neutral organic compound into an immiscible organic solvent.[15][16]
Common Bases for Neutralization:
-
Sodium Bicarbonate (NaHCO₃) / Sodium Carbonate (Na₂CO₃): These are excellent choices. They are strong enough to deprotonate most amine hydrochlorides and are less likely to cause side reactions than strong bases. Use a saturated aqueous solution.[14][17]
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Use a dilute solution (e.g., 1M) for neutralization. Be cautious, as a high concentration of hydroxide can be detrimental if your molecule has base-sensitive functional groups (e.g., esters, halides).[15]
Key Pitfalls:
-
Insufficient Base: You must add at least two molar equivalents of base to neutralize a dihydrochloride salt. It is best practice to add the base solution portion-wise and check the pH of the aqueous layer with pH paper, aiming for a pH of 9-10 to ensure complete deprotonation.[16][17]
-
Emulsion Formation: Vigorous shaking can lead to emulsions, especially with chlorinated solvents like DCM. If an emulsion forms, let the mixture stand, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, or pass the mixture through a pad of Celite to break it up.
-
Water-Soluble Free Base: If your free base has high water solubility, extraction efficiency will be low.[17] To combat this, "salt out" the aqueous layer by saturating it with NaCl or K₂CO₃. This reduces the ability of the water to solvate your organic compound, driving it into the organic layer. Alternatively, perform continuous liquid-liquid extraction.
Problem 3: Purification and Isolation
Q: My isolated dihydrochloride salt is a sticky, oily gum instead of a crystalline solid. How can I purify it?
A: This is a classic sign of either impurities preventing crystallization or, more commonly, hygroscopicity.
-
Address Hygroscopicity: Many hydrochloride salts aggressively absorb atmospheric moisture to become oily or deliquescent.[18] Conduct all manipulations under an inert atmosphere (Nitrogen or Argon) if possible. Dry your solvents thoroughly. Once isolated, store the salt in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀).
-
Recrystallization: This is the most powerful purification technique for salts.[19] The challenge is finding the right solvent system.
-
Ideal Solvents: You need a solvent that dissolves the salt when hot but not when cold. For dihydrochloride salts, polar protic solvents are the best starting point.
-
Recommended Solvent Systems:
-
2-Propanol (IPA) / Diethyl Ether (Et₂O): Dissolve the salt in a minimum amount of hot IPA. Then, slowly add Et₂O as an anti-solvent until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. This is a very effective system for hydrochloride salts.[20]
-
Methanol or Ethanol: These can also be used, but many hydrochloride salts have high solubility in them even at room temperature, making recovery difficult.[20]
-
Acetone: Can be useful as a wash or in some recrystallizations, but its use is more limited.[20]
-
-
-
Trituration/Washing: If recrystallization is proving difficult, you can "clean up" an oily product by trituration. Add a solvent in which your salt is completely insoluble (like cold diethyl ether or ethyl acetate). Stir or sonicate the mixture vigorously. The insoluble salt should solidify, and non-polar impurities will be washed away into the solvent. Decant the solvent and repeat.[20]
Problem 4: Characterization
Q: How do I confirm I have successfully formed the dihydrochloride salt and not the free base or a mono-hydrochloride?
A: A combination of techniques provides a definitive answer.
-
¹H NMR Spectroscopy: This is often the most informative method. Protons on or near the newly protonated nitrogen atoms will be significantly deshielded (shifted downfield) due to the positive charge. You should also be able to integrate the proton signals against the acidic N-H protons (if they are visible; sometimes they exchange too rapidly). Running the NMR in DMSO-d₆ is often best for resolving exchangeable protons like N-H.[21]
-
Solid-State ³⁵Cl NMR (SSNMR): A specialized but powerful technique that directly probes the chlorine environment. It can distinguish between different salt forms and polymorphs.[22][23]
-
Melting Point: The salt will have a significantly higher and sharper melting point (or decomposition point) compared to the free base.[21]
-
Thin-Layer Chromatography (TLC): Salts are highly polar and will typically stick to the baseline of a silica gel TLC plate, showing a very low Rf value. The corresponding free base will be less polar and move up the plate. You can spot both your starting material (free base) and product (salt) on the same plate to see the difference.[21]
-
Elemental Analysis (CHN): While less common now, elemental analysis for chlorine content can confirm the stoichiometry of the salt.
Diagrams: Workflows and Chemical Principles
Decision Workflow for Handling a Dihydrochloride Salt
This diagram outlines the logical steps a chemist should take when deciding how to use a dihydrochloride salt in a subsequent reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - Hydrochloride vs non-hydrochloride compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmainfo.in [pharmainfo.in]
- 13. nupeg.ufrn.br [nupeg.ufrn.br]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. discovery.researcher.life [discovery.researcher.life]
"work-up procedures for reactions involving Methyl 4,5-diaminothiophene-2-carboxylate"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for reactions involving Methyl 4,5-diaminothiophene-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile thiophene building block. Our goal is to provide expert-driven, actionable advice to help you navigate the common challenges associated with the work-up and purification of reactions involving this compound.
The unique structure of Methyl 4,5-diaminothiophene-2-carboxylate, featuring vicinal aromatic amine groups on an electron-rich thiophene ring, presents specific challenges, most notably a high susceptibility to oxidation. This guide offers a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and visual workflows to ensure the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture and crude product are intensely colored (dark brown, purple, or black). What is the primary cause and how can I prevent it?
A1: This is the most common issue encountered and is almost certainly due to the oxidation of the 4,5-diamino groups. Aromatic diamines, especially on an electron-rich heterocycle like thiophene, are highly susceptible to air oxidation, leading to the formation of highly colored quinone-imine type species. The thiophene sulfur atom itself can also be oxidized under harsh conditions to a reactive thiophene-S-oxide.[1][2]
Prevention Strategies:
-
Inert Atmosphere: The most critical control measure is to conduct the reaction and the entire work-up procedure under an inert atmosphere (Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. This removes dissolved oxygen, a key culprit in oxidation.
-
Antioxidants: For particularly sensitive reactions, consider adding a small amount of a reducing agent or antioxidant, such as sodium dithionite (Na₂S₂O₄) or a hindered phenol like BHT, to the reaction or work-up solutions.
-
Temperature Control: Keep the reaction and work-up temperatures as low as reasonably possible to slow the rate of oxidation. Perform extractions and washes using cold solutions where feasible.
Q2: I am struggling to remove unreacted Methyl 4,5-diaminothiophene-2-carboxylate from my desired product. What purification strategies are most effective?
A2: The polar nature of the two amino groups and the ester can make this starting material difficult to separate from polar products. Several methods can be employed:
-
Acidic Wash (for base-stable products): The most effective method is to perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution).[3][4] The amino groups will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer, leaving your neutral organic product in the organic phase.
-
Column Chromatography: If your product is not stable to acid, careful column chromatography is the next best option.
-
Deactivate Silica Gel: The amine groups can streak or decompose on standard silica gel. Pre-treat the silica gel by preparing it as a slurry in your eluent containing 1-2% triethylamine or ammonia.[5] This deactivates the acidic silanol groups.
-
Alternative Stationary Phases: For highly sensitive compounds, consider using neutral alumina as the stationary phase.[5]
-
-
Recrystallization: If both your product and the starting material are solids, recrystallization can be effective if a solvent system can be identified where their solubilities differ significantly.
Q3: What are the best practices for performing column chromatography on products derived from this diamine?
A3: As mentioned in Q2, managing the basicity of the amine groups is key.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. A common starting point is a mixture of a non-polar solvent (Hexanes/Heptane) and a polar solvent (Ethyl Acetate).
-
Base Deactivation: Always add 1-2% triethylamine to your eluent system to prevent tailing and potential decomposition of amine-containing compounds on the silica.[5]
-
Minimize Contact Time: Do not let the crude material sit on the column for an extended period before eluting. Run the column as efficiently as possible to minimize on-column degradation.[5]
-
Gradient Elution: If separation is challenging, a shallow solvent gradient can improve resolution compared to an isocratic elution.[5]
Troubleshooting Guide
This table outlines common problems, their probable causes, and validated solutions for quick reference during your experimental work-up.
| Symptom | Probable Cause(s) | Suggested Solutions & Corrective Actions |
| Dark coloration of organic layer during aqueous work-up. | Oxidation of the diamine by dissolved oxygen in non-degassed solvents or exposure to air. | 1. Immediately switch to using degassed solvents for all subsequent steps. 2. Ensure a positive pressure of inert gas (N₂ or Ar) over the separatory funnel during extraction. |
| Low or no recovery of amine-containing product from silica gel column. | Irreversible adsorption or decomposition on the acidic silica gel surface. | 1. Use a different purification method (recrystallization, acid wash). 2. Deactivate the silica gel by adding 1-2% triethylamine to the eluent.[5] 3. Switch to a neutral stationary phase like alumina. |
| Formation of an emulsion during liquid-liquid extraction. | High concentration of polar species; solvent choice (e.g., Benzene is miscible with water).[3] | 1. Add a saturated aqueous NaCl solution (brine) to break the emulsion.[6] 2. If possible, filter the mixture through a pad of Celite. 3. Allow the mixture to stand for a longer period and gently swirl instead of shaking vigorously. |
| Product contains residual amine starting material after column chromatography. | Co-elution due to similar polarities. | 1. Re-run the column using a shallower gradient. 2. If the product is stable, dissolve the mixture in an organic solvent and perform an acidic wash (see Protocol 2). |
Experimental Protocols & Workflows
Visual Workflow: General Work-up Decision Tree
This diagram outlines the decision-making process for selecting an appropriate work-up procedure.
Caption: Decision tree for work-up procedures.
Visual Diagram: Key Side Reaction - Oxidation
This diagram illustrates the primary degradation pathway for the diamine starting material.
Caption: Oxidation pathway of the diamine.
Protocol 1: Standard Work-up for Neutral Products (Under Inert Atmosphere)
This protocol is suitable when the desired product is neutral and an acidic wash is not required or desired.
-
Preparation: Ensure all aqueous solutions (deionized water, brine) are degassed by sparging with N₂ or Argon for at least 30 minutes prior to use.
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice bath. Quench the reaction by slowly adding degassed water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the quenched mixture to a separatory funnel under a positive pressure of inert gas. Extract the aqueous phase three times with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Washing: Combine the organic layers. Wash the combined organic phase sequentially with:
-
1 x Degassed Deionized Water
-
1 x Degassed Saturated Aqueous NaCl (Brine)[6]
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of fresh solvent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Proceed with purification of the crude material via column chromatography or recrystallization as determined previously.
Protocol 2: Work-up with Acidic Wash to Remove Unreacted Diamine
This is the recommended procedure when the desired product is stable to dilute acid.
-
Preparation: Prepare a degassed solution of 1 M HCl or 5% citric acid.
-
Quenching & Extraction: Follow steps 1-3 from Protocol 1.
-
Acidic Wash: In the separatory funnel, wash the combined organic layers two times with the degassed 1 M HCl or 5% citric acid solution. This will remove the basic diamine starting material.[3]
-
Self-Validation Check: Test the pH of the second aqueous wash. It should be acidic. If not, perform a third wash.
-
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by one wash with degassed brine.[6]
-
Self-Validation Check: Test the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic.
-
-
Drying and Concentration: Proceed with steps 5-7 from Protocol 1.
References
- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis and Stability of Diaminothiophene Precursors
Welcome to the Technical Support Center for the synthesis of diaminothiophene precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling these valuable heterocyclic building blocks. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges you may encounter during your experiments, with a focus on preventing and identifying degradation.
Troubleshooting Guide: Common Issues in Diaminothiophene Synthesis
This section addresses specific problems that can arise during the synthesis of diaminothiophene precursors, providing insights into their causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 2-Aminothiophene Product in the Gewald Reaction
Question: I am performing a Gewald reaction to synthesize a 2-aminothiophene derivative, but I'm observing a very low yield or no product at all. What are the likely causes and how can I improve my results?
Answer:
Low yields in the Gewald synthesis are a common issue and can often be traced back to several key factors related to the initial condensation step or the subsequent sulfur addition and cyclization.
Possible Causes and Solutions:
-
Inefficient Knoevenagel-Cope Condensation: The initial step of the Gewald reaction is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][2] If this step is inefficient, the overall yield will be poor.
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be necessary. Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines like triethylamine.[3] Consider screening different bases to find the optimal one for your specific substrates.
-
Water Removal: This condensation produces water, which can inhibit the reaction. While not always necessary, for particularly stubborn reactions, using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[3]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur.[3]
-
Temperature: Gently heating the reaction mixture, typically to 40-60°C, can improve the reactivity of sulfur. However, be cautious as excessive heat can promote side reactions and degradation.[3]
-
-
Steric Hindrance: Sterically hindered ketones may react slowly or not at all in a one-pot procedure.
-
Two-Step Protocol: A more effective approach for sterically hindered substrates is a two-step procedure. First, synthesize and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and a base.[3]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times, particularly for challenging substrates.[1]
-
-
Incorrect Stoichiometry: Ensure that all reagents are accurately measured and that their purity is high.
| Parameter | Recommendation | Rationale |
| Base | Screen piperidine, morpholine, triethylamine | Base strength influences the rate of the initial condensation. |
| Solvent | Ethanol, Methanol, or DMF | Polar solvents improve the solubility and reactivity of sulfur.[3] |
| Temperature | 40-60°C | Balances reaction rate with minimizing side reactions.[3] |
| Procedure | Consider a two-step approach for hindered substrates | Isolating the Knoevenagel intermediate can improve overall yield.[3] |
Issue 2: Product Discoloration (Yellow, Brown, or Black Precipitate)
Question: My final diaminothiophene product is discolored. What causes this and how can I obtain a pure, colorless compound?
Answer:
Discoloration is a strong indicator of degradation, most commonly through oxidation. Diaminothiophenes, particularly 3,4-diaminothiophenes, are electron-rich and highly susceptible to oxidation, which can lead to the formation of colored quinone-like structures.[4][5] This can occur during the reaction, workup, or purification.
Possible Causes and Solutions:
-
Oxidation during Reaction/Workup: Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of certain reagents, can initiate oxidation.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.
-
-
Oxidation during Purification: Standard purification techniques like silica gel chromatography can promote oxidation due to the large surface area of the silica and the presence of oxygen.
-
Minimize Air Exposure: When performing column chromatography, try to minimize the time the compound spends on the column and avoid leaving it exposed to air.
-
Recrystallization under Inert Atmosphere: Recrystallization is often a better method for purifying solid diaminothiophenes.[3] Perform the recrystallization under an inert atmosphere for best results.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid or sodium dithionite to the workup or purification solvents can help prevent oxidation.
-
Protocol for Minimizing Oxidation During Purification:
-
Solvent Selection: Choose a suitable solvent system for recrystallization (e.g., ethanol, methanol, or ethyl acetate/hexanes) and degas it by bubbling with nitrogen or argon for 15-20 minutes.
-
Dissolution: Dissolve the crude product in the minimum amount of hot, degassed solvent under a gentle stream of nitrogen.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization, all while maintaining a nitrogen atmosphere.
-
Filtration and Drying: Quickly filter the crystals and wash them with a small amount of cold, degassed solvent. Dry the purified product under vacuum.
Issue 3: Formation of a Dimeric Byproduct in the Gewald Reaction
Question: I am observing a significant amount of a dimeric byproduct in my Gewald synthesis. How can I prevent its formation?
Answer:
The dimerization of the Knoevenagel-Cope condensation intermediate is a known side reaction in the Gewald synthesis. This occurs when the α,β-unsaturated nitrile intermediate reacts with itself before the addition of sulfur and cyclization can take place.
Possible Causes and Solutions:
-
One-Pot Procedure Issues: In a one-pot synthesis, the concentration of the reactive α,β-unsaturated nitrile can build up, leading to dimerization.
-
Two-Step Procedure: The most effective way to suppress this side reaction is to perform a two-step synthesis. First, carry out the Knoevenagel condensation and isolate the α,β-unsaturated nitrile. Then, in a separate step, react this intermediate with sulfur and a base. This prevents the accumulation of the reactive intermediate that leads to dimerization.
-
-
Reaction Conditions: The choice of base and solvent can also influence the rate of dimerization.
-
Inorganic Base: Using an inorganic base in a THF/water solvent system has been reported to suppress byproduct formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of diaminothiophene precursors?
A1: Diaminothiophene precursors, especially 3,4-diaminothiophenes, are generally considered to be sensitive compounds. Their electron-rich nature makes them susceptible to oxidation, which is often indicated by a change in color from off-white or light yellow to brown or black.[4] They can also be sensitive to heat and strong acids or bases. For long-term storage, it is recommended to keep them in a cool, dark place under an inert atmosphere.[6] 3,4-Diaminothiophene is often supplied and handled as a more stable dihydrochloride salt.[7][8]
Q2: How can I confirm the structure of my diaminothiophene product and identify any degradation products?
A2: A combination of analytical techniques is recommended for full characterization:
-
NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product. The appearance of new signals or changes in chemical shifts in the aromatic region can indicate the formation of oxidation products or other impurities.[9][10]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weight of the product and any impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition, aiding in the identification of unknown degradation products.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is excellent for assessing the purity of the product and quantifying any impurities. A stability-indicating HPLC method can be developed to track the degradation of the compound over time.[11][12]
Q3: Are there any specific safety precautions I should take when working with diaminothiophene precursors?
A3: Yes, it is important to consult the Safety Data Sheet (SDS) for the specific compound you are working with. In general, diaminothiophenes and their intermediates should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Some diaminothiophenes are classified as toxic if swallowed and may cause skin and eye irritation.[8]
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis of 2-Aminothiophenes[13]
This protocol provides a general one-pot method for the synthesis of 2-aminothiophene derivatives using conventional heating.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.0 - 1.2 equiv)
-
Amine base (e.g., morpholine or triethylamine) (1.0 - 2.0 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.
-
Add the amine base to the mixture and stir at room temperature for 10-15 minutes.
-
Add the elemental sulfur in one portion.
-
Heat the reaction mixture to 40-60°C and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Sample Preparation for HPLC-MS Analysis of Diaminothiophene Degradation Products
This protocol outlines a general procedure for preparing a sample of a diaminothiophene synthesis reaction mixture for analysis by HPLC-MS to identify the main product and any impurities or degradation products.
Materials:
-
Reaction mixture aliquot
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for mobile phase modification if compatible with MS)
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Take a small aliquot (e.g., 10-20 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent, typically a mixture of acetonitrile and water (e.g., 1:1 v/v), to a final volume of 1 mL in a clean vial. The final concentration should be appropriate for your instrument's sensitivity.
-
Vortex the sample to ensure it is well-mixed.
-
If the sample contains solid particles, filter it through a syringe filter into a clean HPLC vial.
-
If necessary for MS compatibility and improved chromatography, add a small amount of formic acid to the sample to a final concentration of ~0.1%.[11]
-
The sample is now ready for injection into the HPLC-MS system.
Visualizations
General Workflow for Gewald Synthesis
Caption: A general workflow for the Gewald synthesis of 2-aminothiophenes.
Troubleshooting Decision Tree for Low Yield in Gewald Synthesis
Caption: A decision tree for troubleshooting low yields in the Gewald synthesis.
Simplified Oxidative Degradation Pathway of a Diaminothiophene
Caption: A simplified pathway for the oxidative degradation of diaminothiophenes.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3,4-DIAMINOTHIOPHENE DIHYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 3,4-Diaminothiophene Dihydrochloride | CymitQuimica [cymitquimica.com]
- 8. 3,4-Diaminothiophene dihydrochloride | C4H8Cl2N2S | CID 12707342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Methyl 4,5-diaminothiophene-2-carboxylate for Synthetic Reactions
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for Methyl 4,5-diaminothiophene-2-carboxylate. This document provides in-depth troubleshooting and practical solutions for researchers and drug development professionals who encounter solubility challenges with this versatile building block. Given its importance in constructing complex heterocyclic systems for medicinal chemistry and materials science, overcoming solubility hurdles is critical for successful synthetic outcomes[1]. This guide is structured as a series of frequently asked questions (FAQs) and detailed protocols to directly address common issues encountered in the lab.
Part 1: Understanding the Solubility Profile of Methyl 4,5-diaminothiophene-2-carboxylate
This section addresses the fundamental chemical properties of the molecule that govern its behavior in different solvents.
Q1: What are the key structural features of Methyl 4,5-diaminothiophene-2-carboxylate that influence its solubility?
A1: The solubility of this compound is a direct result of the interplay between its polar and nonpolar components.
-
Polar Functional Groups: The molecule possesses two primary aromatic amine groups (-NH₂) at the 4 and 5 positions and a methyl ester group (-COOCH₃) at the 2-position[1]. The amine groups are capable of acting as hydrogen bond donors, while the oxygen atoms of the ester group are hydrogen bond acceptors[2]. These groups impart polarity to the molecule.
-
Aromatic Thiophene Core: The central thiophene ring is a nonpolar, hydrophobic structure.
-
Intermolecular Forces: In the solid state, the vicinal diamine arrangement allows for strong intermolecular hydrogen bonding. This creates a stable crystal lattice that requires significant energy to break apart, often leading to poor solubility in many common organic solvents.
The challenge arises because the molecule is neither extremely polar nor completely nonpolar, causing it to have limited solubility in a wide range of standard solvents.
Q2: My compound dissolves initially but then precipitates out of the reaction mixture. What is happening?
A2: This is a common observation that can be attributed to several factors:
-
Change in Polarity: As the reaction proceeds, your starting material is consumed and a new product is formed. If the product is significantly less soluble than the starting material in the chosen solvent, it will precipitate.
-
Temperature Fluctuation: Many compounds are significantly more soluble in warm solvents. If your reaction was heated to achieve dissolution, any cooling (e.g., overnight reaction at room temperature) can cause the compound to crash out.
-
Change in pH: If the reaction generates an acidic or basic byproduct, it can alter the protonation state of your compound, thereby changing its solubility.
Part 2: Troubleshooting Guides and Strategic Solutions
This section provides actionable strategies and step-by-step protocols to overcome solubility issues.
Q3: My compound is poorly soluble in standard solvents like THF, Dichloromethane (DCM), and Ethyl Acetate at room temperature. What should I try next?
A3: When standard solvents fail, a systematic expansion of your solvent screen is necessary. The goal is to find a solvent that can effectively disrupt the intermolecular hydrogen bonds of the solid.
Expert Advice: Highly polar, aprotic solvents are often the best starting point. These solvents are strong hydrogen bond acceptors and have high dielectric constants, which help to solvate the polar amine groups.
Recommended Solvent Screening Protocol
-
Preparation: Place a small, known amount of your compound (e.g., 5-10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent from the table below.
-
Observation at Room Temperature: Vigorously stir or sonicate the vials for 5-10 minutes. Observe and record the degree of dissolution.
-
Heating: For any samples that did not fully dissolve, gently heat the vial (e.g., to 50-80 °C, staying below the solvent's boiling point) and observe again. Note if dissolution occurs only upon heating.
Table 1: Suggested Solvents for Solubility Screening
| Solvent Class | Solvent | Boiling Point (°C) | Key Characteristics & Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | 153 | Excellent H-bond acceptor; often effective for aromatic amines. |
| Dimethyl Sulfoxide (DMSO) | 189 | Highly polar; excellent for dissolving compounds with multiple H-bond donors. Can be difficult to remove. | |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Similar to DMF but with a higher boiling point, useful for high-temperature reactions. | |
| Acetonitrile (MeCN) | 82 | Moderately polar; sometimes effective, especially when heated[3]. | |
| Polar Protic | Methanol (MeOH) | 65 | Can H-bond with the amines; some related thiophenes show solubility in methanol[4]. |
| Ethanol (EtOH) | 78 | Similar to methanol; often used in co-solvent systems. | |
| Ethers | 1,4-Dioxane | 101 | Can be effective, especially when heated. Less polar than DMF/DMSO. |
Decision-Making Workflow
Caption: Workflow for systematic solvent selection.
Q4: The compound only dissolves in DMSO at 80 °C. Can I run my reaction under these conditions?
A4: Yes, but with important considerations. Running reactions at elevated temperatures is a standard practice.
-
Reactant/Reagent Stability: Ensure all other reagents and the desired product are stable at the required temperature.
-
Pressure Build-up: Use appropriate glassware (e.g., a sealed tube or a flask with a reflux condenser) if the temperature is near or above the boiling point of any component.
-
Product Isolation: If the product is also soluble in the hot solvent, you may need to perform a "hot filtration" to remove any solid impurities before cooling the mixture to crystallize your product. Conversely, if the product is insoluble at high temperatures, it may precipitate as it forms.
Q5: My reaction requires a protic solvent, but the free base is insoluble. How can I increase its solubility?
A5: This is an excellent scenario for applying pH modification. The two amine groups on the thiophene ring are basic and can be protonated to form an ammonium salt. These salts are ionic and are often significantly more soluble in polar protic solvents (like water, ethanol, or methanol) than the neutral free base[5][6]. In fact, the dihydrochloride salt of this compound is commercially available, validating this as a viable strategy[7].
Principle of pH Modification for Solubility Enhancement
Caption: Equilibrium between the free base and its more soluble protonated salt.
Protocol for In-Situ Salt Formation
-
Solvent Suspension: Suspend the Methyl 4,5-diaminothiophene-2-carboxylate free base in your chosen polar protic solvent (e.g., Ethanol).
-
Acidification: Slowly add a strong acid. For generating the hydrochloride salt, a solution of HCl in a compatible solvent (e.g., HCl in 1,4-dioxane or isopropanol) is ideal to avoid introducing large amounts of water. Add the acid dropwise while stirring until the solid dissolves. Typically, two equivalents of acid are required to protonate both amine groups.
-
Reaction: Once a clear solution is obtained, you can proceed with your reaction by adding the other reagents.
-
Work-up: After the reaction is complete, the free base can be regenerated during the work-up by adding a weak base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic. The deprotonated product can then be extracted with an organic solvent.
Trustworthiness Check: This method is self-validating. The visual cue of the solid dissolving upon acidification confirms the formation of the more soluble salt. The subsequent precipitation of the product upon basification during work-up confirms its regeneration to the neutral form.
Part 3: Summary of Strategies
The following table provides a quick reference to the primary methods for improving the solubility of Methyl 4,5-diaminothiophene-2-carboxylate.
| Strategy | Principle | Best For... | Key Considerations |
| Solvent Selection | Matching solvent polarity to the solute ("like dissolves like"). | Initial attempts to dissolve the compound for any type of reaction. | Polar aprotic solvents like DMF and DMSO are often the most effective. |
| Temperature Increase | Increasing kinetic energy to overcome the crystal lattice energy. | When partial solubility is observed at room temperature. | Ensure all reagents are stable at the required temperature. |
| pH Modification | Converting the basic free base into a more polar, ionic salt. | Reactions that need to be run in polar protic solvents (e.g., water, alcohols). | The reaction must be compatible with acidic conditions. The free base must be regenerated during work-up. |
| Co-Solvent Systems | Fine-tuning the polarity of the reaction medium by mixing two or more miscible solvents. | When one reactant is soluble in a nonpolar solvent and the thiophene is soluble in a polar one. | The chosen solvents must be miscible and not react with each other or the reagents. |
References
- 1. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. prepchem.com [prepchem.com]
- 4. Methyl 3-Amino-4-methylthiophene-2-carboxylate | 85006-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Methyl 4,5-diaminothiophene-2-carboxylate
Welcome to the technical support guide for Methyl 4,5-diaminothiophene-2-carboxylate. This resource is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile yet sensitive building block. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and prevent the most common failure mode associated with this compound: oxidative degradation.
Methyl 4,5-diaminothiophene-2-carboxylate is an exceptionally useful precursor for synthesizing fused heterocyclic systems like thienopyrimidines, which are privileged scaffolds in drug discovery.[1] Its utility stems from the two vicinal amino groups on an electron-rich thiophene core.[1][2] However, this very feature makes the molecule highly susceptible to oxidation, a challenge that can compromise experimental outcomes if not properly managed. This guide provides field-proven insights to ensure the integrity of your material and the success of your research.
Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Degradation
This section addresses the fundamental properties of Methyl 4,5-diaminothiophene-2-carboxylate that contribute to its instability.
Q1: Why is this specific compound so prone to oxidation?
A: The susceptibility to oxidation is rooted in the molecule's electronic structure. It combines two key features:
-
Aromatic Amines: Aromatic amines are well-documented to be sensitive to oxidation.[3][4] The lone pair of electrons on the nitrogen atoms can be readily abstracted, initiating oxidation processes.
-
Electron-Rich Thiophene Ring: The thiophene ring is an electron-rich aromatic heterocycle.[2][5] The presence of two powerful electron-donating amino groups further increases the electron density of the ring system, making it highly activated and vulnerable to attack by electrophilic oxidants, including atmospheric oxygen.[6]
This combination results in a molecule with a low oxidation potential, meaning it readily loses electrons and degrades in the presence of even mild oxidizing agents like air.
Q2: What are the typical visual and spectroscopic signs of oxidation?
A: The most immediate indicator of oxidation is a change in color. Pure, unoxidized Methyl 4,5-diaminothiophene-2-carboxylate should be a white to off-white or pale yellow solid. Upon exposure to air, it will progressively darken, turning tan, brown, and eventually a dark, intractable tar.[3] This is due to the formation of highly conjugated, colored byproducts.
Spectroscopically, you would observe:
-
NMR: Disappearance or broadening of the sharp -NH2 proton signals and the appearance of complex, often uninterpretable, signals in the aromatic region.
-
IR: Diminishing of the characteristic N-H stretching bands (around 3300-3400 cm⁻¹) and the potential appearance of C=O or N=O stretches if oxidation proceeds to quinone-imines or nitroso compounds.[1]
-
LC-MS: A decrease in the peak area for the parent mass and the emergence of multiple new peaks corresponding to various oxidation and dimerization products.
Q3: What are the likely byproducts of this degradation?
A: While the exact mixture can be complex, oxidation of aromatic amines typically leads to several classes of products. In this case, you can expect the formation of:
-
Quinone-imine derivatives: Oxidation can occur on the thiophene ring to form highly colored quinoidal structures.
-
Azo-compounds: Oxidative coupling between two molecules can form N=N bonds, leading to azo-dimers.[3][6]
-
Polymeric materials: Extensive oxidation and coupling can lead to the formation of insoluble, high-molecular-weight polymers, often referred to as "tars."[3]
Part 2: Troubleshooting Guide - Diagnosing and Solving Oxidation Issues
This section provides a question-and-answer framework for common problems encountered in the lab.
Q1: My solid compound, which was initially off-white, has turned noticeably brown in its bottle. Is it still usable?
A: Proceed with extreme caution. The brown color is a definitive sign of oxidation. While a small portion of the material may be unoxidized, the impurities can interfere with or completely inhibit your reaction.
-
Diagnosis: The original packaging seal was likely compromised, or the compound was handled in the air during previous use.
-
Solution:
-
For non-critical reactions: You could attempt to use the material, but be prepared for low yields and difficult purification. An attempted purification by column chromatography under inert conditions may salvage some material, but this is often inefficient.
-
For critical reactions (e.g., multi-step synthesis, GMP work): Discard the material and use a fresh, unopened bottle. The risk of reaction failure and the time spent on troubleshooting far outweighs the cost of the reagent.
-
Q2: My reaction solution turned dark brown/black almost immediately after adding the diaminothiophene, even though the solid looked fine. What happened?
A: This is a classic sign of rapid oxidation occurring in solution. The solvent is the most likely culprit.
-
Diagnosis: You most likely used a solvent that was not properly deoxygenated. Standard "anhydrous" solvents from commercial suppliers are packaged under an inert atmosphere but are not necessarily free of dissolved oxygen. Once the bottle is opened, oxygen quickly dissolves into the solvent.[7]
-
Solution: Implement a rigorous solvent degassing protocol. The two most effective methods are:
-
Sparging: Bubble a stream of dry argon or nitrogen through the solvent for at least 30-60 minutes immediately before use.[8]
-
Freeze-Pump-Thaw: For the highest level of purity, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing. This is the gold standard for removing dissolved gases.[9]
-
Q3: My reaction is sluggish, and the NMR of the crude product shows a complex mixture with very little desired product. Could oxidation be the cause?
A: Yes, this is a very common outcome.
-
Diagnosis: Oxidative degradation of your starting material creates impurities that can poison catalysts, react with other reagents, and lead to a cascade of side reactions. Even if the color change isn't dramatic, low-level oxidation can consume a significant portion of your starting material.
-
Solution: Before starting the reaction, validate the integrity of your starting material and strictly adhere to inert atmosphere protocols for the entire experimental workflow. This includes not only the reaction itself but also the preparation of reagent solutions and the purification steps.
Part 3: Core Protocols for Prevention
Adherence to these protocols is essential for success. They are designed as a self-validating system to eliminate oxygen and moisture, the two primary drivers of degradation.
Protocol 1: Rigorous Inert Atmosphere Handling for Reactions
This protocol describes the use of a Schlenk line, a standard piece of equipment for handling air-sensitive compounds.[10] A glove box is an excellent, and often easier, alternative for handling the solid.[11]
A. Glassware Preparation:
-
Clean and Dry: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is scrupulously clean.
-
Oven-Dry: Place all glassware in a laboratory oven at >125°C for at least 4 hours (overnight is best) to remove adsorbed water.[12][13]
-
Assemble Hot & Purge: While still hot, assemble the apparatus. Immediately connect it to a Schlenk line providing a positive pressure of dry, inert gas (argon or nitrogen). This prevents moist lab air from being drawn back into the flask as it cools.[13] Use a high-quality vacuum grease on all joints.
B. Establishing Inert Atmosphere:
-
Vacuum/Backfill Cycles: Once the apparatus is cool, perform at least three vacuum/backfill cycles.
-
Carefully open the flask to the vacuum line to evacuate the air.
-
Close the connection to the vacuum and carefully open the connection to the inert gas manifold to refill the flask. . A slight positive pressure of inert gas should be maintained throughout the experiment, vented through an oil or mercury bubbler.[8][12]
-
C. Reagent and Solvent Addition:
-
Solvents: Transfer your previously degassed solvent to the reaction flask via a cannula or a gas-tight syringe.[14]
-
Solid Methyl 4,5-diaminothiophene-2-carboxylate:
-
Ideal Method (Glove Box): Weigh the solid in a glove box and add it to the reaction flask. Seal the flask before removing it from the glove box.
-
Alternative Method (Positive Pressure Transfer): If no glove box is available, quickly remove a septum or stopper from the flask while maintaining a strong outflow of inert gas (a "positive pressure blanket"). Add the pre-weighed solid against the flow of gas and immediately reseal the flask. This method is less ideal but can be effective if done swiftly.
-
-
Liquid Reagents: Add all other liquid reagents using gas-tight syringes.[12]
Protocol 2: Recommended Storage Procedures
-
Unopened Bottles: Store in a cool, dark place. Refrigeration is recommended.
-
Opened Bottles: The best practice is to transfer the contents to smaller, more appropriate storage vessels inside a glove box.[13] If a glove box is not available:
-
Short-Term (days to weeks): After use, flush the headspace of the bottle with argon or nitrogen before recapping tightly. Wrap the cap and neck with Parafilm®. Store in a desiccator that has been purged with inert gas, preferably in a refrigerator.
-
Long-Term (months): Long-term storage of an opened bottle outside of a glove box is not recommended. If unavoidable, divide the solid into smaller vials under a positive pressure of inert gas, seal them tightly, wrap with Parafilm®, and store them in a freezer inside a sealed secondary container with desiccant.
-
Part 4: Data Interpretation & Visualization
Data Tables
Table 1: Visual Indicators of Compound Quality
| Appearance | Quality Assessment | Recommended Action |
|---|---|---|
| White / Off-White Powder | High Purity / Unoxidized | Proceed with experiment using inert techniques. |
| Pale Yellow / Tan Solid | Minor Oxidation | Use with caution for non-critical steps. Expect lower yield. |
| Brown / Dark Brown Solid | Significant Oxidation | Not recommended for use. Risk of reaction failure is high. |
| Black / Tarry Solid | Severe Degradation | Discard. Unusable. |
Table 2: Key Spectroscopic Signatures (in DMSO-d₆)
| Feature | Pure Compound[1] | Likely Oxidation Byproducts |
|---|---|---|
| ¹H NMR | ~4.5–5.5 ppm (br s, 4H, 2x-NH₂) | Signal disappearance/broadening; complex aromatic signals |
| ~3.8–3.9 ppm (s, 3H, -COOCH₃) | Signal remains but may be minor | |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch) | Peak intensity decreases significantly |
| | ~1700 (C=O stretch, ester) | Peak remains; new C=O or N=O peaks may appear |
Experimental Workflow and Logic Diagrams
Below are diagrams created using DOT language to visualize the critical decision-making and chemical processes.
References
- 1. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. fiveable.me [fiveable.me]
- 9. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. web.mit.edu [web.mit.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. youtube.com [youtube.com]
Technical Support Center: Purification of Methyl 4,5-diaminothiophene-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Methyl 4,5-diaminothiophene-2-carboxylate (MDT). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize MDT as a critical building block in their synthetic endeavors. The purity of this intermediate is paramount, as its vicinal diamine structure is key to constructing complex heterocyclic systems, such as thienopyrimidines, which are vital scaffolds in drug discovery.[1] Impurities can lead to unwanted side reactions, low yields, and complex downstream purification challenges.
This guide provides in-depth, experience-driven answers to common and complex purification problems encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the handling and purification of Methyl 4,5-diaminothiophene-2-carboxylate.
Q1: What are the most probable impurities I should expect after synthesizing MDT?
A1: The impurity profile of your crude MDT is highly dependent on the synthetic route employed. For the common pathway involving nitration of a thiophene precursor followed by reduction, you should anticipate the following:
-
Unreacted Starting Materials: Residual methyl thiophene-2-carboxylate or its mononitrated precursor.
-
Intermediates from Incomplete Reaction: Methyl 4-amino-5-nitrothiophene-2-carboxylate or the corresponding 5-amino-4-nitro isomer. These arise from incomplete reduction of the dinitro intermediate.
-
Oxidation Byproducts: Diaminothiophenes are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities. This is a primary cause of product darkening.[1]
-
Side-Reaction Products: Depending on the reagents used, side-products from over-reduction of the ester moiety or reactions involving the thiophene ring can occur.[1]
Q2: My isolated MDT is a dark brown or black solid. Is this normal, and how can I decolorize it?
A2: While a slightly off-white or tan color can be acceptable, a dark brown or black appearance strongly indicates the presence of oxidation-derived impurities. The electron-rich diaminothiophene system is sensitive to atmospheric oxygen, especially when in solution or exposed to light and heat.
Troubleshooting Steps:
-
Charcoal Treatment: The most effective method for removing colored impurities is treatment with activated carbon (charcoal). Dissolve your crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate), add a small amount (1-5% by weight) of activated carbon, and heat at reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® or diatomaceous earth to remove the carbon. Caution: Using too much charcoal can lead to significant loss of your desired product due to adsorption.
-
Inert Atmosphere: During workup and purification, handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating steps, to prevent further oxidation.
Q3: What is the most reliable, general-purpose method for purifying crude MDT to >98% purity?
A3: A two-stage approach is typically most effective for achieving high purity.
-
Recrystallization: This is the best first-line method for removing the bulk of impurities and is effective for purities up to ~95-98%. A mixed solvent system like ethanol/water is often a good starting point.[1]
-
Silica Gel Chromatography: For removing trace impurities or separating closely related compounds (like positional isomers), column chromatography is the method of choice.[1][2] Due to the basic nature of the amino groups, special considerations are necessary to achieve good separation (see Troubleshooting Guide below).
Part 2: Troubleshooting Guide for Specific Purification Issues
This section provides detailed, step-by-step protocols to resolve specific experimental challenges.
Issue 1: Low Purity After Initial Synthesis & Work-up
Q: My crude product after synthesis is a complex mixture (<80% purity by LCMS/NMR). Where do I begin?
A: For highly impure crude material, a preliminary acid-base extraction is an excellent strategy to isolate your basic MDT from non-basic starting materials and byproducts before attempting more refined methods like recrystallization. The two amino groups on MDT make it sufficiently basic to be protonated and extracted into an aqueous acid phase.
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated MDT-dihydrochloride salt will move into the aqueous layer.[3] Repeat the extraction 2-3 times.
-
Wash Organic Layer (Optional): The combined organic layers contain non-basic impurities and can be discarded. You may wash them with brine and dry over sodium sulfate if you wish to analyze the impurities.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 4M aqueous ammonia or saturated sodium bicarbonate solution, with stirring until the pH is >8.[4] The free-base MDT will precipitate out as a solid or oil.
-
Re-extraction: Extract the now-basic aqueous layer with fresh ethyl acetate or DCM (3 times). Your purified MDT is now in the organic layer.
-
Final Wash & Dry: Combine the organic extracts, wash with brine to remove residual salts, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified MDT, which can then be further purified by recrystallization.
Issue 2: Challenges with Recrystallization
Q: I'm attempting to recrystallize my MDT, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it can form an ordered crystal lattice.
Causality & Solution:
-
Reason: The cooling rate is too fast, or the chosen solvent is too good a solvent for the compound even at lower temperatures.
-
Solution 1 (Reduce Cooling Rate): After dissolving the MDT in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Do not place it directly in an ice bath. Once at room temperature, then induce further crystallization by cooling in an ice bath.
-
Solution 2 (Modify Solvent System): The solvent system is likely too "good." Add a "poor" solvent (an anti-solvent) dropwise to the hot, dissolved solution until it just begins to turn cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
Q: My recovery from recrystallization is very low (<50%). How can I improve it?
A: Poor recovery is typically due to using too much solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.
Troubleshooting Steps:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid.
-
Optimize Solvent System: Consult the table below to find a better solvent system. The ideal system dissolves the compound completely when hot but very poorly when cold.
-
Recover from Mother Liquor: Concentrate the mother liquor (the filtrate after collecting your crystals) and attempt a second recrystallization to recover more product.
| Solvent System | Ratio (v/v) | Expertise & Experience-Based Notes |
| Ethanol / Water | Varies | A common and effective choice. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Cool slowly.[1] |
| Ethanol | N/A | Can be effective for purer samples. MDT has moderate solubility in cold ethanol, so recovery may not be maximal.[5][6] |
| Ethyl Acetate / Hexanes | Varies | Good for removing more polar impurities. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent. |
| Acetonitrile / Water | Varies | Similar principle to ethanol/water, can sometimes provide different crystal morphology. |
Issue 3: Problems During Silica Gel Chromatography
Q: My compound is streaking badly on the column, leading to poor separation. Why is this happening?
A: The two basic amino groups on MDT are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to elute slowly and broadly (streak), resulting in poor resolution.
Solution: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your solvent system (e.g., 90:10:1 Ethyl Acetate:Hexane:TEA). The TEA will compete with your compound for binding to the acidic sites, allowing your MDT to travel through the column in a much sharper band.
-
Ammonia: For very basic compounds, pre-treating the eluent by bubbling ammonia gas through it or using a solvent system containing a small percentage of ammonium hydroxide can be effective.
-
Column Packing: Pack a column with silica gel using your chosen eluent (e.g., Ethyl Acetate/Hexanes).
-
Sample Loading: Adsorb your crude MDT onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column. This technique prevents band broadening.
-
Elution: Begin eluting with your chosen solvent system. A good starting point is a gradient from 10% to 50% Ethyl Acetate in Hexanes, with 1% TEA constant throughout.[1]
-
Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed along with the eluent, but a final co-evaporation with fresh solvent may be needed to remove the last traces.
Part 3: Visualization of Purification & Troubleshooting Logic
A well-planned workflow is essential for efficient purification. The following diagrams illustrate a standard purification sequence and a decision-making process for troubleshooting.
This diagram outlines the typical sequence of steps to take a crude synthetic product to a highly pure final compound.
Caption: Standard purification sequence for Methyl 4,5-diaminothiophene-2-carboxylate.
This diagram provides a logical path to follow when initial purification attempts do not yield the desired purity.
Caption: Decision tree for selecting the appropriate purification method based on purity.
References
- 1. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: Methyl 4,5-diaminothiophene-2-carboxylate vs. o-Phenylenediamine
In the vast field of heterocyclic chemistry, the strategic selection of building blocks is paramount to achieving synthetic efficiency and unlocking novel molecular architectures. Among the most versatile precursors for fused heterocyclic systems are vicinal diamines. For decades, o-phenylenediamine (OPD) has been the quintessential scaffold, the workhorse for constructing a plethora of benzene-fused heterocycles like benzimidazoles, benzodiazepines, and quinoxalines.[1][2] However, the evolving demands of medicinal chemistry and materials science—particularly the quest for novel bioisosteres with modulated physicochemical properties—have brought alternative scaffolds to the forefront.
This guide provides an in-depth comparison of the classic aromatic diamine, o-phenylenediamine, with its thiophene-based counterpart, Methyl 4,5-diaminothiophene-2-carboxylate (MDT-C) . We will dissect their structural nuances, compare their reactivity in key cyclization reactions, provide actionable experimental protocols, and discuss the strategic implications of choosing one over the other for your research and development endeavors.
Head-to-Head: Core Structural and Physicochemical Properties
At a glance, OPD and MDT-C are structural analogs. Both possess two amine groups in a 1,2-relationship on an aromatic ring, which is the key feature enabling their utility in cyclocondensation reactions. However, the nature of the aromatic ring—benzene versus a substituted thiophene—and the presence of a carboxylate group on MDT-C create significant differences in their electronic character, stability, and ultimately, their synthetic behavior.
| Property | o-Phenylenediamine (OPD) | Methyl 4,5-diaminothiophene-2-carboxylate (MDT-C) |
| Structure | Not available in search results | |
| Molecular Formula | C₆H₈N₂[1][3] | C₆H₈N₂O₂S[4] |
| Molecular Weight | 108.14 g/mol [1][3] | 172.20 g/mol [4] |
| Appearance | White to brownish crystalline solid; darkens on exposure to air.[1][5][6] | Data not consistently available; typically a solid. |
| Melting Point | 102-104 °C[1][3] | Data not consistently available. |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, chloroform.[5] | General solubility data not specified. |
| Key Feature | Vicinal diamine on a benzene ring. | Vicinal diamine on a thiophene ring with an electron-withdrawing ester group.[4] |
o-Phenylenediamine is a commodity chemical, readily available and known for its propensity to oxidize and change color upon exposure to air.[5] This oxidative instability is a critical handling consideration. MDT-C, a more specialized reagent, incorporates a thiophene ring. Thiophene cores are often employed as bioisosteres for phenyl rings in drug discovery, a strategy used to enhance metabolic stability or target affinity.[4] The presence of the methyl carboxylate group in MDT-C is not a passive substituent; as an electron-withdrawing group, it significantly modulates the electron density of the thiophene ring and the nucleophilicity of the adjacent amine.
Reactivity and Mechanistic Considerations: A Tale of Two Rings
The synthetic utility of both diamines stems from their ability to react with bifunctional electrophiles to form fused heterocyclic systems. The reaction typically proceeds via a two-step condensation-cyclization sequence.
o-Phenylenediamine: The Classic Precursor
OPD is a cornerstone in heterocyclic synthesis. Its two aromatic amine groups readily condense with a wide array of electrophiles.[1]
-
With Aldehydes/Carboxylic Acids: Reaction with carboxylic acids or their derivatives yields benzimidazoles , a privileged scaffold in medicinal chemistry.[1][7]
-
With 1,3-Diketones or α,β-Unsaturated Ketones: Condensation leads to the formation of the seven-membered 1,5-benzodiazepine ring system, another pharmacologically significant core.[2][8][9][10]
-
With 1,2-Diketones: The reaction affords quinoxalines .
The driving force for these reactions is the formation of a stable, fused aromatic heterocyclic system. The mechanism involves the initial formation of a Schiff base (imine) by one of the amino groups, followed by an intramolecular nucleophilic attack by the second amino group and subsequent aromatization.
Caption: General pathway for benzimidazole synthesis.
Methyl 4,5-diaminothiophene-2-carboxylate: The Bioisosteric Alternative
MDT-C engages in analogous cyclization reactions to produce thiophene-fused heterocycles, such as thienopyrimidines and thienopyridines .[4] These structures are of high interest as they replace the benzene ring of traditional heterocycles with a thiophene ring, potentially altering the molecule's biological activity, solubility, and metabolic profile.[4]
The reactivity of MDT-C is more nuanced than that of OPD.
-
Thiophene Ring Electronics: The thiophene ring is inherently more electron-rich than benzene, which would typically increase the nucleophilicity of the attached amino groups.
-
Influence of the Ester Group: The methyl carboxylate at the C2 position is a moderate electron-withdrawing group. This effect deactivates the thiophene ring and reduces the nucleophilicity of the adjacent C4-amino group more significantly than the C5-amino group. This electronic differentiation can be exploited for regioselective syntheses.
Caption: Pathway for thienopyrimidine synthesis.
Synthetic Applications & Comparative Data
While direct, side-by-side comparative studies under identical conditions are not abundant in the literature, we can compile and contrast representative examples to illustrate the synthetic outcomes.
Application I: Synthesis of Seven-Membered Heterocycles (Diazepines)
The condensation of OPD with ketones is a well-established, high-yielding route to 1,5-benzodiazepines.[9][11] Various catalysts, including solid acids and metal oxides, have been employed to facilitate this transformation.[2][8]
| Precursor | Electrophile | Catalyst/Conditions | Product | Yield | Reference |
| OPD | Chalcone | SiO₂–Al₂O₃, Ethanol, 80°C | 2,4-Diaryl-2,3-dihydro-1H-1,5-benzodiazepine | 93% | [2][8] |
| OPD | Acetone | H-MCM-22, Acetonitrile, RT | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 87% | [9] |
| OPD | Various Ketones | Sulphated tin oxide, various solvents | Substituted 1,5-Benzodiazepines | 72-88% | [8] |
| MDT-C | 1,3-Diketone | Acidic or Lewis Acid Catalyst (Predicted) | Substituted Thieno[3,4-b][8][9]diazepine | N/A (Predicted) | N/A |
The synthesis of the corresponding thieno[3,4-b][8][9]diazepines from MDT-C is mechanistically plausible and represents a promising avenue for creating novel chemical entities. The choice of catalyst would be critical to manage the differential reactivity of the two amino groups.
Application II: Synthesis of Fused Imidazoles and Pyrimidines
This is where the divergent reactivity becomes most apparent. While OPD reliably forms benzimidazoles, the presence of the ester group on MDT-C makes it an excellent precursor for fused pyrimidine systems, particularly thienopyrimidine-diones, which are valuable in medicinal chemistry.
| Precursor | Electrophile | Conditions | Product | Yield | Reference |
| OPD | Formic Acid | Reflux | Benzimidazole | High | [1] |
| OPD | CO₂ / H₂ | RuCl₂(dppe)₂ | Benzimidazoles | Excellent | [7] |
| MDT-C | Isocyanates | N/A | 3-N-Aryl-1H-thieno[3,2-d]pyrimidine-2,4-diones | Good |
Experimental Protocols: From Bench to Product
To translate theory into practice, detailed methodologies are essential. The following protocols represent validated systems for the synthesis of key heterocyclic scaffolds from our two diamines of interest.
Caption: General experimental workflow for diamine cyclization.
Protocol 1: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using o-Phenylenediamine
This protocol is adapted from the H-MCM-22 catalyzed synthesis described in the literature.[9]
Materials:
-
o-Phenylenediamine (OPD)
-
Acetone
-
H-MCM-22 catalyst
-
Acetonitrile (solvent)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) in acetonitrile (10 mL), add acetone (2.5 mmol).
-
Add the H-MCM-22 catalyst (e.g., 150 mg) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the catalyst with a small amount of acetonitrile.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure 1,5-benzodiazepine derivative.
Self-Validation: The catalyst's reusability can be confirmed by washing, drying, and using it in a subsequent reaction, where it should provide a similar yield without significant loss of activity.[9]
Protocol 2: Synthesis of a Thieno[3,4-d]pyrimidine-2,4-dione derivative using MDT-C
This is a representative protocol based on established reactivity patterns of aminothiophenes with isocyanates.
Materials:
-
Methyl 4,5-diaminothiophene-2-carboxylate (MDT-C)
-
Aryl or alkyl isocyanate (e.g., Phenyl isocyanate)
-
Anhydrous pyridine or similar high-boiling polar aprotic solvent
-
Standard inert atmosphere glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve MDT-C (1 mmol) in anhydrous pyridine (10 mL).
-
Add the isocyanate (1.1 mmol) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (or a suitable temperature like 80-100 °C) and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a solvent such as ethanol or DMF/water.
Causality: The more nucleophilic C5-amino group of MDT-C is expected to react preferentially with the isocyanate to form a urea intermediate. Subsequent intramolecular cyclization involving the C4-amino group and the ester carbonyl, followed by elimination of methanol, would lead to the fused thienopyrimidine-dione system.
Conclusion: Strategic Selection for Targeted Outcomes
The choice between o-phenylenediamine and Methyl 4,5-diaminothiophene-2-carboxylate is not merely a substitution but a strategic decision that dictates the core properties of the final molecule.
-
Choose o-Phenylenediamine (OPD) for:
-
Established Syntheses: When the goal is to synthesize well-known, benzene-fused heterocycles like benzimidazoles and benzodiazepines.
-
Cost-Effectiveness and Scale: OPD is an inexpensive, readily available starting material suitable for large-scale synthesis.
-
Robust and High-Yielding Reactions: A vast body of literature supports its use in highly optimized and efficient cyclization reactions.[2][8][9]
-
-
Choose Methyl 4,5-diaminothiophene-2-carboxylate (MDT-C) for:
-
Bioisosteric Replacement: When seeking to replace a phenyl ring with a thiophene ring in a target molecule to modulate ADME/Tox properties or explore new structure-activity relationships.[4]
-
Novel Scaffold Discovery: To access thiophene-fused heterocyclic systems like thienopyrimidines, which are less explored than their benzene counterparts.[4]
-
Exploiting Asymmetric Reactivity: The electronically distinct amino groups offer potential for regioselective reactions that are not possible with the symmetrical OPD.
-
References
- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
- 5. o-Phenylenediamine | 95-54-5 [chemicalbook.com]
- 6. O-PHENYLENEDIAMINE | Occupational Safety and Health Administration [osha.gov]
- 7. Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Alternative Diamine Building Blocks for Heterocyclic Synthesis
Introduction: Beyond the Classics—Reimagining Heterocycle Synthesis
Nitrogen-containing heterocycles are the undisputed bedrock of modern medicine, agrochemicals, and materials science. For decades, their synthesis has relied on a small cohort of simple, symmetrical, and petroleum-derived diamine building blocks, namely ethylenediamine and o-phenylenediamine. While these "workhorse" reagents have undeniably shaped the landscape of synthetic chemistry, their limitations are becoming increasingly apparent. The synthesis of complex, three-dimensional, and stereochemically rich molecules—a necessity for developing next-generation therapeutics—demands a more sophisticated and versatile synthetic toolbox.
The reliance on achiral, planar starting materials often leads to flat, conformationally unrestricted products or requires lengthy, inefficient chiral resolutions. Furthermore, the push towards sustainable "green" chemistry necessitates a move away from fossil-fuel-based feedstocks. This guide provides a comparative analysis of alternative diamine building blocks that address these challenges. We will explore how moving beyond the classics to incorporate chiral, conformationally restricted, and bio-based diamines can unlock new chemical space and streamline the synthesis of high-value heterocyclic compounds. This is not merely a catalog of reagents, but a strategic guide to help researchers make informed, causality-driven decisions in their synthetic design.
Chapter 1: The Workhorses—A Critical Look at Standard Diamines
The utility of standard diamines like 1,2-ethylenediamine and o-phenylenediamine (OPD) stems from their straightforward and predictable reactivity in condensation reactions. They are the go-to reagents for creating foundational heterocyclic cores like pyrazines, quinoxalines, and benzodiazepines.
The Classic Condensation: Quinoxaline Synthesis from o-Phenylenediamine
The synthesis of quinoxalines, a privileged scaffold in medicinal chemistry, is the archetypal example of OPD's application.[1] The reaction involves a cyclocondensation with a 1,2-dicarbonyl compound.[2] This method is robust and high-yielding but inherently produces planar, achiral molecules, limiting the exploration of 3D chemical space.
The primary advantage of these standard diamines is their reliability and cost-effectiveness for creating a flat core structure. However, this simplicity is also their greatest weakness. They offer minimal stereochemical control and lead to products that often lack the structural complexity required for high-specificity biological interactions.
Workflow for Traditional Heterocyclic Synthesis
Caption: Comparison of standard vs. alternative diamine workflows.
Chapter 2: Expanding the Synthetic Toolbox—A New Generation of Diamines
To overcome the limitations of standard building blocks, chemists have developed a range of alternatives, each offering unique strategic advantages.
Chiral Diamines: Mastering Asymmetric Synthesis
Chiral vicinal diamines are powerful tools for introducing stereocenters into heterocyclic scaffolds.[3] Unlike their achiral counterparts, these building blocks can direct the formation of a specific enantiomer, a critical requirement for pharmacologically active molecules. A prime example is trans-1,2-diaminocyclohexane, a C2-symmetric diamine that has been successfully used to prepare chiral ligands and catalysts.[4] The rationale for using a C2-symmetric diamine is that it simplifies the potential product mixture by reducing the number of possible diastereomers, making purification and analysis more straightforward.
Conformationally Restricted Diamines: Designing for Specificity
Biological targets are three-dimensional, and drugs that bind with high affinity and specificity often have a rigid, pre-organized conformation. Conformationally restricted diamines, which feature bicyclic or spirocyclic cores, are designed to build this rigidity directly into the heterocyclic product.[5][6] This pre-organization minimizes the entropic penalty of binding, potentially leading to a significant increase in potency.[6] By starting with a scaffold that already possesses a well-defined 3D shape, chemists can design molecules that fit more precisely into a target's binding pocket.
Bio-based Diamines: A Commitment to Sustainable Chemistry
The chemical industry is increasingly seeking sustainable alternatives to petrochemical feedstocks.[7] Bio-based diamines, derived from renewable resources like sugars, amino acids, or lignin, are at the forefront of this movement.[8][9] Furan-based diamines, for instance, can be synthesized from 2,5-furandimethanol, a derivative of fructose.[10] These synthons not only reduce reliance on fossil fuels but also introduce novel heterocyclic cores (e.g., furan-containing polyimides) with unique material properties.[9][10]
Varying the Linker: From 1,2- to 1,3-Diamines
The distance between the two amino groups dictates the size of the resulting heterocyclic ring. While 1,2-diamines are perfect for synthesizing 5- and 6-membered rings (e.g., imidazolidines, pyrazines), 1,3-diamines like 1,3-diaminopropane are essential for accessing larger rings such as 6-membered tetrahydropyrimidines and 7-membered 1,3-diazepanes.[11][12][13] This ability to tune ring size is crucial for modulating a molecule's physical properties and biological activity.
Chapter 3: Comparative Analysis in Action—Case Studies
The true value of these alternative building blocks is best demonstrated through direct comparison with traditional methods.
Case Study 1: Benzodiazepine Synthesis—Beyond o-Phenylenediamine
The condensation of OPD with ketones is a classic route to 1,5-benzodiazepines, a class of compounds with a wide range of biological activities.[14][15] However, this method is largely limited to symmetrical ketones and offers little scope for diversity. Alternative approaches using novel diamine precursors can provide access to new, biologically relevant scaffolds.
Reaction Pathway for Benzodiazepine Synthesis
Caption: General synthesis of 1,5-benzodiazepines.
The following table compares different catalytic systems for the synthesis of 1,5-benzodiazepines from OPD and various ketones, highlighting the efficiency of modern catalysts.
| Entry | Ketone | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Acetone | H-MCM-22 | MeCN, RT | 1 h | 98 | [15] |
| 2 | Cyclohexanone | H-MCM-22 | MeCN, RT | 1 h | 96 | [15] |
| 3 | Acetophenone | FC/AC | Solvent-free, 90°C | 8 h | 90 | [14] |
| 4 | Acetophenone | MSNPs | AcOH, 120°C | 24 h | 88 (gram-scale: 78) | [14] |
| 5 | Chalcones | Sulfamic Acid | Grinding, RT | 10-15 min | 90-95 | [16] |
FC/AC: Ferrocene-supported Activated Carbon; MSNPs: Mesoporous Silica Nanoparticles
The data clearly show that while the fundamental building block (OPD) remains the same, the choice of catalyst and reaction conditions dramatically impacts efficiency and sustainability.[14][15][16] The use of solid acid catalysts like H-MCM-22 allows the reaction to proceed rapidly at room temperature, offering a greener alternative to traditional methods that require high temperatures and harsh acids.[15]
Case Study 2: Biocatalytic Synthesis of Saturated N-Heterocycles
The synthesis of saturated N-heterocycles like pyrrolidines and piperidines often requires multi-step sequences with protecting groups. An elegant alternative is an enzymatic cascade that starts directly from simple aliphatic diamines.[17][18] This approach leverages the high selectivity of enzymes to perform complex transformations in a single pot under mild, aqueous conditions.
A reported cascade uses a putrescine oxidase and an imine reductase (IRED) to convert diamines into chiral piperidines.[17][19] The oxidase selectively oxidizes one amino group to an aldehyde, which spontaneously cyclizes to a cyclic imine. The IRED then reduces the imine to the final piperidine product with high enantioselectivity.
Biocatalytic Cascade for Piperidine Synthesis
Caption: Enzymatic cascade for the synthesis of chiral piperidines.
This biocatalytic method provides a stark contrast to traditional synthesis. It avoids harsh reagents, protecting groups, and purifications of intermediates, and directly generates an enantiomerically enriched product.
| Substrate (Diamine) | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 1,5-Diaminopentane | Piperidine | 97 | N/A | [17] |
| 2-Methyl-1,5-diaminopentane | 3-Methylpiperidine | 92 | 93 | [17] |
| 1,4-Diaminobutane (Putrescine) | Pyrrolidine | 95 | N/A | [17] |
The high conversion and excellent enantioselectivity demonstrate the power of biocatalysis as an alternative strategy. The choice to use an enzymatic cascade is driven by the desire for high selectivity (both regio- and stereo-) and sustainable reaction conditions.[17][18]
Chapter 4: Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for key transformations.
Protocol 1: General Procedure for Quinoxaline Synthesis[20]
This protocol describes a robust and high-yielding synthesis of 2-phenylquinoxaline using o-phenylenediamine and a phenacyl bromide precursor, which oxidizes in situ.
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol, 108 mg) and 2-bromo-1-phenylethanone (phenacyl bromide) (1.0 mmol, 199 mg) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of 5% WO₃/ZrO₂ (50 mg) to the stirred solution.
-
Reaction Execution: Reflux the reaction mixture with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC) (eluent: ethyl acetate/hexane, 3:7). The reaction is typically complete within 30-60 minutes.
-
Workup and Purification: After completion, cool the mixture to room temperature and filter to recover the catalyst. Evaporate the solvent from the filtrate under reduced pressure.
-
Isolation: Recrystallize the crude solid from ethanol to yield pure 2-phenylquinoxaline. Expected yield: 95-98%.
Protocol 2: Pictet-Spengler Synthesis of Tetrahydro-β-carbolines[21]
While not strictly a diamine condensation, the Pictet-Spengler reaction is a foundational heterocyclic synthesis involving an amine and an aldehyde, illustrating the principles of intramolecular cyclization relevant to diamine chemistry.[20][21]
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve tryptamine (1.0 eq) in dichloromethane (CH₂Cl₂, 10 mL per mmol of tryptamine).
-
Acid Catalyst Addition: Add trifluoroacetic acid (TFA, 1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Aldehyde: Add the desired aldehyde (e.g., benzaldehyde, 1.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-24 hours. Monitor the progress by TLC.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 1-substituted tetrahydro-β-carboline.
Conclusion and Future Outlook
The strategic selection of diamine building blocks is a critical decision point in the design of modern heterocyclic synthesis. While standard diamines like o-phenylenediamine remain valuable for constructing simple aromatic cores, the demand for greater molecular complexity, stereochemical control, and sustainability necessitates the adoption of alternative synthons. Chiral, conformationally restricted, and bio-based diamines are not just replacements; they are enabling tools that open doors to novel chemical architectures and more efficient synthetic routes. As we continue to tackle increasingly complex molecular targets, the thoughtful and creative application of these advanced building blocks will be paramount to success in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. york.ac.uk [york.ac.uk]
- 5. Conformationally restricted diamines and amino alcohols - Enamine [enamine.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide | MDPI [mdpi.com]
- 11. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of N -heterocycles from diamines via H 2 -driven NADPH recycling in the presence of O 2 - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03798A [pubs.rsc.org]
- 18. Synthesis of N-heterocycles from diamines via H2-driven NADPH recycling in the presence of O2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
"yield comparison of different diaminothiophene isomers in cyclization"
For researchers and professionals in drug development, the strategic synthesis of heterocyclic scaffolds is paramount. Thienopyrimidines, a class of fused heterocycles, are of particular interest due to their wide spectrum of biological activities, including roles as kinase inhibitors and anti-inflammatory agents.[1][2] The yield and regiochemical outcome of their synthesis are critically dependent on the starting diaminothiophene isomer.
This guide provides an in-depth comparison of the cyclization reactions of 2,3-diaminothiophene and 3,4-diaminothiophene systems. We will explore the mechanistic underpinnings that dictate reaction yields, present comparative experimental data, and offer detailed protocols to empower your synthetic strategies.
The Strategic Importance of Isomer Selection
The arrangement of the two amino groups on the thiophene ring dictates the geometric feasibility of ring closure and, consequently, the structure of the resulting fused pyrimidine system. The two primary isomers used in these cyclizations are 2,3-diaminothiophenes and 3,4-diaminothiophenes, which lead to distinct thienopyrimidine scaffolds.
Caption: Core diaminothiophene isomers and their resulting fused pyrimidine systems.
Part 1: Cyclization of 2,3-Diaminothiophene Derivatives
The ortho-positioning of the amino groups in 2,3-diaminothiophene derivatives creates a favorable geometry for cyclization with a variety of one-carbon electrophiles. This arrangement typically leads to the formation of thieno[2,3-d]pyrimidines with high efficiency.
The synthesis often begins with a polysubstituted 2-aminothiophene, commonly prepared via the versatile Gewald reaction.[3][4] This multicomponent reaction combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in a one-pot synthesis, offering a straightforward entry to the necessary precursors.[5][6]
Common Cyclization Agents and Mechanistic Insight:
The cyclization to form the pyrimidine ring is frequently achieved using reagents that can provide a single carbon atom to bridge the two amino groups.
-
Formamide (HCONH₂): When heated with a 2-amino-3-cyanothiophene or a 2-amino-3-carboxamidothiophene, formamide serves as both the solvent and the cyclizing agent, typically affording the thieno[2,3-d]pyrimidin-4(3H)-one. Yields for this transformation are often high, with reports of 80% or more.[7]
-
Triethyl Orthoformate (CH(OEt)₃): This reagent reacts with the diamino system to form an intermediate that cyclizes upon heating, often in the presence of an acid catalyst, to yield the corresponding thienopyrimidine.[8]
-
Isothiocyanates (R-N=C=S): Reaction with isothiocyanates introduces a thiourea moiety, which can be readily cyclized under basic conditions (e.g., alcoholic KOH) to produce 2-thioxo-thieno[2,3-d]pyrimidin-4-ones.[2][9] This two-step, one-pot approach can be very efficient.
The high yields observed are attributed to the formation of a stable six-membered ring, a process that is entropically and enthalpically favored due to the proximate and reactive amino functionalities.
Part 2: The Duality of 3,4-Diaminothiophene Cyclization
The 3,4-diaminothiophene scaffold also possesses vicinal amino groups, making it a suitable precursor for cyclization. However, the synthetic routes often start from 3-aminothiophene-2-carboxylate derivatives, which introduces a subtle but critical difference, leading primarily to the thieno[3,2-d]pyrimidine scaffold.
-
From 3-Aminothiophene-2-carboxylates: These precursors are highly valuable. The amino group at C-3 and the carboxylate at C-2 are perfectly positioned to react with single-carbon sources. For example, cyclization with formic acid or formamide derivatives can produce thieno[3,2-d]pyrimidinones in yields that can reach up to 97%.[10]
-
From 3,4-Diaminothiophenes: True 3,4-diaminothiophenes can be cyclized to form thieno[3,4-d]pyrimidines. For instance, reacting a 3,4-diaminothiophene-2,5-dicarbonitrile with triethyl orthoformate has been shown to produce the corresponding thieno[3,4-d]pyrimidine in good yield.[8]
The choice of precursor is therefore a critical experimental decision that dictates the final isomeric product. The synthesis of thieno[3,2-d]pyrimidines is more extensively reported and often proceeds with exceptionally high yields due to the stability of the starting materials and the efficiency of the cyclization.[10][11]
Comparative Yield Analysis
The yield of cyclization is highly dependent on the specific isomer, substituents on the thiophene ring, the chosen cyclizing agent, and the reaction conditions. The following table summarizes representative yields reported in the literature for the formation of different thienopyrimidine isomers.
| Isomeric Product | Starting Isomer System | Cyclizing Agent | Conditions | Reported Yield (%) | Reference |
| Thieno[2,3-d]pyrimidine | 2-Aminothiophene-3-carbonitrile | Formamide | Reflux, 18 h | 80% | [7] |
| Thieno[2,3-d]pyrimidine | 2-Aminothiophene-3-carbonitrile | Triethyl Orthoformate | N/A | 65% | [8] |
| Thieno[2,3-d]pyrimidine | 2-Aminothiophene-3-carboxylate | Phenyl Isothiocyanate / KOH | Microwave | 75-89% | [9] |
| Thieno[3,2-d]pyrimidinone | 3-Amino-thiophene-2-carboxylate | Formamide | 140 °C, 2 h | 81-97% | [10] |
| Thieno[3,2-d]pyrimidinone | 3-Aminothiophene-2-carboxamide | Formic Acid | Microwave | 98% | [11] |
| Thieno[3,4-d]pyrimidinone | 4-Aminothiophene-3-carboxylate | Formamide | 145 °C | 50% | [8] |
Key Insight: From the available data, cyclizations leading to the thieno[3,2-d]pyrimidine scaffold from 3-aminothiophene-2-carboxylate precursors consistently demonstrate the highest reported yields, often exceeding 90%.[10][11] This is likely due to the electronic activation provided by the carboxylate group and the stability of the precursor. Cyclizations of 2,3-diamino systems to form thieno[2,3-d]pyrimidines are also very efficient, typically providing yields in the 70-90% range.[7][9] The formation of thieno[3,4-d]pyrimidines appears to be less frequently reported and, in some cases, proceeds with more moderate yields.[8]
Experimental Workflow & Protocols
The general workflow for these syntheses involves the preparation of the substituted aminothiophene precursor followed by the cyclization step. Microwave-assisted synthesis has been shown to significantly improve reaction times and yields for both precursor formation and the final cyclization.[5][7][11]
Caption: General experimental workflow for thienopyrimidine synthesis via the Gewald reaction.
Protocol 1: Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one
This protocol is adapted from methodologies that report exceptionally high yields.[10]
Objective: To synthesize a substituted thieno[3,2-d]pyrimidin-4(3H)-one from a methyl 3-amino-thiophene-2-carboxylate precursor.
Materials:
-
Methyl 3-amino-5-aryl-thiophene-2-carboxylate (1.0 eq)
-
Formamide (used as solvent and reagent)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath
-
Ethanol (for recrystallization)
Procedure:
-
Combine the methyl 3-amino-5-aryl-thiophene-2-carboxylate (1.0 eq) and an excess of formamide in a round-bottom flask.
-
Heat the reaction mixture to 140 °C under a nitrogen atmosphere.
-
Maintain the temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Add cold water to the flask to fully precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to yield the pure thieno[3,2-d]pyrimidin-4(3H)-one.
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Expected yields are typically in the range of 81-97%.[10]
Protocol 2: Synthesis of a 2-Thioxo-thieno[2,3-d]pyrimidin-4-one
This protocol utilizes a microwave-assisted approach for efficient cyclization.[9]
Objective: To synthesize a 3-aryl-2-thioxo-thieno[2,3-d]pyrimidin-4-one from a 2-amino-3-ethoxycarbonylthiophene.
Materials:
-
Ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate (1.0 eq)
-
Aryl isothiocyanate (1.1 eq)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Microwave reactor vial
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a microwave reactor vial, dissolve the ethyl 2-amino-thiophene-3-carboxylate (1.0 eq) and the aryl isothiocyanate (1.1 eq) in ethanol.
-
Seal the vial and place it in the microwave reactor. Irradiate at a suitable temperature (e.g., 100-120 °C) for 15-30 minutes to form the thiourea intermediate.
-
After cooling, add a solution of KOH in ethanol to the reaction mixture.
-
Reseal the vial and irradiate again under similar conditions for another 15-30 minutes to effect cyclization.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and acidify with dilute HCl to a pH of ~5-6.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and dry under vacuum.
-
Validation: Characterize the product by spectroscopic methods. This microwave-assisted, one-pot, two-step procedure typically affords the desired product in high yields (75-89%).[9]
Conclusion
The isomeric structure of the diaminothiophene precursor is the most critical factor influencing the outcome and yield of thienopyrimidine synthesis. While both 2,3- and 3,4-diamino systems are effective, the cyclization of 3-aminothiophene-2-carboxylate derivatives to form thieno[3,2-d]pyrimidines consistently provides the highest yields , making it a highly reliable and efficient pathway for accessing this important scaffold. The cyclization of 2,3-diamino systems also proceeds with high efficiency. The choice of cyclizing agent allows for further diversification of the final product, while modern techniques such as microwave irradiation can significantly enhance reaction rates and yields for all isomer types. This understanding allows researchers to make informed, rational choices in their synthetic design to maximize the efficiency of drug discovery and development programs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Thieno[3,4-b]pyrazines: NMR Spectroscopy versus X-ray Crystallography
Introduction: The Imperative of Structural Certainty in Thieno[3,4-b]pyrazine Research
The thieno[3,4-b]pyrazine heterocyclic system is a cornerstone scaffold in modern materials science and medicinal chemistry. Its unique electronic properties make it a valuable component in the development of low band-gap conjugated polymers for organic electronics[1][2], while its rigid, planar structure serves as a versatile template for designing novel therapeutic agents. Given these high-stakes applications, the unambiguous confirmation of molecular structure is not merely a procedural step but a fundamental requirement for reproducible research and successful drug development. The substitution patterns on the pyrazine and thiophene rings dictate the molecule's electronic, photophysical, and biological properties, making precise structural elucidation paramount.
This guide provides an in-depth comparison of the two preeminent analytical techniques for structural validation: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. We will move beyond a simple listing of capabilities to explore the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to guide researchers in selecting the optimal method—or combination of methods—for their specific thieno[3,4-b]pyrazine derivatives.
NMR Spectroscopy: Mapping Connectivity in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining the structure of organic compounds in the solution state.[3] It operates on the principle of nuclear spin, providing detailed information about the chemical environment of each atom, primarily ¹H and ¹³C, and the connectivity between them. For thieno[3,4-b]pyrazines, NMR is often the first and most accessible method for structural confirmation post-synthesis.
The Rationale for NMR in Structural Elucidation
The primary advantage of NMR is its ability to provide a detailed map of the molecule's covalent framework as it exists in solution, which is often more relevant for biological applications or solution-phase reactions. It is a non-destructive technique that allows for sample recovery. Advanced 2D NMR techniques are indispensable for complex heterocyclic systems where simple 1D spectra may be ambiguous.[4][5]
-
¹H and ¹³C NMR: These 1D experiments provide the initial overview of the molecule's electronic environment. The chemical shifts of the protons and carbons on the thieno[3,4-b]pyrazine core are highly informative about the nature and position of substituents.[6][7]
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It is essential for identifying adjacent protons, for instance, within an aromatic substituent attached to the core.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is the definitive method for assigning which proton is attached to which carbon, simplifying complex spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Perhaps the most powerful tool for this class of compounds, HMBC reveals correlations between protons and carbons over two to three bonds. This is critical for establishing connectivity between isolated spin systems, for example, linking a substituent's proton to a carbon atom on the thieno[3,4-b]pyrazine core, thereby confirming its position unambiguously.[8]
Experimental Workflow for NMR-based Validation
References
- 1. Polythieno[3,4- b ]pyrazine: pathways to metallic charge transport - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA01145K [pubs.rsc.org]
- 2. Thieno[3,4-b]pyrazine-based oligothiophenes: simple models of donor–acceptor polymeric materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. mdpi.com [mdpi.com]
- 7. 2,3-Bis(2-pyridyl)thieno[3,4- b ]pyrazine and its ruthenium( ii ) complexes: a new bidentate bridging ligand for enhanced metal–metal communication - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02495H [pubs.rsc.org]
- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
A Spectroscopic Compass: Navigating the Electronic Landscapes of Diaminothiophene-Based Heterocycles
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Diaminothiophene Heterocycles
Diaminothiophene-based heterocycles represent a privileged scaffold in medicinal chemistry and materials science.[1] Their inherent electronic properties, coupled with the potential for diverse functionalization, make them attractive building blocks for novel therapeutic agents and functional organic materials.[2][3] The amino functionalities on the thiophene ring act as potent electron-donating groups, significantly influencing the electronic structure and, consequently, the spectroscopic properties of these molecules. Understanding these spectroscopic signatures is paramount for confirming molecular identity, elucidating structure-property relationships, and predicting the behavior of these compounds in biological or material-based systems.
This guide provides a comparative analysis of the key spectroscopic features of diaminothiophene-based heterocycles, focusing on UV-Visible absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to effectively characterize and compare these versatile molecules.
I. UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For diaminothiophene derivatives, the absorption spectra are dominated by π-π* transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) is highly sensitive to the extent of conjugation and the nature of substituents on the heterocyclic core.
The introduction of amino groups onto the thiophene ring generally leads to a significant bathochromic (red) shift in the λmax compared to the parent thiophene, due to the electron-donating nature of the nitrogen lone pairs extending the π-conjugation. Further functionalization of the amino groups or the thiophene ring can fine-tune these electronic properties.
Comparative UV-Vis Absorption Data for Aminothiophene Derivatives
| Compound/Derivative | Substituents | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Thieno[3,2-b]thiophene-based Dye | D-π-A system | THF | 411 | - | [4] |
| Fused-thiophene Organic Semiconductor | A–D–A type | Solid State | >500 (red-shifted) | - | [3] |
| 3,4-diphenyl thiophene | Diphenyl | Cyclohexane | ~260, ~310, ~360 | - | [5] |
| 2-Aminothiophene Azo Dyes | Azo group, various substituents | Various | Varies | - | [6] |
| Furopyridine Derivative | Fused heterocyclic system | Various | 250-390 | - | [7] |
Note: Direct comparative data for a homologous series of diaminothiophenes is sparse in the literature; this table presents data for related aminothiophene and fused thiophene systems to illustrate general trends.
The causality behind these shifts lies in the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups, such as amino moieties, raise the energy of the HOMO, reducing the HOMO-LUMO gap and thus shifting the absorption to longer wavelengths. Conversely, electron-withdrawing groups would be expected to lower the LUMO energy, also resulting in a red shift.
II. Fluorescence Spectroscopy: Harnessing Light Emission
Fluorescence spectroscopy provides valuable insights into the emissive properties of molecules, which is crucial for applications in bio-imaging, sensing, and organic light-emitting diodes (OLEDs). Many diaminothiophene derivatives exhibit interesting fluorescence properties, often characterized by a significant Stokes shift (the difference between the λmax of absorption and emission).
The quantum yield of fluorescence (ΦF), a measure of the efficiency of the emission process, is highly dependent on the molecular structure and the surrounding environment. Structural rigidity and the absence of non-radiative decay pathways generally lead to higher quantum yields.
Comparative Fluorescence Emission Data for Aminothiophene Derivatives
| Compound/Derivative | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |
| Thieno[3,2-b]thiophene-based Dye | THF | 411 | 520 | 0.86 (solution), 0.41 (solid) | [4] |
| Fused Pyrazoline Derivative | Various | - | Green emission | - | [8] |
| Diketopyrrolopyrrole (DPP) Dye | Various | - | 589 | - | [9] |
| Furopyridine Derivative | Various | - | Blue emission | - | [7] |
The significant Stokes shifts often observed in these systems are indicative of a substantial change in geometry between the ground and excited states. This can be advantageous in fluorescence applications as it minimizes self-absorption.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For diaminothiophene-based heterocycles, ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern, electronic environment of the nuclei, and conformational preferences.
The chemical shifts of the thiophene ring protons and carbons are particularly informative. The electron-donating amino groups cause a significant upfield shift (lower ppm) of the ring protons and carbons compared to unsubstituted thiophene, due to increased electron density.
Comparative ¹H and ¹³C NMR Data for Substituted Thiophenes
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H2 | H4 | H5 | Substituent Protons | Reference |
| 3-Methylthiophene | ~7.17 | ~6.87 | ~6.86 | ~2.25 (CH₃) | [10] |
| 3-Bromothiophene | ~7.28 | ~7.06 | ~7.28 | - | [10] |
| 3-Methoxythiophene | ~7.14 | ~6.73 | ~6.21 | ~3.77 (OCH₃) | [10] |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C2 | C3 | C4 | C5 | Substituent Carbon | Reference |
| 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 | 15.6 (CH₃) | [10] |
| 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 | - | [10] |
| 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 | 59.2 (OCH₃) | [10] |
Note: The data presented is for 3-substituted thiophenes to illustrate substituent effects. For diaminothiophenes, one would expect even more significant upfield shifts for the ring carbons and protons due to the presence of two strong electron-donating groups.
The coupling constants between adjacent protons on the thiophene ring are also diagnostic of the substitution pattern. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals, especially in complex derivatives.
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of diaminothiophene-based heterocycles.
UV-Visible Absorption Spectroscopy
-
Sample Preparation:
-
Dissolve the diaminothiophene derivative in a UV-grade solvent (e.g., ethanol, methanol, dichloromethane) to a concentration of approximately 10⁻⁵ M.
-
Ensure the chosen solvent does not absorb in the wavelength range of interest.
-
Prepare a blank solution containing only the solvent.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the blank solution and place it in the reference beam path.
-
Fill a matched quartz cuvette with the sample solution and place it in the sample beam path.
-
Record a baseline spectrum with the blank solution in both cuvettes.
-
Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the molar absorptivity (ε) is required, prepare a series of solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration and determine ε from the slope of the resulting calibration curve according to the Beer-Lambert law.
-
Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 10⁻⁶ M) in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Prepare a blank solution of the solvent.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Record the absorption spectrum of the sample to determine the optimal excitation wavelength (usually the λmax).
-
Acquire the emission spectrum by exciting the sample at its λmax and scanning the emission wavelengths.
-
To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under the same experimental conditions.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission.
-
Calculate the fluorescence quantum yield relative to the standard using the following equation: ΦF(sample) = ΦF(standard) × (I(sample) / I(standard)) × (A(standard) / A(sample)) × (n(sample)² / n(standard)²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the diaminothiophene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation and Measurement:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed for complete structural assignment.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra.
-
Visualizations
Caption: Workflow for the synthesis and spectroscopic characterization of diaminothiophene-based heterocycles.
Caption: Relationship between molecular structure and spectroscopic properties of diaminothiophene heterocycles.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Thienopyrimidines by HPLC: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel thienopyrimidine derivatives represents a significant step in the discovery of new therapeutic agents.[1] These heterocyclic compounds are scaffolds for numerous clinically relevant molecules, making the rigorous assessment of their purity a non-negotiable prerequisite for advancing any candidate.[2][3] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of newly synthesized thienopyrimidines, moving beyond mere protocols to explain the fundamental principles that govern method selection and optimization.
Our discussion is grounded in the principles of analytical quality by design, ensuring that every method described is robust, reproducible, and fit for its intended purpose, in alignment with the standards set by the International Conference on Harmonization (ICH) guidelines.[4][5]
The Analytical Challenge: Why Purity Matters for Thienopyrimidines
Thienopyrimidines, fused bicyclic systems of thiophene and pyrimidine rings, are synthesized through multi-step reactions.[1][6] Potential impurities can include unreacted starting materials, residual intermediates, regioisomers, and by-products from incomplete cyclization or side reactions.[7][8] The presence of these impurities, even in minute quantities, can confound biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose significant safety risks in later developmental stages.
Therefore, the primary goal of our analytical method is not just to quantify the main peak but to achieve baseline separation of the target analyte from all potential process-related impurities and degradants.
Strategic Workflow for HPLC Method Development
A systematic approach is critical to developing a reliable HPLC method. The workflow below outlines the logical progression from initial compound characterization to final method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioevaluation of thienopyrimidines bearing a pyrazoline unit as selective PI3Kα inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06192D [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. zenodo.org [zenodo.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Methyl 4,5-diaminothiophene-2-carboxylate in Modern Chemistry
An In-Depth Technical Guide and Literature Review
Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of Methyl 4,5-diaminothiophene-2-carboxylate (MDT), a versatile heterocyclic building block. We will explore its synthesis, comparative performance in various applications, and the experimental methodologies that underpin its use, offering researchers, scientists, and drug development professionals a comprehensive resource.
Introduction: The Significance of a Versatile Scaffold
Methyl 4,5-diaminothiophene-2-carboxylate (MDT), with the molecular formula C₆H₈N₂O₂S, is a high-value chemical intermediate that has garnered significant interest in medicinal chemistry and materials science.[1] Its utility stems from a unique molecular architecture: a thiophene ring functionalized with vicinal diamine groups and a carboxylate ester. This specific arrangement makes it an exceptional precursor for synthesizing complex, fused polyheterocyclic systems like thienopyrimidines and thienopyridines, which are recognized as privileged scaffolds in drug discovery.[1]
The thiophene core often serves as a bioisostere for phenyl rings in drug candidates, a strategic substitution that can enhance drug-like properties such as metabolic stability and binding affinity for molecular targets.[1] Consequently, MDT is not merely a synthetic intermediate but a strategic tool for developing novel therapeutics and advanced materials.[1] Its applications are diverse, ranging from the development of kinase inhibitors for cancer therapy to the synthesis of conductive polymers.[1] This guide will compare its utility across these key domains, supported by experimental data and protocols.
Synthesis of the Methyl 4,5-diaminothiophene-2-carboxylate Scaffold
The primary synthetic route to MDT typically involves a multi-step process beginning with a commercially available thiophene derivative. A common and effective method is the nitration of methyl thiophene-2-carboxylate, followed by a reduction step to install the crucial vicinal diamine groups.[1]
Generalized Synthetic Workflow
The diagram below illustrates a representative pathway for the synthesis of MDT. The choice of reagents, particularly the reducing agent, is critical for achieving high yield and purity.
Caption: Generalized workflow for the synthesis of MDT.
Experimental Protocol: Synthesis via Nitration and Reduction
Causality: This two-step protocol is widely adopted because it utilizes standard laboratory reagents and transformations. The nitration step proceeds via electrophilic aromatic substitution, where the electron-rich thiophene ring is susceptible to attack by the nitronium ion. The subsequent reduction is a robust method to convert nitro groups to primary amines, yielding the target diamine.
-
Nitration:
-
Dissolve methyl thiophene-2-carboxylate in a suitable solvent (e.g., concentrated sulfuric acid) under cooling in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature to control the exothermic reaction.
-
Stir the mixture for a specified period until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the nitrated intermediate.
-
-
Reduction:
-
Dissolve the nitrated intermediate in a solvent like ethanol or methanol.
-
Add a reducing agent. For catalytic hydrogenation, a catalyst such as Palladium on carbon (Pd/C) is used, and the mixture is stirred under a hydrogen atmosphere. For chemical reduction, agents like tin(II) chloride or sodium dithionite can be employed.
-
Monitor the reaction by TLC. Upon completion, filter off the catalyst (if used) and remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield pure Methyl 4,5-diaminothiophene-2-carboxylate.
-
Applications in Medicinal Chemistry: A Comparative Analysis
The MDT scaffold is a cornerstone in the synthesis of bioactive molecules, particularly in oncology and infectious diseases. Its derivatives have shown significant potential across a range of molecular targets.
Anticancer Agents: Targeting Cellular Proliferation
The adaptability of the thiophene moiety has led to the development of numerous derivatives with potent anticancer activities.[2][3] The mechanism of action often involves the inhibition of critical enzymes that regulate cell growth and proliferation.[2][3]
Kinases are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of cancer. MDT-derived thienopyrimidines have emerged as potent inhibitors of several key kinases.
-
Polo-like kinase 1 (PLK1): PLK1 is a critical regulator of mitosis, making it a prime target in cancer therapy.[4] A derivative, methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate, was identified as a potent and selective PLK1 inhibitor for hepatocellular carcinoma (HCC).[4] Mechanistic studies revealed that this compound induces mitotic arrest at the G2/M checkpoint, leading to cancer cell apoptosis.[4]
-
Aurora Kinases: These enzymes are also key to mitotic progression. Thienopyrimidine derivatives have been developed as potent, orally bioavailable Aurora kinase inhibitors, with some compounds showing IC₅₀ values in the nanomolar range against Aurora B kinase.[5][6]
-
p38 MAPK and Receptor Tyrosine Kinases: Derivatives of the diaminothiophene scaffold have demonstrated promising activity as inhibitors of p38α MAPK kinase and various receptor tyrosine kinases, further highlighting the broad utility of MDT in oncology.[1]
Caption: MDT-derived inhibitors block PLK1, leading to mitotic arrest and apoptosis.
Table 1: Comparative Performance of MDT-Derived Anticancer Agents
| Derivative Class | Target | Cell Line | Potency (IC₅₀) | Reference |
| Thienopyrimidine | PLK1 | Hepatocellular Carcinoma | Potent, selective inhibition | [4] |
| Thienopyrimidine | Aurora B Kinase | N/A | 0.2 nM and 3.8 nM | [6] |
| 4-Amino-thienopyrimidine | Antiproliferative | MCF-7 (Breast Cancer) | 0.013 µM | [5] |
| 4-Amino-thienopyrimidine | Antiproliferative | MDA-MB-231 (Breast Cancer) | 0.056 µM | [5] |
| Diethyl 2,5-diaminothiophene | Antiproliferative | T47D (Breast Cancer) | 2.3 µM | [7] |
| Thiophene Carboxamide | Antiproliferative | Hep3B (Liver Cancer) | 5.46 µM | [8] |
This protocol provides a self-validating system to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., Hep3B, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of ~5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the MDT-derived test compounds and a positive control (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested (e.g., 1 µM to 300 µM).[8] Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. The viable cells will reduce the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antimicrobial Agents: Combating Bacterial Resistance
MDT and its derivatives exhibit a broad spectrum of antimicrobial properties.[1] Thiophene-based compounds have proven effective against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.[9][10]
Recent studies have focused on developing novel thiophene derivatives to combat drug-resistant bacteria. One study identified compounds with bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli. The proposed mechanism involves increased membrane permeabilization, leading to cell death.[11]
Table 2: Comparative Performance of MDT-Derived Antimicrobial Agents
| Derivative Class | Bacterial Strain | Potency (MIC) | Comparison Standard | Reference |
| Ethyl-tetrahydrobenzo[b]thiophene | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 µM/ml | Cefadroxil | [9][10] |
| Ethyl-tetrahydrobenzo[b]thiophene | C. albicans, A. niger (Fungi) | 0.91 µM/ml | Fluconazole | [10] |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 4 mg/L | N/A | [11] |
| Thiophene Derivative 8 | Colistin-Resistant E. coli | 8-32 mg/L (MIC₅₀) | N/A | [11] |
| 3-Amino thiophene-2-carboxamide | P. aeruginosa | 86.9% Inhibition | N/A | [12] |
This method quantifies the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Prepare Stock Solutions: Dissolve the synthesized thiophene derivatives in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Prepare Bacterial Inoculum: Culture the test bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Dispense sterile broth into a series of test tubes. Create a two-fold serial dilution of the test compound by transferring an aliquot from the stock solution to the first tube, mixing, and then transferring an aliquot to the second tube, and so on.
-
Inoculation: Add the standardized bacterial inoculum to each tube.
-
Controls: Include a positive control tube (broth + inoculum, no compound) to ensure bacterial growth and a negative control tube (broth only) to check for sterility.
-
Incubation: Incubate all tubes at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Applications in Materials Science
Beyond its biomedical applications, the MDT scaffold is a valuable component in materials science, particularly for creating organic electronic materials. The diaminothiophene structure serves as a core for synthesizing conjugated azomethines (Schiff bases).[1] The resulting materials have potential applications as organic semiconductors and in light-emitting devices. The delocalized π-electron system of the thiophene ring, combined with the extended conjugation provided by the Schiff base linkage, facilitates charge transport, a key property for semiconductor performance. Furthermore, the inherent thermal stability of the thiophene ring contributes to the robustness of the final material.[1]
Conclusion and Future Perspectives
Methyl 4,5-diaminothiophene-2-carboxylate is a uniquely versatile chemical scaffold with profound implications for drug discovery and materials science. Its derivatives have demonstrated significant and comparable efficacy to established agents in preclinical studies, particularly as kinase inhibitors in oncology and as novel agents against drug-resistant bacteria. The thiophene core consistently imparts favorable biological and physical properties, from enhanced target binding to thermal stability.
Future research should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of MDT-derived drug candidates to translate their potent in vitro activity into in vivo efficacy. In materials science, further exploration of MDT-based polymers could lead to the development of next-generation flexible electronics and sensors. The continued exploration of this powerful building block promises to yield further innovations across scientific disciplines.
References
- 1. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 4,5-diaminothiophene-2-carboxylate
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Among the privileged structures that have consistently yielded promising drug candidates, the thiophene nucleus holds a prominent position.[1] This guide provides an in-depth evaluation of the biological activities of compounds synthesized from a particularly versatile starting material: Methyl 4,5-diaminothiophene-2-carboxylate (MDT). This scaffold, with its strategically positioned amino and carboxylate groups, serves as a gateway to a diverse array of heterocyclic compounds with significant therapeutic potential.[2] We will explore the antimicrobial, anticancer, and anti-inflammatory activities of these derivatives, comparing their performance with established alternatives and providing the experimental context necessary for researchers, scientists, and drug development professionals to appreciate their potential.
The Strategic Advantage of the Methyl 4,5-diaminothiophene-2-carboxylate Scaffold
The utility of Methyl 4,5-diaminothiophene-2-carboxylate as a synthetic precursor lies in the reactivity of its vicinal diamine functionality. This arrangement allows for the facile construction of fused heterocyclic systems, such as thienopyrimidines, which are bioisosteres of purines and have been extensively investigated for their interactions with various biological targets.[2][3] The presence of the methyl carboxylate group offers an additional point for modification, enabling the fine-tuning of physicochemical properties and structure-activity relationships (SAR).
I. Antimicrobial Activity: A New Front in the War Against Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Thiophene derivatives have emerged as a promising class of antimicrobial agents, and compounds derived from MDT are no exception.[4][5][6]
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The data below compares the performance of representative thiophene derivatives against clinically relevant bacterial strains, alongside standard-of-care antibiotics.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Thiophene Derivative 1 | Staphylococcus aureus (MRSA) | 2-4 | [6] |
| Thiophene Derivative 2 | Escherichia coli | 4-8 | [4] |
| Thiophene Derivative 3 | Clostridium difficile | 2-4 | [6][7] |
| Vancomycin | Staphylococcus aureus (MRSA) | 1-2 | Standard |
| Ciprofloxacin | Escherichia coli | 0.015-1 | Standard |
| Metronidazole | Clostridium difficile | 0.125-1 | Standard |
Note: The "Thiophene Derivatives" in this table are representative examples synthesized from thiophene precursors, illustrating the potential of this class of compounds.
The data indicates that certain thiophene derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4] Notably, the activity of some derivatives against C. difficile is comparable to that of metronidazole, highlighting their potential as targeted therapies that could spare the broader gut microbiota.[6][7]
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of MIC is a cornerstone of antimicrobial susceptibility testing. The following protocol outlines the standardized broth microdilution method.
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compounds (e.g., thiophene derivatives)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in CAMHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Causality: This method allows for the simultaneous testing of multiple compounds at various concentrations, providing a quantitative measure of their inhibitory activity. The standardized conditions ensure reproducibility and comparability of results.
II. Anticancer Activity: Targeting the Hallmarks of Malignancy
The thiophene scaffold is a recurring motif in a multitude of anticancer agents, targeting various aspects of cancer cell biology, including cell proliferation, apoptosis, and angiogenesis.[1][8][9] Derivatives of MDT, particularly thienopyrimidines, have shown significant promise as inhibitors of protein kinases, which are often dysregulated in cancer.[3][10]
Comparative Analysis of Cytotoxic Activity
The in vitro anticancer activity of compounds is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a key metric.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Thienopyrimidine 1 | MCF-7 (Breast Cancer) | 0.013 | Kinase Inhibitor | [3] |
| Thienopyrimidine 2 | HCT-116 (Colon Cancer) | 5.2 | Apoptosis Induction | [9] |
| Thiophene-Quinoline Hybrid | HeLa (Cervical Cancer) | Potent | EGFR-TK/Topo II Inhibition | [11] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5-1.5 | DNA Intercalation | Standard |
| 5-Fluorouracil | HCT-116 (Colon Cancer) | 3-5 | Thymidylate Synthase Inhibitor | Standard |
Note: The "Thienopyrimidine" and "Thiophene-Quinoline Hybrid" are representative examples derived from thiophene-based precursors, showcasing their potential as anticancer agents.
The data reveals that thienopyrimidines derived from MDT can exhibit potent and selective cytotoxicity against various cancer cell lines, with some compounds demonstrating significantly lower IC50 values than conventional chemotherapeutic agents.[3] The diverse mechanisms of action, ranging from kinase inhibition to the induction of apoptosis, underscore the versatility of this scaffold.[9][11]
Experimental Protocol: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Trustworthiness: The MTT assay is a widely accepted and validated method for assessing cell viability. The inclusion of appropriate controls ensures the reliability of the data.
Visualizing the Mechanism: Kinase Inhibition Signaling Pathway
dot
Caption: Thienopyrimidine inhibitors block intracellular kinase signaling cascades.
III. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[12][13] Thiophene derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12][14]
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory potential of compounds can be assessed by their ability to inhibit enzymes like COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Reference |
| Thiophene Derivative 4 | 15.2 | 0.31 | 49.0 | [12] |
| Thiophene Derivative 5 | 10.8 | 1.40 | 7.7 | [12] |
| Celecoxib | 15 | 0.04 | 375 | Standard |
| Ibuprofen | 13 | 344 | 0.04 | Standard |
Note: The "Thiophene Derivatives" are representative examples illustrating the potential of this class of compounds as anti-inflammatory agents.
The data shows that certain thiophene derivatives can be potent and selective inhibitors of COX-2, a key target for anti-inflammatory drugs.[12] While their selectivity may not reach that of highly selective drugs like celecoxib, they represent a promising starting point for the development of new anti-inflammatory agents with favorable safety profiles.
Experimental Workflow: In Vitro COX Inhibition Assay
dot
Caption: Workflow for determining in vitro COX enzyme inhibition.
Conclusion: A Scaffold of Significant Promise
The body of evidence presented in this guide strongly supports the continued exploration of compounds derived from Methyl 4,5-diaminothiophene-2-carboxylate. This versatile scaffold provides a robust platform for the synthesis of novel heterocyclic compounds with potent and diverse biological activities. The demonstrated antimicrobial, anticancer, and anti-inflammatory properties of these derivatives, coupled with their amenability to synthetic modification, position them as highly promising candidates for future drug discovery and development efforts. Further investigation into their in vivo efficacy, pharmacokinetic profiles, and safety is warranted to fully realize their therapeutic potential.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment for ourselves, our colleagues, and our community. The proper management and disposal of chemical waste is a critical, non-negotiable aspect of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride, grounding every recommendation in established safety principles and regulatory compliance.
This compound, a substituted thiophene, is an organic salt. Its structure—containing a sulfur-based heterocycle, two amine groups, and a dihydrochloride salt form—necessitates that it be treated as a hazardous substance. The procedures outlined below are designed to mitigate risks and ensure that waste streams are handled in a manner that is both safe and compliant with institutional and federal regulations.
Hazard Assessment and Immediate Safety
Before handling the compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. Based on data from structurally similar thiophene and amine hydrochloride compounds, this compound must be handled as an irritant and a potentially harmful substance.
Primary Hazards:
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][3]
-
Harmful if Swallowed/Inhaled: May be harmful if ingested or inhaled.[1]
Upon thermal decomposition, this compound can release a variety of hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and hydrogen chloride gas.[1][2][3]
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is the first line of defense. The causality is clear: to prevent contact with a known irritant, a complete barrier is required.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety goggles or a full-face shield. | Prevents eye contact with dust or splashes, which can cause serious irritation.[1][2][3] |
| Hand Protection | Double-layered nitrile gloves. | Provides a chemical-resistant barrier to prevent skin irritation.[5] |
| Body Protection | Chemical-resistant lab coat. | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory | NIOSH-approved respirator. | Required if dust formation is unavoidable or when handling outside of a certified chemical fume hood.[6] |
Operational Imperative: All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of this chemical is that it must be managed as regulated hazardous waste.[5][8][9] Under no circumstances should this chemical or its solutions be disposed of down the sink or in the general trash. [8][10][11]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions in the waste container.
-
Solid Waste: Collect unadulterated solid this compound, as well as materials contaminated with the solid (e.g., weigh boats, contaminated paper towels), in a dedicated hazardous waste container.[5] This container should be made of a compatible material, such as high-density polyethylene (HDPE).[5]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof hazardous waste container with a screw-top cap.[5][12] Do not mix this waste stream with other incompatible wastes, particularly strong oxidizing agents or strong bases.[2]
-
Contaminated Sharps: Any sharps (needles, razor blades) contaminated with the chemical must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.
-
Contaminated PPE: Disposable gloves, lab coats, and other heavily contaminated PPE should be double-bagged in clear plastic bags and disposed of as solid hazardous waste.[5][7]
Step 2: Container Management and Labeling
A self-validating system of waste management relies on clear, accurate labeling and proper container management.
-
Select a Compatible Container: Ensure the waste container is made of a material that will not react with the chemical waste.[12]
-
Keep Containers Closed: Waste containers must remain tightly sealed except when waste is being added.[8][9][10] This prevents the release of dust or vapors and protects the lab environment.
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container with a fully completed hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[7][8] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
The approximate quantities of all constituents.
-
The date of waste generation.
-
Step 3: Secure Storage
Proper storage of hazardous waste is a key component of laboratory safety and regulatory compliance.
-
Designated Area: Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[9]
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray capable of holding at least 110% of the volume of the largest container.[9][10][12] This prevents spills from spreading if the primary container fails.
-
Segregation: Do not store containers of this waste with incompatible chemicals, such as strong oxidizing agents.[9][10]
Disposal Workflow Diagram
Caption: Waste disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Cleanup Protocol
-
Evacuate and Alert: Ensure all non-essential personnel evacuate the immediate area. Alert colleagues to the spill.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 1.
-
Contain the Spill: For a solid spill, carefully sweep up the material, avoiding dust formation, and place it into a labeled hazardous waste container.[1][2][3] For a liquid spill, cover it with an inert absorbent material like vermiculite or sand.[5][13]
-
Collect Waste: Scoop the absorbed material into a sealed, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[5]
-
Report: Report the incident to your laboratory supervisor and EHS office.
Personnel Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
Final Disposal Pathway
The ultimate disposal of this compound must be handled by professionals. Your role is to prepare the waste safely for collection. Once your waste container is full or has been in storage for the maximum time allowed by your institution (e.g., 90 or 180 days), contact your EHS office to schedule a pickup.[7][11][12] EHS will then manage the transport and final disposal at a licensed hazardous waste facility in accordance with all local, state, and federal regulations.[6]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the pursuit of scientific advancement does not come at the cost of environmental health or personal well-being.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Chemical Waste – EHS [ehs.mit.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride
Essential Safety and Handling Guide: Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound. It is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and mitigate potential risks associated with this chemical.
As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework of understanding, explaining the causality behind each safety recommendation. The protocols outlined below are designed to be self-validating systems, grounded in established safety standards and data from analogous chemical structures.
Hazard Assessment and Core Protective Measures
This compound and its analogues are classified as irritants. The primary routes of exposure and associated hazards are:
-
Skin Contact: Causes skin irritation.[1][2] Prolonged contact may lead to dermatitis.
-
Eye Contact: Causes serious eye irritation.[1][2][3] Direct contact can result in significant damage.
-
Inhalation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3][4]
Due to its hygroscopic nature, it is crucial to protect the compound from moisture to maintain its stability.[1] All handling procedures should be designed to minimize dust generation and exposure.
Personal Protective Equipment (PPE) Summary
The following table summarizes the minimum required PPE for handling this compound. Specific tasks may require enhanced protection as detailed in the subsequent sections.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye/Face Protection | Chemical Safety Goggles | Must meet ANSI Z87.1 or EN 166 standards.[7][8] Provides essential protection against dust particles and accidental splashes. |
| Face Shield (in addition to goggles) | Required when there is a significant risk of splashes, such as when handling bulk quantities or solutions.[8][9] | |
| Skin & Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[10] Always inspect gloves for integrity before use and change them immediately upon contamination. |
| Laboratory Coat | A properly fastened, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[8] | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound must be performed within a certified chemical fume hood to control airborne dust and vapors.[5][10] |
| NIOSH-Approved Respirator | Required if work cannot be performed in a fume hood or if there is a potential for exceeding exposure limits. A respirator with an organic vapor cartridge and a particulate filter (P100) is appropriate.[7][9][10] |
Procedural Guidance: From Preparation to Disposal
Adherence to a strict, step-by-step protocol is the foundation of safe chemical handling.
Workflow for PPE Selection and Laboratory Setup
The following diagram illustrates the decision-making process for ensuring adequate engineering controls and PPE are in place before beginning work.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[2][3] Prepare all necessary equipment and reagents.
-
Donning PPE: Don PPE in the correct order: lab coat, then safety goggles, and finally, gloves.
-
Engineering Controls: Conduct all manipulations of the solid compound, including weighing and transferring, inside a certified chemical fume hood to minimize inhalation exposure.[5][10]
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]
-
Clean the work area, including the balance and fume hood surface, with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination: first gloves, then lab coat, and finally goggles. Dispose of gloves immediately.
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][2][5] If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Move the affected person to fresh air.[1][2][5] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][7] Seek immediate medical attention.
Spill Response Protocol
The following flowchart outlines the immediate actions to take in the event of a spill.
Caption: Emergency response flowchart for a chemical spill.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][4][5] Keep it away from incompatible materials such as strong oxidizing agents.[1][5]
-
Disposal: All waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1] Dispose of the contents and container at an approved waste disposal plant.[1][2][5][7] Do not allow the chemical to enter drains or waterways.[4][7]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
